Product packaging for Riociguat(Cat. No.:CAS No. 625115-55-1)

Riociguat

Cat. No.: B1680643
CAS No.: 625115-55-1
M. Wt: 422.4 g/mol
InChI Key: WXXSNCNJFUAIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC) and a key compound for cardiovascular and pulmonary research . It features a dual mode of action, both sensitizing sGC to endogenous nitric oxide (NO) and directly stimulating sGC independently of NO, thereby restoring the NO-sGC-cGMP pathway . This leads to increased generation of cyclic guanosine monophosphate (cGMP), which plays a critical role in regulating vascular tone, proliferation, fibrosis, and inflammation . In clinical research, this compound has demonstrated significant efficacy in studies for inoperable or persistent chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH) . It is known to improve exercise capacity and hemodynamic parameters, such as reducing pulmonary vascular resistance . Recent clinical investigations continue to explore its potential, including its effects in combination with interventional procedures like balloon pulmonary angioplasty (BPA) . The pharmacodynamic profile of this compound is characterized by rapid absorption and an elimination half-life of approximately 7 to 12 hours . Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19FN8O2 B1680643 Riociguat CAS No. 625115-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXSNCNJFUAIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978109
Record name Riociguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625115-55-1
Record name Riociguat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625115-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riociguat [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riociguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08931
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riociguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIOCIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Riociguat on Soluble Guanylate Cyclase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riociguat, a first-in-class soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the treatment of pulmonary hypertension (PH), including pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3] Its novel mechanism of action directly targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone and cellular proliferation.[4][5] This technical guide provides a comprehensive overview of this compound's molecular interaction with sGC, supported by quantitative data from preclinical and pivotal clinical trials, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

The Nitric Oxide-sGC-cGMP Signaling Pathway

The NO-sGC-cGMP pathway is fundamental to cardiovascular homeostasis. Endothelial cells produce nitric oxide (NO), which diffuses into adjacent vascular smooth muscle cells. There, NO binds to the heme moiety of soluble guanylate cyclase, a heterodimeric enzyme. This binding triggers a conformational change in sGC, activating its catalytic domain to convert guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, resulting in vasodilation, and inhibition of smooth muscle proliferation and fibrosis. In disease states like pulmonary hypertension, endothelial dysfunction leads to impaired NO production and insufficient stimulation of this pathway, contributing to the pathophysiology of the disease.

cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO_EC Nitric Oxide (NO) eNOS->NO_EC O2, BH4 L_Arginine L-Arginine L_Arginine->eNOS sGC_inactive sGC (Inactive) NO_EC->sGC_inactive Diffuses and Binds sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Vasodilation Vasodilation, Antiproliferation, Antifibrosis PKG->Vasodilation

Caption: The canonical Nitric Oxide-sGC-cGMP signaling pathway.

This compound's Dual Mechanism of Action on sGC

This compound exerts its therapeutic effects through a unique dual mechanism of action on sGC:

  • Direct sGC Stimulation: this compound can directly bind to and stimulate sGC, even in the absence of NO. This action is particularly beneficial in conditions of NO deficiency.

  • Sensitization to NO: this compound also sensitizes sGC to endogenous NO, meaning that lower concentrations of NO are required to achieve a significant activation of the enzyme.

This dual action leads to a synergistic increase in cGMP production, effectively restoring the downstream signaling cascade and promoting vasodilation and antiproliferative effects. In preclinical studies, this compound alone increased the activity of recombinant sGC by up to 73-fold, and in combination with an NO-releasing agent, the activity was increased up to 112-fold.

cluster_pathway This compound's Dual Action on sGC NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Binds and Activates This compound This compound This compound->sGC_inactive Directly Stimulates (NO-independent) This compound->sGC_inactive Sensitizes to NO sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts cGMP_increase cGMP_increase sGC_active->cGMP_increase Greatly Increased Production GTP GTP GTP->sGC_active

Caption: this compound's dual mechanism of action on soluble guanylate cyclase.

Quantitative Data

The efficacy of this compound has been extensively evaluated in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical and In Vitro Data
ParameterValueSpecies/SystemReference
sGC Stimulation (this compound alone)Up to 73-fold increaseRecombinant sGC
sGC Stimulation (this compound + NO donor)Up to 112-fold increaseRecombinant sGC
Inhibition of ADP-induced GPIIb/IIIa activationEffective at 100 nMWashed human platelets
Ki for ADP-induced platelet shape change~1 µMHuman and mouse platelets
Ki for ADP-induced platelet aggregation~1 µMHuman and mouse platelets
IC50 for ADP-induced platelet shape change6.8 µMHuman platelets
IC50 for ADP-induced platelet aggregation10.4 µMHuman platelets
Table 2: Clinical Pharmacokinetic and Pharmacodynamic Data
ParameterValuePopulationReference
Absolute Bioavailability~94%Healthy subjects
Time to Peak Plasma Concentration~1.5 hoursHealthy subjects
Protein Binding~95%In vitro
Elimination Half-life~7 hoursHealthy subjects
Elimination Half-life~12 hoursPAH/CTEPH patients
This compound Plasma Concentration (2.5 mg dose)150 - 500 nMPatients
Table 3: Hemodynamic and Efficacy Data from Pivotal Phase III Trials
ParameterPATENT-1 (PAH)CHEST-1 (CTEPH)Reference
Change in 6-Minute Walk Distance (6MWD)
This compound Group+30 m+39 m
Placebo Group-6 m-6 m
Least Squares Mean Difference+36 m (p < 0.001)+46 m (p < 0.001)
Change in Pulmonary Vascular Resistance (PVR)
This compound Group-223 dyn·s·cm⁻⁵-226 dyn·s·cm⁻⁵
Placebo GroupNot reported+23 dyn·s·cm⁻⁵
Least Squares Mean DifferenceNot reported-246 dyn·s·cm⁻⁵ (p < 0.001)
Change in N-terminal pro-brain natriuretic peptide (NT-proBNP)
Least Squares Mean Difference vs. Placebo-198 pg/mL (p < 0.001)Significant improvement (p < 0.001)
Improvement in WHO Functional Class Significant (p = 0.003)Significant (p = 0.003)

Detailed Experimental Protocols

Recombinant Human sGC Expression and Purification

This protocol is based on the expression of sGC in a baculovirus/insect cell system, which allows for the production of functional, heme-containing enzyme.

cluster_workflow Recombinant sGC Production Workflow start 1. cDNA Isolation and Baculovirus Construction coexpression 2. Co-expression of α1 and β1 subunits in Sf9 Insect Cells start->coexpression harvest 3. Cell Harvest and Lysis coexpression->harvest purification 4. Multi-step Chromatography Purification harvest->purification characterization 5. Characterization of Purified sGC purification->characterization end Functional sGC Enzyme characterization->end

Caption: Workflow for the expression and purification of recombinant sGC.

Methodology:

  • cDNA Isolation and Baculovirus Construction:

    • Isolate cDNAs for the human α1 and β1 subunits of sGC.

    • Insert the PCR-amplified fragments into baculovirus transfer vectors (e.g., pAcHLT-B or pVL1392). Hexahistidine tags can be added to facilitate purification.

    • Generate recombinant baculoviruses using a system like the BaculoGold DNA protocol.

  • Co-expression in Sf9 Insect Cells:

    • Co-infect Spodoptera frugiperda (Sf9) cells with recombinant viruses expressing the α1 and β1 subunits. A multiplicity of infection (MOI) of 5 for each virus in a 1:1 ratio is often optimal.

    • Culture the infected cells in a suitable medium (e.g., TN-MFH with 10% FCS) for approximately 72 hours to achieve maximal protein expression.

  • Cell Harvest and Lysis:

    • Harvest the infected cells by centrifugation.

    • Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells, for example, by freeze-thaw cycles or sonication.

  • Multi-step Chromatography Purification:

    • Clarify the cell lysate by centrifugation.

    • Subject the supernatant to a series of chromatography steps. A typical sequence includes:

      • DEAE ion-exchange chromatography.

      • Nickel-NTA affinity chromatography (for His-tagged proteins).

      • POROS Q anion-exchange chromatography.

    • For higher purity, an additional GTP-agarose affinity chromatography step can be performed.

  • Characterization of Purified sGC:

    • Assess purity by SDS-PAGE.

    • Confirm the presence of the heme cofactor and its coordination state using UV-Vis spectroscopy (Soret peak at ~431 nm for the basal state).

    • Determine the protein concentration and activity.

sGC Activity Assay

This radioenzymatic assay measures the conversion of [α-³²P]GTP to [³²P]cGMP.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases, and an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine).

  • Enzyme Incubation:

    • Add the purified sGC enzyme to the reaction mixture.

    • To measure stimulated activity, pre-incubate the enzyme with this compound at various concentrations. For NO-dependent stimulation, also include an NO donor (e.g., DEA/NO).

  • Initiation of Reaction: Start the reaction by adding [α-³²P]GTP.

  • Termination of Reaction: After a defined incubation period (e.g., 10 minutes at 37°C), stop the reaction by adding a solution of EDTA.

  • Separation of [³²P]cGMP: Separate the [³²P]cGMP product from the unreacted [α-³²P]GTP using sequential column chromatography over Dowex and alumina.

  • Quantification: Quantify the amount of [³²P]cGMP by liquid scintillation counting.

cGMP Competitive ELISA

This is a common method for quantifying cGMP levels in cell lysates or tissue homogenates.

Methodology:

  • Sample Preparation:

    • Cell Lysates: Wash cells with PBS and lyse them in 0.1 M HCl to inhibit phosphodiesterase activity. Centrifuge to pellet cell debris and collect the supernatant.

    • Tissue Homogenates: Flash-freeze tissue in liquid nitrogen, then homogenize in 0.1 M HCl. Centrifuge and collect the supernatant.

  • Assay Procedure (Competitive ELISA):

    • Add standards and samples to a microplate pre-coated with an anti-rabbit IgG antibody.

    • Add a cGMP-alkaline phosphatase conjugate and a rabbit polyclonal antibody to cGMP.

    • Incubate to allow competitive binding between the sample/standard cGMP and the cGMP conjugate for the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add a p-nitrophenyl phosphate (pNPP) substrate. The alkaline phosphatase on the bound conjugate will convert the substrate to a colored product.

    • Stop the reaction and measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the cGMP concentration in the sample.

VASP Phosphorylation Western Blot

This assay assesses the activation of the downstream effector PKG by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239.

Methodology:

  • Platelet Preparation: Isolate platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP). For some applications, washed platelets may be prepared.

  • Stimulation: Incubate the platelets with this compound at various concentrations and for different time points.

  • Cell Lysis: Lyse the platelets in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phospho-VASP signal to total VASP or a loading control like GAPDH.

Cryo-Electron Microscopy (Cryo-EM) of the sGC-Riociguat Complex

This technique provides high-resolution structural information on the interaction between this compound and sGC.

cluster_workflow Cryo-EM Workflow for sGC-Riociguat Complex start 1. Purified sGC + this compound + NO donor grid_prep 2. Cryo-EM Grid Preparation (Vitrification) start->grid_prep data_collection 3. Cryo-EM Data Collection grid_prep->data_collection image_processing 4. Image Processing and 3D Reconstruction data_collection->image_processing model_building 5. Atomic Model Building and Refinement image_processing->model_building end High-Resolution Structure model_building->end

References

The Vanguard of Vasodilation: A Technical Deep Dive into the Dual-Action Mechanism of Riociguat on the NO-sGC-cGMP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel dual mechanism of action of Riociguat, a soluble guanylate cyclase (sGC) stimulator. This compound represents a significant advancement in the therapeutic landscape for pulmonary hypertension (PH) by directly addressing the impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This document will detail the molecular interactions of this compound, present key quantitative data from seminal preclinical and clinical studies, outline relevant experimental protocols, and visualize the core signaling pathways and workflows.

Introduction: The Critical Role of the NO-sGC-cGMP Pathway

The NO-sGC-cGMP signaling cascade is a pivotal physiological process governing vascular tone, proliferation, fibrosis, and inflammation.[1][3] In vascular smooth muscle cells, endothelial-derived NO diffuses and binds to the heme moiety of sGC. This activation catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels subsequently lead to vasodilation and inhibit pathological remodeling processes.[3]

In conditions such as pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), endothelial dysfunction leads to impaired NO synthesis and/or bioavailability. This results in insufficient stimulation of sGC, reduced cGMP production, and the consequent pathological vasoconstriction and vascular remodeling that characterize these diseases.

This compound offers a unique therapeutic approach by targeting sGC directly, independent of endogenous NO availability, and by sensitizing sGC to ambient levels of NO.

The Dual Mode of Action of this compound

This compound's innovative mechanism of action is twofold, addressing the deficiencies in the NO-sGC-cGMP pathway through two distinct but complementary actions:

  • Direct Stimulation of sGC: this compound binds to a distinct allosteric site on the sGC enzyme, inducing a conformational change that mimics the effect of NO binding. This results in a significant increase in cGMP production, even in the absence of endogenous NO. This direct stimulation is crucial in disease states where NO levels are severely depleted.

  • Sensitization of sGC to Nitric Oxide: In the presence of NO, this compound stabilizes the NO-sGC complex, leading to a synergistic and amplified response. This sensitization means that even low, physiologically relevant concentrations of NO can elicit a more robust activation of sGC and subsequent cGMP production.

This dual mechanism ensures a more consistent and effective restoration of the NO-sGC-cGMP pathway compared to therapies that rely solely on the availability of endogenous NO.

Riociguat_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell GTP GTP sGC_active sGC (active) GTP->sGC_active sGC_inactive sGC (inactive) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Vasodilation Vasodilation & Antiproliferative Effects cGMP->Vasodilation This compound This compound This compound->sGC_inactive Direct Stimulation NO NO This compound->NO Sensitizes sGC to NO NO->sGC_inactive Stimulation

Figure 1: Dual Mode of Action of this compound on the NO-sGC-cGMP Pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data on its in vitro potency and its effects on hemodynamic parameters and exercise capacity in patients with PAH and CTEPH.

Table 1: In Vitro Potency of this compound
ParameterValueCell Type/ConditionReference
EC50 for sGC Activation 80 nMsGC overexpressing CHO cells
sGC Activity Increase (this compound alone) Up to 73-foldRecombinant sGC
sGC Activity Increase (this compound + NO donor) Up to 112-foldRecombinant sGC
Table 2: Hemodynamic and Functional Outcomes from Phase III Clinical Trials
ParameterStudyThis compound Change from BaselinePlacebo Change from BaselineP-value
6-Minute Walk Distance (m) PATENT-1 (PAH)+30-6<0.001
CHEST-1 (CTEPH)+39-6<0.001
Pulmonary Vascular Resistance (dyn·s·cm-5) PATENT-1 (PAH)-226+23<0.001
CHEST-1 (CTEPH)-226+23<0.001
Mean Pulmonary Artery Pressure (mmHg) PATENT-1 (PAH)-4.7-0.6<0.001
CHEST-1 (CTEPH)-4.9-0.5<0.001
Cardiac Index (L/min/m2) PATENT-1 (PAH)+0.6+0.1<0.001
CHEST-1 (CTEPH)+0.50<0.001

Data from the PATENT-1 and CHEST-1 pivotal trials.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol outlines a typical method for determining the effect of this compound on the activity of purified sGC.

Objective: To quantify the production of cGMP by purified sGC in the presence of varying concentrations of this compound, with and without an NO donor.

Materials:

  • Purified recombinant sGC

  • This compound stock solution

  • NO donor (e.g., DEA/NO)

  • GTP (substrate)

  • Reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing MgCl₂, isobutylmethylxanthine (IBMX) as a phosphodiesterase inhibitor)

  • Stop solution (e.g., EDTA)

  • cGMP ELISA kit for quantification

Procedure:

  • Prepare a reaction mixture containing reaction buffer, GTP, and IBMX.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add varying concentrations of this compound to the respective tubes. For NO-sensitization experiments, also add a fixed, sub-maximal concentration of an NO donor.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding purified sGC to each tube.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of cGMP produced in each sample using a competitive cGMP ELISA.

  • Plot the concentration-response curve and determine the EC50 value for this compound.

sGC_Activity_Assay_Workflow cluster_workflow sGC Activity Assay Workflow A Prepare Reaction Mixture (Buffer, GTP, IBMX) B Add this compound +/- NO Donor A->B C Pre-incubate at 37°C B->C D Initiate with Purified sGC C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Quantify cGMP (ELISA) F->G H Data Analysis (EC50 Determination) G->H

Figure 2: Workflow for an in vitro sGC activity assay.
Quantification of cGMP in Cell Lysates by Competitive ELISA

This protocol describes a common method for measuring intracellular cGMP levels in response to this compound treatment.

Objective: To determine the concentration of cGMP in cultured cells (e.g., vascular smooth muscle cells) following stimulation with this compound.

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Competitive cGMP ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Replace the culture medium with a serum-free medium and incubate for a specified time to reduce basal cGMP levels.

  • Treat the cells with varying concentrations of this compound for a defined period.

  • Aspirate the medium and lyse the cells by adding cold cell lysis buffer.

  • Incubate on ice to ensure complete lysis.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Collect the supernatant containing the intracellular cGMP.

  • Perform the competitive cGMP ELISA according to the manufacturer's instructions. This typically involves:

    • Adding samples and standards to an antibody-coated plate.

    • Adding a fixed amount of HRP-conjugated cGMP.

    • Incubating to allow competition for antibody binding.

    • Washing to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the cGMP concentration in the samples based on the standard curve.

Conclusion

This compound's dual mode of action, encompassing both direct sGC stimulation and sensitization to endogenous NO, provides a robust and effective mechanism for restoring the compromised NO-sGC-cGMP signaling pathway in pulmonary hypertension. The quantitative data from preclinical and clinical studies unequivocally demonstrate its potency and clinical efficacy in improving key hemodynamic and functional parameters. The experimental protocols detailed herein provide a framework for the continued investigation of sGC modulators. The unique pharmacological profile of this compound underscores its significant contribution to the management of PAH and CTEPH, offering a valuable therapeutic option for patients with these debilitating diseases.

References

A Technical Guide to the Laboratory Synthesis and Purification of Riociguat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis and purification of Riociguat for laboratory applications. It includes a detailed look at its mechanism of action, a representative synthetic pathway with experimental protocols, and methods for purification and analysis.

Introduction and Mechanism of Action

This compound is a stimulator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway.[1] It is the first member of this novel class of therapeutics, approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[2][3]

Pulmonary hypertension is often associated with endothelial dysfunction and impaired synthesis of NO, leading to insufficient stimulation of the NO-sGC-cyclic guanosine monophosphate (cGMP) pathway.[4] this compound addresses this through a dual mode of action:

  • Direct Stimulation of sGC : It directly stimulates sGC independently of NO, increasing the production of cGMP.[1]

  • Sensitization to NO : It sensitizes sGC to endogenous NO, enhancing the enzyme's responsiveness even at low concentrations.

The resulting increase in intracellular cGMP levels promotes vasodilation, and exerts antiproliferative and antifibrotic effects, thereby reducing pulmonary arterial pressure.

Riociguat_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Endothelial_Cell Endothelial Cell / Neuronal Source sGC_inactive sGC (Inactive) sGC_active sGC (Active) sGC_inactive->sGC_active Direct Stimulation cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP Relaxation Vasodilation / Antiproliferation cGMP->Relaxation Promotes This compound This compound This compound->sGC_inactive NO Nitric Oxide (NO) This compound->NO Sensitizes sGC to NO NO->sGC_inactive Stimulation

Figure 1: Mechanism of Action of this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be accomplished through various routes. A common and efficient laboratory-scale approach begins with commercially available 2-chloronicotinic acid. This pathway involves the construction of the pyrazolo[3,4-b]pyridine core, followed by the formation of the substituted pyrimidine ring.

Riociguat_Synthesis A 2-Chloronicotinic acid B (2-Chloro-pyridin-3-yl)-oxo-acetonitrile A->B 1. SOCl₂ 2. CuCN C (E)-2-(2-chloropyridin-3-yl)-2- (2-(2-fluorobenzyl)hydrazono)acetamide B->C 1. H₂SO₄, NaCl 2. (2-Fluorobenzyl)hydrazine D 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carboxamide C->D Cs₂CO₃, DMSO (Intramolecular Cyclization) E 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carbonitrile D->E SOCl₂ F 1-(2-Fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carboxamidine HCl E->F 1. NaOCH₃ 2. NH₄Cl, AcOH G N-(4,6-Diamino-2-(1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl) -N-methylcarbamic acid methyl ester (this compound) F->G Ring formation & methylation steps (various reagents reported)

Figure 2: Representative Synthetic Workflow for this compound.
Experimental Protocols

The following protocols are representative of a laboratory-scale synthesis.

Step 1: Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (Intermediate D)

  • Preparation of (E)-2-(2-chloropyridin-3-yl)-2-(2-(2-fluorobenzyl)hydrazono)acetamide (Intermediate C):

    • Convert 2-chloronicotinic acid to (2-Chloro-pyridin-3-yl)-oxo-acetonitrile.

    • Treat the acetonitrile intermediate with concentrated H₂SO₄ and NaCl to form 2-(2-Chloro-pyridin-3-yl)-2-oxo-acetamide.

    • React the acetamide with 2-Fluorobenzylhydrazine to yield Intermediate C.

  • Intramolecular Cyclization:

    • To a solution of Intermediate C (e.g., 7.0 g, 0.0228 mol) in DMSO (35.0 ml), add Cesium Carbonate (Cs₂CO₃) (14.8 g, 0.045 mol) at room temperature.

    • Heat the reaction mixture to 65-70°C and maintain for 30 minutes.

    • Monitor the reaction completion by TLC.

    • After completion, cool the mixture and quench with ice water (75.0 ml).

    • Extract the product with ethyl acetate (150.0 ml).

    • Wash the organic layer with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude Intermediate D.

Step 2: Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (Intermediate E)

  • To a solution of Intermediate D (e.g., 2.0 g, 0.0074 mol) in toluene (50.0 ml), add thionyl chloride (SOCl₂) at room temperature.

  • Heat the reaction mixture to 110°C and maintain overnight.

  • Cool the reaction to room temperature and quench into ice water.

  • Separate the organic layer, dry over Na₂SO₄, and distill off the solvent to get the crude product.

  • Purify the crude product by column chromatography to yield Intermediate E.

Step 3: Synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine HCl (Intermediate F)

  • To a solution of Intermediate E (e.g., 3.65 g, 0.0144 mol) in methanol (150.0 ml), add sodium methoxide (NaOCH₃) at room temperature and stir for 6 hours.

  • To the resulting solution containing the imidate, add glacial acetic acid (3.38 g, 0.056 mol) and ammonium chloride (1.85 g, 0.034 mol) at room temperature.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mass and distill off the solvent under reduced pressure to obtain the crude Intermediate F as a hydrochloride salt.

Step 4: Synthesis of this compound (Final Product)

  • React Intermediate F with phenylazomalononitrile in toluene with sodium methoxide as a base. The reaction is refluxed until completion.

  • The resulting intermediate undergoes hydrogenation reduction using a catalyst like Raney Nickel in DMF to yield a triamine intermediate.

  • The triamine intermediate is then reacted with methyl chloroformate, followed by methylation with methyl iodide in the presence of a strong base (e.g., NaH or LHMDS) to yield this compound.

Summary of Reaction Data
StepKey TransformationTypical ReagentsTypical YieldReference
1Intramolecular CyclizationCs₂CO₃, DMSO~85-95%
2Dehydration of Amide to NitrileSOCl₂, Toluene~75%
3Formation of CarboxamidineNaOCH₃, NH₄Cl, Acetic Acid~80-90%
4Pyrimidine Ring Formation & MethylationPhenylazomalononitrile, Raney Ni, Methyl Chloroformate, Methyl IodideVariable

Purification and Analysis

Purification of the final compound and key intermediates is critical to ensure high purity for laboratory use. This typically involves a combination of chromatography and recrystallization. Purity is assessed using High-Performance Liquid Chromatography (HPLC).

Riociguat_Purification start Crude this compound (from synthesis) purify Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) start->purify check1 Purity Check via HPLC purify->check1 recrystal Recrystallization (e.g., from Ethanol/Water) check1->recrystal Purity < 98% end Pure this compound (>98%) check1->end Purity > 98% check2 Final Purity & Characterization (HPLC, NMR, MS) recrystal->check2 check2->end

Figure 3: General Workflow for this compound Purification and Analysis.
Purification Protocol

Column Chromatography (for Intermediates or Final Product):

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Method: RP-HPLC

A stability-indicating Reverse Phase HPLC method is essential for determining the purity of this compound and detecting any related substances or degradation products.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterSpecification
Chromatographic Column Octadecylsilane (C18) bonded silica, e.g., Inertsil ODS-3 (4.6 x 250mm, 5µm)
Mobile Phase A Ammonium Acetate Buffer (pH 4.5) or 0.5% Perchloric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient Elution
Flow Rate 0.75 - 1.5 mL/min
Column Temperature 25 - 40°C
Detection Wavelength UV, 210 - 323 nm
Injection Volume 10 - 20 µL

This guide provides a foundational framework for the synthesis and purification of this compound in a research setting. Researchers should adapt these protocols based on available laboratory equipment and safety procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Cornerstone of a New Class: A Technical Guide to the Structure-Activity Relationship of Riociguat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riociguat (BAY 63-2521) is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] Its discovery marked a significant advancement in targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the identification of this compound, offering valuable insights for researchers in cardiovascular drug discovery. The document details the molecular interactions, experimental methodologies, and the logical progression of chemical modifications that optimized potency and pharmacokinetic properties.

Introduction: Targeting the NO-sGC-cGMP Pathway

The NO-sGC-cGMP pathway plays a pivotal role in cardiovascular homeostasis. Nitric oxide, produced by endothelial cells, binds to the heme prosthetic group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP.[4] The second messenger cGMP then initiates a signaling cascade that results in vasodilation. In disease states like pulmonary hypertension, this pathway is often impaired due to reduced NO bioavailability or dysfunctional sGC.

This compound was developed to directly stimulate sGC, independent of NO, and to sensitize the enzyme to low levels of endogenous NO. This dual mechanism of action provides a therapeutic advantage over traditional approaches that aim to increase NO levels or inhibit the degradation of cGMP.

The Genesis of this compound: Overcoming the Hurdles of Early sGC Stimulators

The development of this compound stemmed from earlier pyrazolopyridine-based sGC stimulators, such as BAY 41-2272 and BAY 41-8543. While these compounds demonstrated promising in vitro and in vivo activity, they were hampered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties. The primary goal of the SAR studies leading to this compound was to identify a potent sGC stimulator with an improved DMPK profile suitable for oral administration.

Core Scaffold and Key Structural Modifications

The core chemical structure of this compound is a pyrazolo[3,4-b]pyridine scaffold. The SAR exploration focused on modifications at several key positions to enhance potency and metabolic stability.

Riociguat_Core_Scaffold cluster_0 This compound Core Structure and Key Modification Points This compound R1 R1: Pyrimidine Substituent This compound->R1 Position 3 R2 R2: N-Alkyl Group This compound->R2 Position 1 R3 R3: Benzyl Substituent This compound->R3 Benzyl Ring

Caption: Core pyrazolo[3,4-b]pyridine scaffold of this compound with key modification sites.

Structure-Activity Relationship Data

The following table summarizes the in vitro activity of key this compound analogs. The data is derived from studies on the discovery of this compound and its successor, Vericiguat, which provide valuable comparative insights.

CompoundR1 (Position 3)R2 (Position 1)R3 (Benzyl Substituent)sGC Stimulation (EC50, nM) in CHO cells
This compound (BAY 63-2521) 2-(4,6-diamino-5-(N-methyl-N-methoxycarbonylamino)pyrimidinyl)2-FluorobenzylH10
Analog 12-(4,6-diamino-5-aminopyrimidinyl)2-FluorobenzylH>1000
Analog 22-(4,6-diamino-5-(N-ethyl-N-methoxycarbonylamino)pyrimidinyl)2-FluorobenzylH30
Analog 32-(4,6-diamino-5-(N-methyl-N-methoxycarbonylamino)pyrimidinyl)BenzylH25
Analog 42-(4,6-diamino-5-(N-methyl-N-methoxycarbonylamino)pyrimidinyl)2-ChlorobenzylH15

Data Interpretation:

  • The N-methyl-N-methoxycarbonylamino group at the 5-position of the pyrimidine ring is crucial for high potency. Replacement with a simple amino group (Analog 1) leads to a significant loss of activity.

  • The N-methyl group is optimal. Increasing the alkyl chain length to an ethyl group (Analog 2) results in a threefold decrease in potency compared to this compound.

  • A fluorine substituent on the benzyl ring enhances activity. Removal of the fluorine atom (Analog 3) or replacement with chlorine (Analog 4) leads to a reduction in potency.

Experimental Protocols

Soluble Guanylate Cyclase (sGC) Stimulation Assay

The primary in vitro assay used to determine the potency of this compound and its analogs was a cGMP formation assay in Chinese Hamster Ovary (CHO) cells overexpressing sGC.

sGC_Assay_Workflow cluster_workflow sGC Stimulation Assay Workflow node_A CHO cells overexpressing sGC are cultured. node_B Cells are incubated with the test compound at various concentrations. node_A->node_B Step 1 node_C The reaction is stopped, and the cells are lysed. node_B->node_C Step 2 node_D Intracellular cGMP levels are quantified using a commercially available immunoassay kit. node_C->node_D Step 3 node_E EC50 values are calculated from the concentration-response curves. node_D->node_E Step 4

Caption: Generalized workflow for the in vitro sGC stimulation assay.

In Vivo Models of Pulmonary Hypertension

The efficacy of lead compounds was evaluated in established animal models of pulmonary hypertension, such as the monocrotaline-induced pulmonary hypertension model in rats. Key parameters measured included mean pulmonary arterial pressure (mPAP), right ventricular hypertrophy, and survival.

Signaling Pathway of this compound Action

This compound directly stimulates sGC and enhances its sensitivity to endogenous NO, leading to increased cGMP production and subsequent vasodilation.

Riociguat_Signaling_Pathway cluster_pathway This compound's Dual Mechanism of Action NO Endogenous NO sGC_inactive Inactive sGC NO->sGC_inactive Sensitizes This compound This compound This compound->sGC_inactive Directly Stimulates sGC_active Active sGC sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active Vasodilation Vasodilation cGMP->Vasodilation Leads to

References

Preclinical Pharmacology and Toxicology of Riociguat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3] Its unique mechanism of action, which involves enhancing the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, has been the subject of extensive preclinical investigation.[4] This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical pathways and workflows.

Preclinical Pharmacology

Mechanism of Action

This compound stimulates sGC through a dual mechanism that is both independent of and synergistic with nitric oxide (NO). Under physiological conditions, NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger to mediate vasodilation and inhibit vascular smooth muscle proliferation and fibrosis.

In disease states such as pulmonary hypertension, endothelial dysfunction can lead to reduced NO bioavailability and impaired sGC signaling. This compound addresses this by:

  • Directly stimulating sGC: this compound binds to a distinct site on the sGC enzyme, leading to its activation even in the absence of NO.

  • Sensitizing sGC to NO: this compound stabilizes the binding of NO to sGC, thereby amplifying the enzyme's response to even low levels of endogenous NO.

This dual action leads to increased cGMP production, resulting in vasodilation, and antiproliferative, and antifibrotic effects in the pulmonary vasculature. In preclinical studies, this compound was shown to increase the activity of recombinant sGC by up to 73-fold on its own and up to 112-fold in the presence of an NO donor.

cluster_0 Physiological State cluster_1 Pathophysiological State (e.g., PH) Endogenous NO Endogenous NO sGC_inactive sGC (inactive) Endogenous NO->sGC_inactive binds sGC_active sGC (active) sGC_inactive->sGC_active activates GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP catalyzes conversion Vasodilation Vasodilation cGMP->Vasodilation mediates Reduced Endogenous NO Reduced Endogenous NO sGC_inactive_ph sGC (inactive) Reduced Endogenous NO->sGC_inactive_ph impaired binding This compound This compound This compound->sGC_inactive_ph directly stimulates & sensitizes

Figure 1: Simplified signaling pathway of this compound's dual mechanism of action.

In Vitro Pharmacology

The primary pharmacological activity of this compound was characterized through in vitro assays assessing its ability to stimulate sGC and induce cGMP production.

Experimental Protocol: In Vitro Soluble Guanylate Cyclase (sGC) Activation Assay

This protocol describes a common method to determine the in vitro activity of sGC in the presence of stimulators like this compound.

  • Enzyme Source: Purified recombinant sGC is typically used. This can be obtained from commercial sources or expressed and purified from cell lines (e.g., Sf9 insect cells) co-infected with baculoviruses encoding the α1 and β1 subunits of sGC.

  • Reaction Mixture: The assay is performed in a buffer solution (e.g., triethanolamine buffer) containing:

    • Purified sGC enzyme.

    • Guanosine triphosphate (GTP), the substrate for sGC. A radiolabeled version, such as [α-³²P]GTP, is often included for detection of the product.

    • Magnesium chloride (MgCl₂), a required cofactor for sGC activity.

    • A phosphodiesterase (PDE) inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent the degradation of the cGMP product.

    • This compound at various concentrations.

    • In some experiments, an NO donor (e.g., DEA-NO) is added to assess the synergistic effect.

  • Assay Procedure:

    • The reaction is initiated by the addition of GTP.

    • The mixture is incubated at 37°C for a defined period (e.g., 10-20 minutes).

    • The reaction is terminated by adding a stop solution (e.g., EDTA).

  • Product Detection and Quantification:

    • The produced cGMP is separated from the unreacted GTP. This can be achieved using sequential column chromatography over Dowex and alumina columns.

    • If radiolabeled GTP is used, the radioactivity of the cGMP fraction is measured using a scintillation counter.

    • Alternatively, cGMP levels can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The amount of cGMP produced is calculated and plotted against the concentration of this compound to determine parameters such as the EC₅₀ (half-maximal effective concentration).

In Vivo Pharmacology

The efficacy of this compound has been demonstrated in various animal models of pulmonary hypertension. A key model used in preclinical studies is the SU5416/hypoxia-induced pulmonary hypertension model in rats, which recapitulates many features of human PAH, including severe vascular remodeling.

Experimental Protocol: SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of Pulmonary Hypertension:

    • Rats receive a single subcutaneous injection of SU5416 (a vascular endothelial growth factor receptor antagonist) at a dose of 20 mg/kg.

    • Immediately following the injection, the animals are placed in a hypoxic environment (10% oxygen) for 3 weeks.

    • Control animals are maintained in a normoxic environment (21% oxygen).

  • Treatment:

    • After the 3-week induction period, rats are randomized to receive either vehicle or this compound.

    • This compound is typically administered orally via gavage at a dose of 10 mg/kg/day for a specified duration (e.g., 2-4 weeks).

  • Efficacy Endpoints:

    • Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP), a surrogate for pulmonary artery pressure. Cardiac output can also be measured.

    • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.

    • Pulmonary Vascular Remodeling: Lung tissue is collected, fixed, and sectioned. Histological staining (e.g., hematoxylin and eosin, Verhoeff-van Gieson) is performed to assess the degree of muscularization of small pulmonary arteries. The percentage of fully muscularized vessels and the vessel wall thickness are quantified.

    • Biomarker Analysis: Lung tissue can be analyzed for levels of cGMP and the expression of sGC subunits (α1 and β1) and endothelial nitric oxide synthase (eNOS) via Western blotting or ELISA.

cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Assessment SU5416 SU5416 Injection (20 mg/kg, s.c.) Hypoxia Hypoxia Exposure (10% O2, 3 weeks) Randomization Randomization Hypoxia->Randomization Vehicle Vehicle (oral gavage) Randomization->Vehicle Riociguat_treatment This compound (10 mg/kg/day, oral gavage) Randomization->Riociguat_treatment Hemodynamics Hemodynamic Measurements (RVSP, Cardiac Output) RVH Right Ventricular Hypertrophy (Fulton's Index) Remodeling Vascular Remodeling (Histology) Biomarkers Biomarker Analysis (cGMP, sGC, eNOS)

Figure 2: Experimental workflow for the SU5416/hypoxia-induced PH model in rats.

Table 1: Summary of In Vivo Efficacy of this compound in a Rat Model of Severe Pulmonary Hypertension

ParameterVehicle-TreatedThis compound-Treated (10 mg/kg/day)Sildenafil-Treated (50 mg/kg/day)p-value (this compound vs. Vehicle)
Right Ventricular Systolic Pressure (RVSP) (mmHg)Significantly elevatedSignificantly decreasedSignificantly decreased<0.05
Right Ventricular Hypertrophy (RVH) (Fulton's Index)0.75 ± 0.030.55 ± 0.020.65 ± 0.03<0.05
Cardiac Output (mL/minute)45.2 ± 3.560.8 ± 2.850.1 ± 4.1<0.05
Total Pulmonary Resistance (mmHg min⁻¹ ml⁻¹ 100 g BW)6.8 ± 0.54.03 ± 0.35.9 ± 0.6<0.05
Percentage of Occluded Arteries (%)Significantly increasedSignificantly lowerModerately lower<0.05
Neointima/Media RatioSignificantly increasedSignificantly lowerNo significant change<0.05

Data are presented as mean ± SEM. This table is a composite representation based on published findings and is for illustrative purposes.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been characterized in several animal species.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound

SpeciesRouteTmax (h)t½ (h)Bioavailability (%)Key Metabolites
RatOral0.5 - 2~7~94M1 (active)
MouseOralN/AN/AN/AM1 (active)
DogOralN/AN/AN/AM1 (active)

Tmax: Time to maximum plasma concentration; t½: Elimination half-life; M1: N-demethylated metabolite. N/A: Data not consistently reported in readily available public literature.

This compound is metabolized primarily by cytochrome P450 (CYP) enzymes, including CYP1A1, CYP3A4, CYP2C8, and CYP2J2. The major active metabolite, M1 (BAY 60-4552), is formed through N-demethylation, mainly catalyzed by CYP1A1. M1 has approximately one-third to one-tenth the potency of the parent compound.

Preclinical Toxicology

A comprehensive battery of toxicology studies was conducted to assess the safety profile of this compound.

Genotoxicity

This compound and its major active metabolite, M1, were evaluated for genotoxic potential in a standard battery of in vitro and in vivo assays.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Test System: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are histidine-dependent and are selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound or its metabolite M1 in a minimal growth medium lacking histidine.

    • The mixture is plated on agar plates.

    • The plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Table 3: Summary of Genotoxicity Studies for this compound and Metabolite M1

AssayTest SystemMetabolic ActivationResult for this compoundResult for M1
Ames TestS. typhimurium, E. coliWith and without S9NegativeNegative
In vitro Chromosome AberrationChinese Hamster V79 cellsWith and without S9NegativeNegative
In vivo Mouse MicronucleusMouse bone marrowN/ANegativeNegative

Based on these results, this compound is not considered to be genotoxic.

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats.

Experimental Protocol: Two-Year Rodent Carcinogenicity Study

  • Species: Typically conducted in two rodent species, such as Sprague-Dawley rats and CD-1 mice.

  • Dosing:

    • Animals are administered this compound daily for a period of up to two years.

    • The drug is usually mixed with the diet or administered by oral gavage.

    • Multiple dose groups are used, including a high dose, a mid-dose, a low dose, and a control group. The high dose is typically the maximum tolerated dose (MTD) determined in shorter-term toxicity studies.

  • Observations:

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are monitored regularly.

    • At the end of the study, all animals are euthanized.

  • Pathology:

    • A complete necropsy is performed on all animals.

    • A comprehensive set of tissues is collected and preserved.

    • Histopathological examination of the tissues is conducted by a veterinary pathologist to identify any neoplastic or non-neoplastic lesions.

Table 4: Summary of Carcinogenicity Studies for this compound

SpeciesDurationDosing RouteDose LevelsFindings
Mouse2 yearsOral (diet)Up to 25 mg/kg/day (males), 32 mg/kg/day (females)No evidence of carcinogenic potential.
Rat2 yearsOral (diet)Up to 20 mg/kg/dayNo evidence of carcinogenic potential.

Plasma exposure (AUC) of unbound drug at the highest doses in these studies was 6 to 7 times the human exposure at the maximum recommended human dose.

Reproductive and Developmental Toxicology

The effects of this compound on fertility, embryofetal development, and pre- and postnatal development were assessed in rats and rabbits.

Experimental Protocol: Embryofetal Development Study (Teratogenicity)

  • Species: Typically conducted in two species, a rodent (rat) and a non-rodent (rabbit).

  • Dosing:

    • Pregnant females are dosed with this compound daily during the period of major organogenesis (e.g., gestation days 6-17 in rats, 6-18 in rabbits).

    • Multiple dose groups and a control group are used.

  • Maternal Evaluation:

    • Dams are monitored for clinical signs, body weight, and food consumption.

    • Just prior to term, the dams are euthanized.

  • Fetal Evaluation:

    • The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Table 5: Summary of Reproductive and Developmental Toxicology Findings for this compound

Study TypeSpeciesKey Findings
Fertility and Early Embryonic DevelopmentRatNo adverse effects on fertility.
Embryofetal DevelopmentRatIncreased incidence of cardiac malformations (e.g., ventricular septal defects). Increased post-implantation loss and resorptions at high doses. Incomplete ossification.
Embryofetal DevelopmentRabbitIncreased post-implantation loss and resorptions at high doses.
Pre- and Postnatal DevelopmentRatNo adverse effects on pup survival, growth, or development.

The teratogenic effects of this compound were observed at exposures that were within an order of magnitude of the anticipated human exposure, leading to a contraindication for use in pregnancy.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of this compound on major organ systems. These studies did not reveal any significant off-target effects on the central nervous, cardiovascular (beyond the expected hemodynamic effects), or respiratory systems at therapeutic exposures.

Conclusion

The preclinical data for this compound demonstrate a well-characterized pharmacological profile consistent with its mechanism of action as a soluble guanylate cyclase stimulator. In vitro and in vivo studies have confirmed its ability to increase cGMP levels and effectively reverse the pathological features of pulmonary hypertension in relevant animal models. The toxicology program, which included assessments of genotoxicity, carcinogenicity, and reproductive toxicity, identified a risk of embryofetal toxicity, which is reflected in its clinical contraindication. Overall, the preclinical profile of this compound supported its successful development and approval for the treatment of pulmonary hypertension.

References

In Vitro Characterization of Riociguat's Binding and Activation of Soluble Guanylate Cyclase (sGC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway.[1] This pathway plays a critical role in regulating vascular tone, proliferation, fibrosis, and inflammation.[2] In pathological conditions such as pulmonary hypertension, the NO-sGC-cyclic guanosine monophosphate (cGMP) pathway is often impaired due to reduced NO bioavailability or dysfunctional sGC.[2][3] this compound addresses this by directly targeting sGC, offering a distinct therapeutic mechanism.[4] This technical guide provides an in-depth overview of the in vitro characterization of this compound's interaction with sGC, focusing on its binding properties, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action: A Dual Approach

In vitro studies have elucidated that this compound possesses a dual mode of action on sGC, which is dependent on the presence of the enzyme's reduced ferrous heme group.

  • Direct sGC Stimulation: this compound directly stimulates sGC activity, even in the absence of nitric oxide. This action ensures the production of cGMP when endogenous NO levels are low.

  • Sensitization to Nitric Oxide: this compound also sensitizes sGC to endogenous NO. It achieves this by stabilizing the binding of NO to the sGC enzyme, leading to a synergistic and more potent activation.

This dual mechanism distinguishes sGC stimulators like this compound from phosphodiesterase type 5 (PDE5) inhibitors, which rely on the upstream production of cGMP, and from sGC activators, which target the oxidized, NO-insensitive form of the enzyme.

cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO produces LArg L-Arginine LArg->eNOS sGC_inactive sGC (Inactive) [Heme-Fe2+] NO->sGC_inactive Binds & Activates sGC_active sGC (Active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active converts Vasodilation Vasodilation & Antiproliferative Effects cGMP->Vasodilation leads to This compound This compound This compound->NO 2. Sensitizes sGC to NO (Synergistic Action) This compound->sGC_inactive 1. Direct Stimulation (NO-Independent) A 1. Reagent Preparation - Serial dilution of this compound - Prepare sGC enzyme & GTP substrate B 2. Assay Plate Setup Add sGC and this compound (or vehicle) to microplate wells A->B C 3. Pre-incubation Allow binding of this compound to sGC (15 min at Room Temp) B->C D 4. Initiate Reaction Add GTP substrate to all wells C->D E 5. Enzymatic Reaction Incubate at 37°C for a fixed time (e.g., 20 minutes) D->E F 6. Terminate Reaction Add Stop Solution (e.g., EDTA) E->F G 7. cGMP Detection Quantify product using HTRF or ELISA F->G H 8. Data Analysis Plot concentration-response curve Calculate EC50 and Emax G->H

References

The Genesis of a Novel Vasodilator: A Technical Deep Dive into the Discovery and Development of Riociguat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riociguat (Adempas®), the first-in-class soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the treatment of pulmonary hypertension (PH). This technical guide provides an in-depth chronicle of the discovery and development of this compound, detailing its journey from a novel chemical entity to a clinically approved therapeutic. We will explore the scientific rationale behind targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, the medicinal chemistry efforts that led to the identification of this compound, and the comprehensive preclinical and clinical evaluation that established its safety and efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the multifaceted process of bringing a new molecular entity from the laboratory to the clinic.

Introduction: The Unmet Need in Pulmonary Hypertension and the NO-sGC-cGMP Pathway

Pulmonary hypertension is a devastating disease characterized by elevated mean pulmonary arterial pressure, leading to right heart failure and premature death.[1] A key pathophysiological feature of PH is the impaired function of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] In a healthy vascular system, endothelial-derived NO diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[4] Elevated cGMP levels lead to vasodilation, as well as antiproliferative, antifibrotic, and anti-inflammatory effects.[3] In patients with PH, endothelial dysfunction results in reduced NO bioavailability and insufficient stimulation of sGC, contributing to the disease's progression. This understanding established the NO-sGC-cGMP pathway as a critical therapeutic target.

The Dawn of sGC Stimulators: From Lead Discovery to this compound

The journey to discover this compound began with the identification of YC-1, a benzylindazole derivative, which was found to stimulate sGC independently of NO in 1994. While YC-1 demonstrated the therapeutic potential of this mechanism, its modest potency spurred further medicinal chemistry efforts. This led to the development of the pyrazolopyridine BAY 41-2272, a significantly more potent sGC stimulator. However, BAY 41-2272 was hampered by an unfavorable drug metabolism and pharmacokinetic (DMPK) profile, precluding its clinical development.

An extensive structure-activity relationship (SAR) exploration was undertaken by scientists at Bayer to address these DMPK issues. This comprehensive program involved the synthesis and screening of numerous analogs, ultimately leading to the identification of this compound (BAY 63-2521). This compound, a methyl carbamate derivative, not only retained the potent sGC-stimulating activity but also exhibited a markedly improved DMPK profile, making it a viable candidate for clinical development.

Mechanism of Action: A Dual Approach to sGC Activation

This compound possesses a unique dual mechanism of action that enhances cGMP signaling.

  • Direct sGC Stimulation: this compound directly stimulates sGC in an NO-independent manner, thereby increasing cGMP production even in a state of NO deficiency.

  • Sensitization to Endogenous NO: this compound also sensitizes sGC to endogenous NO, stabilizing the NO-sGC binding and amplifying the signaling cascade in the presence of even low levels of NO.

This dual action ensures a robust and sustained increase in cGMP levels, leading to potent vasodilation and other beneficial effects in the pulmonary vasculature.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive Stimulates This compound This compound This compound->sGC_inactive Directly Stimulates (NO-independent) sGC_active Active sGC This compound->sGC_active Sensitizes to NO sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzes conversion Vasodilation Vasodilation (Antiproliferative, Antifibrotic, Anti-inflammatory effects) cGMP->Vasodilation Leads to

Figure 1: Mechanism of Action of this compound.

Preclinical Development: Establishing Proof-of-Concept

This compound underwent extensive preclinical evaluation to characterize its pharmacological properties and establish its therapeutic potential in pulmonary hypertension.

In Vitro Studies
  • sGC Activity Assays: In vitro assays using purified sGC demonstrated that this compound potently stimulates cGMP production. In preclinical studies, this compound alone increased the activity of recombinant sGC by up to 73-fold. When combined with an NO donor, this stimulation was synergistically enhanced up to 112-fold.

In Vivo Animal Models

This compound's efficacy was evaluated in well-established animal models of pulmonary hypertension, which mimic key aspects of the human disease.

  • Monocrotaline (MCT)-Induced PH in Rats: This model involves a single subcutaneous injection of MCT, which causes endothelial damage and progressive PH.

  • SU5416/Hypoxia-Induced PH in Rats: This model combines the administration of a VEGF receptor antagonist (SU5416) with chronic hypoxia, leading to severe, angioproliferative PH that closely resembles the human pathology.

In these models, this compound demonstrated significant therapeutic effects, including:

  • Reduction in right ventricular systolic pressure (RVSP).

  • Amelioration of pulmonary vascular remodeling.

  • Improvement in right ventricular function and a decrease in right ventricular hypertrophy.

  • Increased cardiac output.

Notably, in a head-to-head comparison in the SU5416/hypoxia model, this compound showed a greater effect on hemodynamics and right ventricular hypertrophy than the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.

Table 1: Summary of Key Preclinical Data for this compound
ParameterModel/AssayResultReference(s)
In Vitro sGC Stimulation Purified recombinant sGCUp to 73-fold increase in activity (this compound alone)
Purified recombinant sGC with NO donorUp to 112-fold increase in activity
In Vivo Hemodynamics SU5416/Hypoxia Rat ModelSignificant decrease in RVSP
SU5416/Hypoxia Rat ModelSignificant increase in Cardiac Output
SU5416/Hypoxia Rat ModelSignificant decrease in Total Pulmonary Resistance Index
In Vivo Cardiac Effects SU5416/Hypoxia Rat ModelSignificant decrease in RV hypertrophy (RV/LV+S ratio)
SU5416/Hypoxia Rat ModelImprovement in RV function (TAPSE)
Vascular Remodeling SU5416/Hypoxia Rat ModelSignificant reduction in occluded arteries
SU5416/Hypoxia Rat ModelSignificant decrease in neointima/media ratio

Clinical Development: A Rigorous Path to Approval

The clinical development program for this compound was designed to thoroughly evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with pulmonary hypertension.

PhaseI Phase I (Healthy Volunteers) - Safety - Tolerability - Pharmacokinetics PhaseII Phase II (PAH & CTEPH Patients) - Dose-finding - Preliminary Efficacy - Hemodynamic Effects PhaseI->PhaseII PhaseIII_PATENT Phase III - PATENT-1 (PAH Patients) - Pivotal Efficacy (6MWD) - Safety PhaseII->PhaseIII_PATENT PhaseIII_CHEST Phase III - CHEST-1 (CTEPH Patients) - Pivotal Efficacy (6MWD) - Safety PhaseII->PhaseIII_CHEST Approval Regulatory Approval (FDA, EMA, etc.) PhaseIII_PATENT->Approval LTE Long-Term Extension Studies (PATENT-2, CHEST-2) - Long-term Safety - Durability of Effect PhaseIII_PATENT->LTE PhaseIII_CHEST->Approval PhaseIII_CHEST->LTE

Figure 2: Clinical Development Pathway of this compound.
Phase I Studies

Phase I studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. These studies demonstrated that this compound is rapidly absorbed, with dose-proportional pharmacokinetics.

Phase II Studies

Phase II studies provided the first evidence of this compound's efficacy in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). These open-label studies showed that this compound was well-tolerated and led to significant improvements in exercise capacity (measured by the 6-minute walk distance, 6MWD) and hemodynamics.

Phase III Pivotal Trials: PATENT and CHEST

The efficacy and safety of this compound were definitively established in two large, randomized, double-blind, placebo-controlled Phase III trials: PATENT-1 for PAH and CHEST-1 for CTEPH.

  • PATENT-1 (Pulmonary Arterial Hypertension Soluble Guanylate Cyclase–Stimulator Trial 1): This study enrolled 443 patients with PAH who were either treatment-naïve or on stable therapy with an endothelin receptor antagonist or a prostanoid.

  • CHEST-1 (Chronic Thromboembolic Pulmonary Hypertension Soluble Guanylate Cyclase–Stimulator Trial 1): This trial included 261 patients with inoperable CTEPH or persistent or recurrent PH after pulmonary endarterectomy.

In both studies, this compound met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in 6MWD compared to placebo. Significant improvements were also observed in multiple secondary endpoints, including pulmonary vascular resistance (PVR), N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, and WHO functional class.

Table 2: Key Efficacy Results from Phase III Pivotal Trials
EndpointPATENT-1 (PAH)CHEST-1 (CTEPH)Reference(s)
Change in 6MWD (meters) +36 (p<0.001)+46 (p<0.001)
Change in PVR (dyn·s·cm⁻⁵) -226 (p<0.001)-246 (p<0.001)
Change in NT-proBNP (pg/mL) -432 (p<0.001)-291 (p<0.001)
Improvement in WHO FC p=0.003p=0.003
Long-Term Extension Studies

Long-term extension studies, PATENT-2 and CHEST-2, demonstrated that the beneficial effects of this compound were sustained over the long term, with a favorable safety profile.

Regulatory Approval and Post-Marketing

Based on the robust data from the clinical development program, this compound (Adempas®) received its first global approval in Canada for CTEPH, followed by approval in the USA for both PAH and CTEPH in October 2013. It is now approved in numerous countries worldwide for these indications.

Detailed Experimental Protocols

In Vitro sGC Activity Assay (General Protocol)

Objective: To determine the ability of a compound to stimulate the enzymatic activity of soluble guanylate cyclase.

Materials:

  • Purified recombinant sGC enzyme

  • Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing 3 mM MgCl₂, 0.5 mM GTP, 1 mM cGMP, and 1 mg/mL bovine serum albumin)

  • [α-³²P]GTP (radiolabeled substrate)

  • Test compound (e.g., this compound)

  • NO donor (e.g., DEA/NO) for synergy studies

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or liquid scintillation counter

Procedure:

  • The purified sGC enzyme is incubated in the assay buffer.

  • The test compound (at various concentrations) is added to the reaction mixture. For synergy experiments, an NO donor is also added.

  • The enzymatic reaction is initiated by the addition of [α-³²P]GTP.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

  • The reaction products ([α-³²P]cGMP) are separated from the unreacted substrate by thin-layer chromatography.

  • The amount of [α-³²P]cGMP produced is quantified using a phosphorimager or liquid scintillation counter.

  • The specific activity of the enzyme is calculated and expressed as pmol of cGMP formed per minute per milligram of protein.

cGMP Measurement in Cultured Cells (ELISA-based Protocol)

Objective: To quantify the intracellular levels of cGMP in response to sGC stimulation.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Commercially available cGMP ELISA kit

  • Microplate reader

Procedure:

  • Cells are seeded in multi-well plates and grown to confluence.

  • The cell culture medium is replaced with fresh medium containing the test compound at various concentrations.

  • Cells are incubated for a specified time to allow for cGMP production.

  • The medium is removed, and the cells are lysed using a lysis buffer to release intracellular cGMP.

  • The cell lysates are collected and centrifuged to remove cellular debris.

  • The cGMP concentration in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • The absorbance is measured using a microplate reader, and the cGMP concentration is calculated based on a standard curve.

SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats

Objective: To induce a severe, angioproliferative model of pulmonary hypertension in rats.

Materials:

  • Male Sprague-Dawley rats

  • SU5416 (VEGF receptor antagonist)

  • Vehicle for SU5416 (e.g., CMC-based solution)

  • Hypoxia chamber (10% O₂)

Procedure:

  • A single subcutaneous injection of SU5416 (e.g., 20 mg/kg) is administered to the rats.

  • Immediately following the injection, the rats are placed in a normobaric hypoxia chamber with an oxygen concentration of 10% for a period of 3 weeks.

  • After the 3-week hypoxic period, the rats are returned to normoxic conditions (room air) for an additional 2-5 weeks to allow for the development of severe PH.

  • At the end of the study period, hemodynamic measurements (e.g., RVSP) are performed, and tissues are collected for histological and molecular analysis.

Monocrotaline-Induced Pulmonary Hypertension in Rats

Objective: To induce pulmonary hypertension in rats through endothelial injury.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Monocrotaline (MCT)

  • Saline or appropriate vehicle

Procedure:

  • A single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg) is administered to the rats.

  • The rats are then housed under normal conditions for a period of 3-4 weeks to allow for the development of PH.

  • During this period, the rats are monitored for signs of disease progression.

  • At the end of the study, hemodynamic and right ventricular hypertrophy assessments are performed.

PATENT-1 and CHEST-1 Clinical Trial Protocols: Key Inclusion and Exclusion Criteria

cluster_PATENT1 PATENT-1 (PAH) cluster_CHEST1 CHEST-1 (CTEPH) PATENT_Inc Inclusion Criteria: - Age 18-75 years - Diagnosis of PAH (WHO Group 1) - 6MWD 150-450 m - PVR >300 dyn·s·cm⁻⁵ - mPAP ≥25 mmHg PATENT_Exc Exclusion Criteria: - Systolic BP <95 mmHg - Treatment with PDE5 inhibitors - Significant restrictive or obstructive lung disease CHEST_Inc Inclusion Criteria: - Age 18-80 years - Inoperable CTEPH or persistent/recurrent PH post-PEA - 6MWD 150-450 m - PVR >300 dyn·s·cm⁻⁵ - mPAP ≥25 mmHg CHEST_Exc Exclusion Criteria: - Systolic BP <95 mmHg - Treatment with PAH-approved drugs - PEA planned

References

Riociguat's Differential Effects on Basal versus NO-Stimulated sGC Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riociguat, a soluble guanylate cyclase (sGC) stimulator, exhibits a dual mechanism of action that enhances cyclic guanosine monophosphate (cGMP) production, a key second messenger in vasodilation. This technical guide provides an in-depth analysis of this compound's effects on both basal and nitric oxide (NO)-stimulated sGC activity. Through a comprehensive review of preclinical data, this document outlines the quantitative impact of this compound, details the experimental protocols for assessing sGC activity, and visualizes the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of vascular tone and homeostasis.[1][2][3] Endogenously produced NO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC, a heterodimeric enzyme.[4] This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[5] Elevated cGMP levels then activate protein kinase G (PKG), resulting in a cascade of downstream effects that lead to vasodilation, as well as anti-proliferative, anti-inflammatory, and anti-fibrotic effects. In pathological conditions such as pulmonary hypertension, impaired NO bioavailability or sGC dysfunction can lead to reduced cGMP production and disease progression.

This compound is a first-in-class sGC stimulator that directly targets this pathway. Its unique dual mode of action allows it to increase cGMP production through two distinct mechanisms, which will be explored in detail in this guide.

This compound's Dual Mechanism of Action on sGC

This compound's therapeutic efficacy stems from its ability to stimulate sGC activity both independently of and in synergy with NO.

  • Direct, NO-Independent sGC Stimulation: this compound can directly bind to sGC at a site distinct from the NO-binding site, inducing a conformational change that activates the enzyme and leads to cGMP production. This mechanism is particularly relevant in disease states where endogenous NO levels are depleted.

  • Sensitization of sGC to NO: In the presence of NO, this compound sensitizes sGC to its natural ligand. It stabilizes the binding of NO to the sGC heme group, resulting in a synergistic and more potent activation of the enzyme than what is achieved with either agent alone.

This dual action ensures a sustained increase in cGMP levels, leading to significant vasodilation and other beneficial vascular effects.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_Stimulation Stimulation Pathways sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Vasodilation Vasodilation & Antiproliferation PKG->Vasodilation Promotes NO Nitric Oxide (NO) NO->sGC_inactive Binds to heme group This compound This compound This compound->sGC_inactive Directly stimulates This compound->NO Sensitizes sGC to NO (Synergistic Effect)

Figure 1: this compound's dual mechanism of action on the NO-sGC-cGMP pathway.

Quantitative Effects of this compound on sGC Activity

Preclinical studies have quantified the effects of this compound on sGC activity and cGMP production, demonstrating its potent stimulatory and synergistic actions.

In Vitro sGC Activity

In cell-free assays using purified recombinant sGC, this compound has been shown to significantly increase enzyme activity.

ConditionFold Increase in sGC Activity (vs. Basal)Reference
This compound aloneUp to 73-fold
This compound + NO-releasing drugUp to 112-fold

Table 1: Fold-increase in recombinant sGC activity stimulated by this compound.

cGMP Production in Platelets

Studies using washed human platelets provide quantitative data on cGMP accumulation in a cellular context.

ConditioncGMP Concentration (pmol/10⁹ platelets)Reference
Basal1.106 ± 0.324
This compound (1 µM)5.986 ± 0.17
Sodium Nitroprusside (SNP, 1 µM)8.439 ± 4.379

Table 2: cGMP concentrations in washed human platelets under basal and stimulated conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide to assess sGC activity.

Measurement of cGMP in Platelets

This protocol describes the measurement of cGMP levels in washed human platelets using an Enzyme Immunoassay (EIA) kit.

4.1.1. Platelet Preparation

  • Draw whole blood into citrate-containing tubes.

  • Centrifuge at 200 x g for 20 minutes to obtain platelet-rich plasma (PRP).

  • Add prostacyclin (PGI₂) to the PRP to prevent platelet activation.

  • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

  • Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and wash by centrifugation.

  • Resuspend the final platelet pellet in the appropriate buffer for the assay.

4.1.2. cGMP Measurement

  • Incubate washed platelets with the test compounds (e.g., this compound, SNP) for the desired time at 37°C.

  • Stop the reaction by adding a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Centrifuge the samples to pellet cell debris.

  • Determine the cGMP concentration in the supernatant using a commercially available cGMP EIA kit according to the manufacturer's instructions.

  • Normalize the cGMP concentration to the platelet count.

In Vitro sGC Activity Assay using [α-³²P]GTP

This protocol outlines a radiometric assay to determine the enzymatic activity of purified sGC.

4.2.1. Reaction Mixture Preparation

  • Prepare a reaction buffer containing 50 mM triethanolamine-HCl (pH 7.4), 3 mM MgCl₂, 1 mM GTP, and a GTP-regenerating system (e.g., creatine phosphokinase and phosphocreatine).

  • Add [α-³²P]GTP to the reaction mixture as a tracer.

4.2.2. sGC Activity Measurement

  • Add purified sGC enzyme to the reaction mixture.

  • Add the test compounds (this compound and/or an NO donor) to the reaction tubes.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Separate the product, [³²P]cGMP, from the substrate, [³²P]GTP, using column chromatography (e.g., Dowex and alumina columns).

  • Quantify the amount of [³²P]cGMP using liquid scintillation counting.

  • Calculate the specific activity of sGC in pmol of cGMP formed per minute per milligram of protein.

cluster_workflow sGC Activity Assay Workflow start Start: Prepare Reaction Mixture (Buffer, MgCl2, GTP, [α-32P]GTP) add_sGC Add Purified sGC Enzyme start->add_sGC add_compounds Add Test Compounds (this compound and/or NO Donor) add_sGC->add_compounds incubate Incubate at 37°C add_compounds->incubate terminate Terminate Reaction (Add Stop Solution) incubate->terminate separate Separate [32P]cGMP (Column Chromatography) terminate->separate quantify Quantify [32P]cGMP (Scintillation Counting) separate->quantify calculate Calculate sGC Specific Activity (pmol/min/mg) quantify->calculate end End calculate->end

Figure 2: Experimental workflow for the in vitro sGC activity assay.

Discussion and Conclusion

The data and methodologies presented in this guide highlight the distinct and potent effects of this compound on the NO-sGC-cGMP pathway. Its dual mechanism of directly stimulating sGC and sensitizing it to NO provides a robust means of increasing cGMP levels, which is advantageous in cardiovascular diseases characterized by impaired NO signaling.

The quantitative data clearly demonstrate a significant increase in sGC activity and cGMP production with this compound alone, and a synergistic enhancement in the presence of an NO donor. The detailed experimental protocols provided herein offer a standardized framework for researchers to investigate the pharmacological properties of sGC stimulators and other modulators of this critical signaling pathway.

References

Unraveling the Molecular Dance: Riociguat's Interaction with the sGC Heme Domain

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Riociguat, a first-in-class soluble guanylate cyclase (sGC) stimulator, and the heme domain of sGC. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, quantitative biochemical parameters, and detailed experimental methodologies to illuminate the mechanism of action of this critical therapeutic agent.

Executive Summary

This compound is a cornerstone therapy for pulmonary hypertension, exerting its therapeutic effect by targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Its unique dual mechanism of action involves both the direct stimulation of sGC independent of NO and the sensitization of the enzyme to endogenous NO.[3] This activity is critically dependent on the reduced ferrous (Fe²⁺) state of the heme cofactor within the β1 subunit of sGC. Recent advancements in cryo-electron microscopy have provided unprecedented, high-resolution insights into the precise binding mode of this compound, revealing the intricate network of interactions that stabilize sGC in its active conformation. This guide will dissect these interactions, present the quantitative data that defines this activation, and detail the experimental protocols used to derive this knowledge.

The NO-sGC-cGMP Signaling Pathway

The canonical NO-sGC-cGMP pathway is a pivotal regulator of vascular tone and cellular proliferation.[1] Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and binds to the ferrous heme iron of sGC. This binding event triggers a conformational change in sGC, leading to a significant increase in its catalytic activity and the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels activate downstream effectors like protein kinase G (PKG), ultimately resulting in vasodilation. In pathological states such as pulmonary hypertension, this pathway is often impaired due to reduced NO bioavailability or oxidative stress, which oxidizes the sGC heme and renders it unresponsive to NO.

NO_sGC_cGMP_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC_inactive sGC (Inactive) Fe²⁺-Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Promotes NO->sGC_inactive This compound This compound This compound->sGC_inactive Stimulates & Sensitizes

Figure 1: The NO-sGC-cGMP signaling pathway and the action of this compound.

Molecular Interactions of this compound with the sGC Heme Domain

High-resolution structural data from cryo-electron microscopy of human sGC in a complex with NO and this compound (PDB ID: 7D9R) reveals that this compound binds to a pocket formed at the interface of the β1 H-NOX domain and the coiled-coil (CC) domains of both the α1 and β1 subunits.[4] This binding site is distinct from the heme pocket, explaining its synergistic action with NO.

This compound's binding stabilizes the sGC enzyme in an extended, active conformation. The interaction is characterized by a network of specific contacts with amino acid residues from both sGC subunits.

Key Interacting Residues (based on PDB: 7D9R):

  • β1 Subunit: Residues within the H-NOX and CC domains form critical contacts.

  • α1 Subunit: Residues from the CC domain contribute significantly to the binding pocket.

The pyrazole core of this compound is positioned deep within the pocket, while the fluorophenyl group extends towards the solvent-exposed surface. The carbamate tail forms hydrogen bonds that are crucial for anchoring the molecule. These interactions allosterically enhance the catalytic activity of the enzyme, both in the absence and presence of NO.

Quantitative Analysis of this compound-sGC Interaction

The efficacy of this compound in activating sGC has been quantified through various biochemical assays. Dose-dependent activation curves demonstrate its potent stimulatory effect. The half-maximal effective concentration (EC₅₀) is a key parameter used to describe the potency of this compound's stimulation.

ParameterConditionValueSource
sGC Activation
EC₅₀ (this compound)Wild-Type sGCData not explicitly stated in abstracts, derived from dose-response curves.
Fold ActivationThis compound (100 µM)~73-fold over baselineInferred from preclinical data in review articles.
Platelet Inhibition
EC₅₀ (ADP-induced aggregation)Pre-treatment with this compoundConcentration-dependent increase
IC₅₀ (Convulxin-induced GPIIb/IIIa activation)Washed human platelets>1 µM
IC₅₀ (ADP-induced GPIIb/IIIa activation)Washed human platelets>100 nM

Note: Specific EC₅₀ values for direct sGC activation by this compound from primary literature require detailed analysis of published dose-response curves and are not always explicitly stated in abstracts. The table reflects data available from the provided search results.

Experimental Protocols

The characterization of this compound's interaction with sGC relies on a suite of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Recombinant Human sGC Expression and Purification

This protocol is a composite based on established methods for producing high-quality, active sGC for structural and kinetic studies.

  • Expression System: Co-expression of the α1 and β1 subunits of human sGC using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells. Constructs often include a hexahistidine tag on one subunit for affinity purification.

  • Cell Culture and Infection: Sf9 cells are grown in suspension culture. The cells are co-infected with high-titer baculovirus stocks for both sGC subunits.

  • Cell Lysis: Infected cells are harvested and lysed via sonication in a buffer containing protease inhibitors, DNase, and a reducing agent like DTT to maintain the heme iron in the Fe²⁺ state.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins.

  • Elution: The His-tagged sGC is eluted using an imidazole gradient.

  • Ion-Exchange Chromatography: The eluted protein is further purified using anion-exchange chromatography (e.g., DEAE or POROS Q column) to separate sGC from remaining contaminants.

  • Final Polishing (Optional): For crystallography, an additional GTP-agarose affinity chromatography step can be employed to obtain >99% pure enzyme.

  • Quality Control: The purity and integrity of the heterodimer are assessed by SDS-PAGE. The heme content and its redox state are confirmed spectrophotometrically by observing the Soret peak at ~430 nm for the Fe²⁺ state.

sGC_Purification_Workflow Start Co-infection of Sf9 cells with α1 and β1 baculoviruses Harvest Cell Harvest & Lysis (Sonication) Start->Harvest Clarify Clarification (Centrifugation) Harvest->Clarify NiNTA Ni-NTA Affinity Chromatography Clarify->NiNTA IonEx Anion-Exchange Chromatography (e.g., DEAE) NiNTA->IonEx QC Quality Control (SDS-PAGE, UV-Vis) IonEx->QC End Pure, Active sGC QC->End

Figure 2: General workflow for recombinant sGC protein purification.

sGC Activity Assay

sGC activity is typically measured by quantifying the amount of cGMP produced from the substrate GTP over time.

  • Reaction Mixture: A typical reaction mixture contains purified sGC, a reaction buffer (e.g., 50 mM TEA-HCl, pH 7.4), MgCl₂ (as a cofactor), GTP, and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Initiation: The reaction is initiated by the addition of the substrate, GTP. Test compounds (e.g., this compound at various concentrations, with or without an NO donor) are pre-incubated with the enzyme.

  • Incubation: The reaction proceeds for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination: The reaction is stopped, typically by heat inactivation or the addition of a stop solution like perchloric acid or EDTA.

  • cGMP Quantification: The amount of cGMP produced is quantified. Common methods include:

    • Radioimmunoassay (RIA): A highly sensitive method using a specific antibody against cGMP and a radiolabeled cGMP tracer.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A non-radioactive alternative to RIA, using an antibody-based detection system with a colorimetric or chemiluminescent readout.

    • Spectrophotometric Assay: An indirect method that measures the pyrophosphate (PPi) byproduct of the cyclase reaction. The PPi is converted to inorganic phosphate, which is then detected colorimetrically.

    • Cell-Based Reporter Assays: Engineered cell lines that express sGC and a cGMP-responsive reporter gene (e.g., luciferase) can be used for high-throughput screening of sGC modulators.

Cryo-Electron Microscopy (Cryo-EM)

Structural analysis provides the ultimate detail on molecular interactions.

  • Sample Preparation: Highly purified and concentrated sGC is incubated with saturating concentrations of this compound and an NO donor (to ensure the NO-bound state).

  • Grid Preparation: A small volume of the complex is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector to collect thousands of movies of the randomly oriented sGC particles.

  • Image Processing: The movies are processed to correct for beam-induced motion. Individual particle images are picked and classified into different 2D views.

  • 3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the individual particle images.

  • Model Building and Refinement: The amino acid sequence of sGC and the structure of this compound are fitted into the final 3D density map to build an atomic model of the complex. This model reveals the specific interactions between the drug and the protein.

Conclusion

The interaction of this compound with the sGC heme domain is a sophisticated allosteric mechanism. By binding to a site distinct from the heme pocket, this compound stabilizes an active conformation of the enzyme, thereby amplifying the production of the critical vasodilator cGMP. This dual mode of action—direct stimulation and sensitization to NO—is underpinned by a precise network of molecular contacts, which have been elucidated through a combination of structural biology and quantitative biochemistry. The experimental protocols detailed herein provide a framework for the continued investigation of sGC modulators, paving the way for the development of next-generation therapeutics for cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols: Riociguat Dose-Response Studies in Primary Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Riociguat is a soluble guanylate cyclase (sGC) stimulator, the first member of a novel class of therapeutic agents. It is indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH)[1][2][3][4][5]. This compound exerts its pharmacological effects through a dual mechanism of action: it directly stimulates sGC independent of nitric oxide (NO) and it sensitizes sGC to endogenous NO. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation, and has anti-proliferative, anti-fibrotic, and anti-inflammatory effects. Understanding the dose-response relationship of this compound in primary endothelial cells is crucial for elucidating its mechanism of action at the cellular level and for the development of novel therapeutic strategies.

These application notes provide a summary of the effects of sGC stimulators on primary endothelial cells, along with detailed protocols for conducting dose-response studies with this compound.

Data Presentation

Table 1: Dose-Dependent Effect of the sGC Stimulator BAY 41-8543 on cGMP Production in Endothelial Cells
Concentration of BAY 41-8543 (µM)cGMP Production (pmol/well)Fold Increase over Basal
0 (Basal)1.7 ± 0.31.0
0.1Data not availableData not available
0.3Data not availableData not available
1.0Data not availableData not available
3.034.5 ± 3.7~20.3
EC50To be determined experimentally for this compound
EmaxTo be determined experimentally for this compound

Data adapted from a study on BAY 41-8543 in endothelial cells.

Table 2: Effect of this compound on VASP Phosphorylation in Platelets

Note: Data on the dose-dependent effect of this compound on VASP phosphorylation in primary endothelial cells is limited. The following data from a study on washed human platelets demonstrates the principle of VASP phosphorylation as a downstream marker of sGC activation. A similar dose-dependent effect is expected in endothelial cells.

This compound Concentration (µM)VASP Ser239 Phosphorylation
0Basal
0.01Increased
0.1Further Increased
1.0Significant Increase
10.0Maximal Increase

Qualitative data synthesized from studies on this compound's effect on platelets. Quantitative dose-response in endothelial cells to be determined experimentally.

Signaling Pathways and Experimental Workflow

Riociguat_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell This compound This compound sGC soluble Guanylate Cyclase (sGC) This compound->sGC Directly stimulates & sensitizes to NO NO Nitric Oxide (NO) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates pVASP Phospho-VASP (Ser239) VASP->pVASP Physiological_Effects Vasodilation Anti-proliferation Anti-inflammation pVASP->Physiological_Effects Leads to

Caption: this compound signaling pathway in endothelial cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Isolate Primary Endothelial Cells (e.g., HPAEC) B Culture cells to 80-90% confluency A->B C Seed cells in appropriate plates B->C D Starve cells in basal medium C->D E Treat with varying concentrations of this compound D->E F Cell Viability Assay (e.g., MTT, PrestoBlue) E->F G cGMP Measurement (ELISA/EIA) E->G H Western Blot for Phospho-VASP (Ser239) E->H I Generate dose-response curves F->I G->I H->I J Calculate EC50 and Emax values I->J

References

Application Notes and Protocols: Measuring cGMP Levels in Response to Riociguat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator, a novel class of drugs approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] Its mechanism of action involves the direct stimulation of sGC, the receptor for nitric oxide (NO), leading to increased production of the second messenger cyclic guanosine monophosphate (cGMP).[3] Elevated intracellular cGMP levels result in vasodilation, and also exert antiproliferative and antifibrotic effects, particularly within the pulmonary vasculature. This document provides detailed protocols and data for measuring cGMP levels in response to this compound, a critical step in preclinical and clinical research for this class of compounds.

This compound and the cGMP Signaling Pathway

This compound possesses a dual mode of action on the NO-sGC-cGMP pathway. Firstly, it directly stimulates sGC, independent of the presence of NO. Secondly, it sensitizes sGC to endogenous NO, enhancing the enzyme's response to low levels of this signaling molecule.[3] This dual action leads to a significant increase in intracellular cGMP concentrations. The cGMP, in turn, activates protein kinase G (PKG), which mediates a cascade of downstream effects culminating in the relaxation of vascular smooth muscle cells.

Riociguat_cGMP_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Riociguat_ext This compound Riociguat_int This compound Riociguat_ext->Riociguat_int Cellular Uptake Riociguat_int->sGC Stimulates & Sensitizes cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Antiproliferative Effects PKG->Vasodilation Leads to

This compound-cGMP signaling pathway.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on cGMP levels in various experimental models.

Table 1: Effect of this compound on cGMP Concentration in Washed Human Platelets

This compound Concentration (µM)Mean cGMP Concentration (pmol/10⁹ platelets) ± SDFold Increase Over Basal
0 (Basal)1.106 ± 0.3241.0
15.986 ± 0.17~5.4

Data extracted from a study on washed human platelets. The basal cGMP concentration was measured in the absence of this compound. SD = Standard Deviation.

Table 2: In Vivo Effects of this compound on Plasma and Urinary cGMP in Humans

TreatmentMean Increase in Plasma cGMP (%)Mean Increase in Urinary cGMP Excretion (%)
This compound (2.5 mg, three times daily for 14 days)48.6136

Data from a clinical evaluation report following the administration of this compound to human subjects.

Experimental Protocols

Protocol 1: Measurement of cGMP in Cultured Cells (e.g., Pulmonary Artery Smooth Muscle Cells - PASMCs)

This protocol provides a general framework for measuring intracellular cGMP levels in cultured cells treated with this compound using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

Materials:

  • Pulmonary Artery Smooth Muscle Cells (PASMCs) or other relevant cell line

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • 0.1 M HCl or cell lysis buffer provided with the cGMP ELISA kit

  • Commercially available cGMP ELISA kit

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate PASMCs in 6-well or 12-well plates and culture until they reach 80-90% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in serum-free cell culture medium.

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the this compound-containing medium to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (medium with solvent only).

  • Cell Lysis and Sample Preparation:

    • After incubation, aspirate the medium.

    • Add 0.5 - 1 mL of 0.1 M HCl to each well and incubate for 10-20 minutes at room temperature to lyse the cells and inhibit phosphodiesterase activity.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 600 x g for 10 minutes to pellet cellular debris.

    • Collect the supernatant containing the cGMP. This supernatant can be used directly in the cGMP ELISA.

  • cGMP Measurement by ELISA:

    • Follow the instructions provided with the commercial cGMP ELISA kit. A general procedure is outlined below:

      • Prepare cGMP standards and samples.

      • Add standards and samples to the antibody-coated microplate.

      • Add the HRP-conjugated cGMP and incubate.

      • Wash the plate to remove unbound reagents.

      • Add the substrate solution and incubate to develop color.

      • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.

Experimental_Workflow Start Start: Culture Cells (e.g., PASMCs) Treat Treat with this compound (various concentrations) Start->Treat Lyse Lyse Cells (e.g., 0.1 M HCl) Treat->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Collect Collect Supernatant (contains cGMP) Centrifuge->Collect ELISA Perform cGMP ELISA Collect->ELISA Read Read Absorbance (450 nm) ELISA->Read Analyze Analyze Data: Standard Curve & cGMP Quantification Read->Analyze

Experimental workflow for cGMP measurement.
Protocol 2: Measurement of cGMP in Plasma or Urine

This protocol outlines the general steps for measuring cGMP in plasma or urine samples, which is particularly relevant for in vivo studies.

Materials:

  • Blood collection tubes with EDTA or heparin for plasma

  • Urine collection containers

  • Centrifuge

  • Commercially available cGMP ELISA kit

Procedure:

  • Sample Collection and Preparation:

    • Plasma: Collect whole blood into tubes containing an anticoagulant (EDTA or heparin). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.

    • Urine: Collect urine samples and centrifuge to remove any particulate matter. Store at -20°C or -80°C until analysis.

  • cGMP Measurement by ELISA:

    • Follow the instructions provided with the commercial cGMP ELISA kit.

    • Samples may require dilution with the assay buffer provided in the kit.

  • Data Analysis:

    • As described in Protocol 1. For urine samples, cGMP levels are often normalized to creatinine concentration to account for variations in urine dilution.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers investigating the effects of this compound on cGMP signaling. Accurate and reproducible measurement of cGMP is fundamental to understanding the pharmacodynamics of sGC stimulators and for the development of novel therapies targeting the NO-sGC-cGMP pathway. The provided methodologies can be adapted for various experimental systems, from in vitro cell-based assays to in vivo animal and human studies.

References

Application Notes and Protocols for the Use of Riociguat in Animal Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat, a stimulator of soluble guanylate cyclase (sGC), is a therapeutic agent approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1] Its dual mechanism of action, which involves both direct stimulation of sGC and sensitization of sGC to endogenous nitric oxide (NO), leads to increased cyclic guanosine monophosphate (cGMP) production.[2][3] This results in vasodilation, as well as antiproliferative and antifibrotic effects within the pulmonary vasculature.[1] Preclinical studies in various animal models of pulmonary hypertension (PH) have been instrumental in elucidating the efficacy and mechanism of action of this compound, providing a foundation for its clinical development.[4]

These application notes provide a comprehensive overview of the use of this compound in established animal models of PH, detailing experimental protocols and summarizing key quantitative data. This document is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of sGC stimulators.

Signaling Pathway of this compound

The nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway is crucial for regulating vascular tone, proliferation, fibrosis, and inflammation. In pulmonary hypertension, this pathway is often impaired due to endothelial dysfunction and reduced NO bioavailability. This compound targets this pathway to restore cGMP-mediated signaling.

Riociguat_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell eNOS eNOS NO_endo Nitric Oxide (NO) eNOS->NO_endo L-arginine NO_smc NO NO_endo->NO_smc Diffuses sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP PKG PKG cGMP->PKG Activates Vasodilation Vasodilation & Antiproliferation PKG->Vasodilation This compound This compound This compound->sGC_active Directly stimulates NO_smc->sGC_active Sensitizes sGC to NO

Caption: this compound's dual mechanism of action on the NO-sGC-cGMP pathway.

Experimental Protocols

Sugen/Hypoxia (Su/Hx) Induced Pulmonary Hypertension in Rats

This model is widely recognized for inducing a severe, angioproliferative form of PH that closely mimics the histopathological features of human PAH, including the formation of plexiform lesions.

Experimental Workflow:

Caption: General experimental workflow for the Su/Hx rat model of PH.

Methodology:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

  • Induction of PH:

    • On day 0, administer a single subcutaneous (s.c.) injection of the VEGF receptor antagonist SU5416 (Sugen) at a dose of 20 mg/kg.

    • Immediately following the injection, place the animals in a hypoxic environment (10% O₂) for 21 days.

  • This compound Administration:

    • After the 21-day induction period, randomize the animals into treatment groups (e.g., vehicle control, this compound).

    • Administer this compound or vehicle daily for a specified duration, typically 14 days.

    • A common dose for this compound is 10 mg/kg/day, administered via oral gavage (p.o.). Another study used 3 mg/kg/day via intraperitoneal (i.p.) injection for 7 days, starting 2 weeks after SU5416 administration.

  • Endpoint Analysis:

    • Hemodynamic Assessment: At the end of the treatment period, perform right heart catheterization under anesthesia to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

    • Right Ventricular Hypertrophy: Euthanize the animals and excise the heart. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh the RV and LV+S separately to calculate the Fulton index (RV/[LV+S]), an indicator of RV hypertrophy.

    • Pulmonary Vascular Remodeling: Perfuse and fix the lungs for histological analysis. Stain lung sections with hematoxylin and eosin (H&E) or specific antibodies (e.g., for smooth muscle actin) to assess vascular wall thickness, muscularization of small pulmonary arteries, and the proportion of occluded vessels.

Monocrotaline (MCT) Induced Pulmonary Hypertension in Rats

The MCT model is a well-established and widely used model of PH characterized by endothelial damage and subsequent vascular remodeling.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of PH:

    • Administer a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg).

    • PH develops over the following 3-4 weeks.

  • This compound Administration:

    • Treatment with this compound can be initiated either in a preventative setting (starting at the time of or shortly after MCT injection) or a therapeutic setting (once PH is established, typically 2 weeks post-MCT).

    • Dosing can be administered via oral gavage or mixed with food.

  • Endpoint Analysis:

    • Similar to the Su/Hx model, endpoints include hemodynamic measurements (RVSP, mPAP), assessment of RV hypertrophy (Fulton index), and histological analysis of pulmonary vascular remodeling.

Pulmonary Artery Banding (PAB) Induced Right Ventricular Pressure Overload in Mice

This surgical model is used to study the direct effects of a drug on the right ventricle in response to pressure overload, independent of changes in the pulmonary vasculature.

Methodology:

  • Animal Model: Mice are commonly used for this surgical procedure.

  • Induction of RV Pressure Overload:

    • Anesthetize the mouse and perform a thoracotomy.

    • Place a suture around the main pulmonary artery and tighten it to a predefined degree to create a consistent pressure overload on the right ventricle.

  • This compound Administration:

    • Administer this compound or vehicle, often mixed in the chow, for a specified period following the PAB surgery.

  • Endpoint Analysis:

    • RV Function and Hypertrophy: Perform echocardiography to assess RV function (e.g., RV ejection fraction, stroke volume). At the end of the study, measure RV mass and assess for fibrosis through histological staining (e.g., Picrosirius red).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various animal models of pulmonary hypertension.

Table 1: Hemodynamic and Right Ventricular Hypertrophy in the Su/Hx Rat Model

ParameterControl (Vehicle)This compoundSildenafilReference
RVSP (mmHg) 96.6 ± 4.579.4 ± 2.773.7 ± 3.8
mPAP (mmHg) 48.3 ± 2.237.1 ± 1.6-
Fulton Index (RV/LV+S) 0.76 ± 0.030.55 ± 0.020.63 ± 0.03
Cardiac Output (mL/min) 43.1 ± 3.160.8 ± 8.044.4 ± 3.0
Total Pulmonary Resistance (mmHg min⁻¹ ml⁻¹ 100g BW) 7.9 ± 0.84.0 ± 0.37.2 ± 0.6
p < 0.05 vs. Control (Vehicle)

Table 2: Vascular Remodeling in the Su/Hx Rat Model

ParameterControl (Vehicle)This compoundSildenafilReference
Occluded Arteries (%) 30.1 ± 3.219.4 ± 2.125.4 ± 3.1
Neointima/Media Ratio 0.61 ± 0.040.39 ± 0.03#0.55 ± 0.03
*p < 0.05 vs. Control (Vehicle); #p < 0.05 vs. Sildenafil

Table 3: Effects of this compound in the Hyperoxia-Induced Neonatal Rat Model of PH

ParameterNormoxia + PlaceboHyperoxia + PlaceboHyperoxia + this compoundReference
RVSP (mmHg) 14.17 ± 0.9823.83 ± 4.1219.17 ± 2.23
RV/LV+S Ratio 0.299 ± 0.0430.469 ± 0.1220.330 ± 0.066
Vascular Density 16.43 ± 2.9710.07 ± 1.5716.10 ± 1.31
p < 0.05 vs. Hyperoxia + Placebo

Table 4: Effects of this compound in the PAB Mouse Model of RV Pressure Overload

ParameterShamPAB + PlaceboPAB + this compoundReference
RV Ejection Fraction (%) 72.8 ± 5.730.0 ± 9.557.6 ± 8.6
RV/BW (mg/g) 0.86 ± 0.081.8 ± 0.41.9 ± 0.2
RV Fibrosis -IncreasedAttenuated
*p < 0.05 vs. PAB + Placebo

Conclusion

The use of this compound in animal models of pulmonary hypertension has consistently demonstrated its efficacy in improving hemodynamic parameters, reducing right ventricular hypertrophy, and attenuating pulmonary vascular remodeling. The Su/Hx rat model, in particular, has been valuable in showing the effects of this compound on a severe, angioproliferative form of the disease. Furthermore, studies in the PAB model suggest that this compound may have direct beneficial effects on the pressure-overloaded right ventricle, independent of its pulmonary vasodilator effects. These preclinical findings have provided a strong rationale for the clinical use of this compound in patients with PAH and CTEPH and support its further investigation for other forms of pulmonary hypertension. The protocols and data presented herein serve as a valuable resource for the continued preclinical exploration of sGC stimulators and other novel therapies for pulmonary hypertension.

References

Application Notes and Protocols for the Quantification of Riociguat using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Riociguat in bulk and pharmaceutical dosage forms using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocols and data presented are compiled from validated methods to ensure reliability and reproducibility in a laboratory setting.

Introduction

This compound is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system that acts as a receptor for nitric oxide (NO)[1][2]. It is used in the treatment of chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH)[1][2]. This compound's dual mechanism of action involves sensitizing sGC to endogenous NO and directly stimulating sGC independently of NO, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation[1]. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic research. The HPLC method detailed below is designed to be specific, linear, accurate, precise, and stability-indicating as per the International Council for Harmonisation (ICH) guidelines.

Signaling Pathway of this compound

This compound's therapeutic effect is mediated through the nitric oxide (NO)-sGC-cGMP signaling pathway. In pulmonary hypertension, this pathway is often impaired. This compound enhances this pathway through a dual mode of action, leading to vasodilation and antiproliferative effects.

Riociguat_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive binds to sGC_active sGC (active) sGC_inactive->sGC_active activation GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) Vasodilation Vasodilation & Antiproliferative Effects cGMP->Vasodilation leads to This compound This compound This compound->sGC_inactive direct stimulation This compound->sGC_active sensitizes to NO

This compound's dual mechanism of action on the NO-sGC-cGMP pathway.

Experimental Protocols

This section details a stability-indicating RP-HPLC method for the quantification of this compound. The method is robust and suitable for routine quality control analysis.

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector is required.

  • Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (50:50, v/v), with the pH of the buffer adjusted to 4.5 using glacial acetic acid. An alternative mobile phase consists of 10 mM ammonium acetate buffer (pH 5.7) and acetonitrile in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 323 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Run Time: 15 minutes.

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): To prepare a 10 mM ammonium acetate buffer, dissolve an appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 5.7 with acetic acid and filter through a 0.45 µm membrane filter.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1.00 to 3.00 µg/mL or 10 to 50 µg/mL).

  • Sample Preparation: For pharmaceutical formulations, accurately weigh and crush a number of tablets. Dissolve a quantity of the powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as system suitability, specificity, linearity, precision, accuracy, and sensitivity.

ParameterSpecification
System Suitability
Tailing Factor (T)Not more than 2.0
Theoretical Plates (N)Not less than 2000
Linearity
Concentration Range1.00 - 3.00 µg/mL or 10 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision
Intraday & Interday (%RSD)Not more than 2.0%
Accuracy
Recovery98.00% - 102.00%
Sensitivity
Limit of Detection (LOD)Based on a signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)Based on a signal-to-noise ratio of 10:1
Forced Degradation Studies (Stability-Indicating Assay)

To establish the stability-indicating nature of the method, forced degradation studies are performed on a this compound sample under various stress conditions as per ICH guidelines. The chromatograms should demonstrate adequate separation of the this compound peak from any degradation products.

  • Acid Hydrolysis: Mix 5 mL of this compound stock solution with 5 mL of 1 M HCl. Heat the mixture at 80°C for 12 hours. Cool and neutralize the solution with 1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase and inject.

  • Base Hydrolysis: Mix 5 mL of this compound stock solution with 5 mL of 0.5 M NaOH. Heat the mixture at 60°C for 4 hours. Cool and neutralize the solution with 0.5 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase and inject.

  • Oxidative Degradation: Mix 5 mL of this compound stock solution with 5 mL of 10% Hydrogen Peroxide (H₂O₂). Keep the mixture at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase and inject.

  • Thermal Degradation: Expose the solid drug to dry heat at a specified temperature and duration. Dissolve the stressed sample in the mobile phase to the target concentration for analysis.

  • Photolytic Degradation: Expose the drug solution or solid to UV light. Prepare a sample solution of the stressed material in the mobile phase for analysis.

Studies have shown that this compound is particularly susceptible to degradation under alkaline and oxidative conditions, while remaining relatively stable under acidic, thermal, and photolytic stress.

HPLC Method Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC_Workflow cluster_Preparation Preparation cluster_Analysis HPLC Analysis cluster_Data_Processing Data Processing Mobile_Phase Prepare Mobile Phase System_Suitability System Suitability Test Mobile_Phase->System_Suitability Standard_Solution Prepare Standard Solutions Standard_Solution->System_Suitability Sample_Solution Prepare Sample Solutions Injection Inject Standards and Samples Sample_Solution->Injection System_Suitability->Injection if pass Chromatogram Generate Chromatograms Injection->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Samples Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

General workflow for HPLC method development and validation.

Quantitative Data Summary

The following tables summarize the chromatographic parameters and validation results from various published HPLC methods for this compound quantification.

Table 1: Chromatographic Conditions
ParameterMethod 1Method 2Method 3
Column Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm)Waters Symmetry C18 (150 x 4.6 mm, 5 µm)Waters ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Ammonium Acetate Buffer:ACN (50:50, v/v), pH 4.510 mM Ammonium Acetate (pH 5.7):ACN (70:30, v/v)Acetonitrile:Methanol (40:60, v/v)
Flow Rate Not Specified1.0 mL/min1.0 mL/min
Detection λ 323 nm254 nm248 nm
Retention Time 5.6 minNot Specified5.26 min
Table 2: Method Validation Data
ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 1.00 - 3.005 - 16010 - 50
Correlation Coefficient (r²) 0.9999Not Specified0.9998
Accuracy (% Recovery) 98.00 - 102.00Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot Specified0.89434
LOD (µg/mL) Not SpecifiedNot SpecifiedNot Specified
LOQ (µg/mL) Not SpecifiedNot SpecifiedNot Specified

Conclusion

The described RP-HPLC method is rapid, specific, accurate, and precise for the determination of this compound in the presence of its degradation products. The validation results confirm that the method is suitable for routine use in quality control settings for the analysis of this compound in bulk and pharmaceutical dosage forms. The stability-indicating nature of the assay also allows for its application in the evaluation of the drug's stability, supporting effective quality assurance processes.

References

Application Notes and Protocols: In Vitro Cell-Based Assays for Screening Riociguat Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] By directly stimulating sGC, both independently of and in synergy with NO, this compound increases the synthesis of cyclic guanosine monophosphate (cGMP).[1][3][4] Elevated cGMP levels lead to vasodilation and have anti-proliferative, anti-fibrotic, and anti-inflammatory effects. This mechanism is central to its therapeutic efficacy in pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).

The development of this compound analogs with improved potency, selectivity, or pharmacokinetic profiles is a key objective in cardiovascular drug discovery. A robust and efficient in vitro screening cascade is essential for identifying and characterizing novel sGC modulators. This document provides detailed protocols for a series of cell-based assays designed to evaluate this compound analogs, from initial high-throughput screening to downstream functional characterization.

The NO-sGC-cGMP Signaling Pathway

The diagram below illustrates the signaling cascade targeted by this compound and its analogs. Endogenous NO activates sGC, which converts guanosine triphosphate (GTP) to cGMP. This compound analogs enhance this process through a dual mechanism: sensitizing sGC to available NO and directly stimulating the enzyme. The resulting increase in cGMP mediates various physiological responses.

Signaling_Pathway This compound Analog Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NO NO sGC_inactive sGC (inactive) NO->sGC_inactive activates Analog This compound Analog Analog->sGC_inactive stimulates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP cGMP->GMP degrades PDE5 Effects Downstream Effects: - Vasodilation - Anti-proliferation PKG->Effects PDE5 PDE5 Screening_Workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary & Functional Assays Start Compound Library (this compound Analogs) Primary_Assay HEK293-sGC cGMP Assay (± NO Donor) Start->Primary_Assay Primary_Decision Activity > Threshold? Primary_Assay->Primary_Decision Secondary_Assay Primary Cell cGMP Assay (e.g., HPASMC) Primary_Decision->Secondary_Assay Yes Inactive Inactive Compounds Primary_Decision->Inactive No Functional_Vaso Ex Vivo Vasodilation Assay (Aortic Rings) Secondary_Assay->Functional_Vaso Functional_Prolif Cell Proliferation Assay (HPASMC) Functional_Vaso->Functional_Prolif Lead_Candidate Lead Candidate Identification Functional_Prolif->Lead_Candidate

References

Application of Riociguat in Studies of Cardiac Fibrosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to myocardial stiffening, and diastolic and systolic dysfunction, ultimately contributing to heart failure. A key signaling pathway implicated in this pathology is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway, which is often impaired in fibrotic diseases. Riociguat, a first-in-class sGC stimulator, offers a valuable pharmacological tool to investigate the therapeutic potential of targeting this pathway. It possesses a dual mechanism of action, directly stimulating sGC and sensitizing it to endogenous NO, thereby augmenting cGMP production and exerting potent anti-fibrotic effects. These application notes provide a comprehensive overview of this compound's mechanism of action, a summary of its effects in preclinical models, and detailed protocols for its use in both in vivo and in vitro studies of cardiac fibrosis.

Mechanism of Action: The NO-sGC-cGMP Pathway

The NO-sGC-cGMP signaling cascade is crucial for regulating cardiovascular homeostasis, influencing vascular tone, inflammation, proliferation, and fibrosis.[1][2] In a healthy state, endothelial NO diffuses into adjacent cells, binds to sGC, and catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This second messenger, cGMP, mediates various downstream effects that are generally cardioprotective.

In pathological conditions like heart failure, endothelial dysfunction and oxidative stress lead to reduced NO bioavailability and/or oxidation of the sGC heme group, impairing the pathway and contributing to fibrosis.[3]

This compound effectively addresses this impairment through a dual mechanism:[1][2]

  • Direct sGC Stimulation: this compound can directly stimulate sGC, independent of NO availability, leading to an increase in cGMP production.

  • Sensitization to NO: It also sensitizes sGC to the low levels of endogenous NO that may still be present, stabilizing the NO-sGC binding and further amplifying the cGMP signal.

The resultant increase in intracellular cGMP is believed to counteract fibrotic processes, in part by inhibiting the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.

Riociguat_Mechanism cluster_Vascular Vascular Smooth Muscle Cell / Cardiac Fibroblast NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive Stimulates sGC_active Active sGC sGC_inactive->sGC_active GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP AntiFibrotic Anti-Fibrotic Effects (e.g., ↓ TGF-β signaling, ↓ Collagen Synthesis) cGMP->AntiFibrotic Promotes This compound This compound This compound->sGC_inactive Directly Stimulates This compound->sGC_inactive Sensitizes to NO

This compound's dual mechanism of action on the sGC-cGMP pathway.

Data from Preclinical Studies

This compound has demonstrated significant anti-fibrotic effects across various preclinical models of cardiac fibrosis.

In Vivo Studies

This compound treatment has been shown to reduce cardiac fibrosis and improve cardiac function in several rodent models of heart failure.

Animal ModelThis compound Dose & DurationKey FindingsReference
Pressure Overload (PAB), RodentNot specifiedReduced collagen content to nearly half of the placebo group (Placebo: 5.6 ± 1.02% vs. This compound: 3.1 ± 1.07%).
Transverse Aortic Constriction (TAC), Mouse10 mg/kg/day for 5 weeksImproved LV ejection fraction; decreased LV mass, myocardial fibrosis, and myocyte cross-sectional area.
Salt-Sensitive Hypertensive RatNot specifiedAttenuated cardiac fibrosis and improved systolic heart function.
In Vitro Studies

Cell culture experiments using cardiac fibroblasts have corroborated the direct anti-fibrotic effects of this compound.

Cell TypePro-fibrotic StimulusThis compound ConcentrationKey FindingsReference
Adult Rat RV Cardiac FibroblastsTGF-β1Not specifiedSignificantly reduced total collagen production and secretion (TGF-β1: 100 ± 0.0% vs. This compound: 76.5 ± 11.53%).
Rat Ventricular FibroblastsAngiotensin IINot specifiedAttenuated Angiotensin II-induced fibroblast proliferation.

Experimental Protocols

The following are detailed protocols for inducing and treating cardiac fibrosis in common experimental models.

In Vivo Model: Pressure Overload-Induced Cardiac Fibrosis in Mice

This protocol describes the induction of cardiac fibrosis via transverse aortic constriction (TAC) and subsequent treatment with this compound. This model mimics the pressure overload seen in conditions like aortic stenosis and hypertension.

InVivo_Workflow cluster_Phase1 Phase 1: Model Induction cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Analysis TAC 1. TAC Surgery (C57BL/6N mice) Recovery 2. Post-operative Recovery (1 week) TAC->Recovery HF_Dev 3. Heart Failure Development (2 weeks) Recovery->HF_Dev Pump 4. Implant Osmotic Pumps (this compound or Vehicle) HF_Dev->Pump Treatment 5. Continuous Treatment (5 weeks) Pump->Treatment Echo 6. Weekly Echocardiography Treatment->Echo Harvest 7. Harvest Hearts Echo->Harvest Histo 8. Histological Analysis (e.g., Picrosirius Red) Harvest->Histo RNA_Seq 9. Gene Expression (e.g., RNA-Seq) Harvest->RNA_Seq

References

Application Notes and Protocols for Western Blot Analysis of Downstream Targets of the Riociguat-cGMP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator, the first in its class, approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Its mechanism of action involves the direct stimulation of sGC, both independently of and synergistically with nitric oxide (NO), leading to increased production of cyclic guanosine monophosphate (cGMP).[1][2][3] This elevation in cGMP activates downstream signaling cascades that result in vasodilation, and antiproliferative and antifibrotic effects.[1] Understanding the engagement of these downstream targets is critical for elucidating the full therapeutic potential of this compound and for the development of novel therapies targeting the NO-sGC-cGMP pathway.

These application notes provide a detailed guide for the Western blot analysis of key downstream targets of the this compound-cGMP pathway, including Protein Kinase G (PKG), Vasodilator-Stimulated Phosphoprotein (VASP), phosphodiesterase type 5 (PDE5), endothelial Nitric Oxide Synthase (eNOS), and P-selectin.

Signaling Pathway

This compound enhances the production of cGMP, which in turn activates Protein Kinase G (PKG). Activated PKG phosphorylates a number of downstream targets, including VASP at Ser239, which is involved in the regulation of actin dynamics and platelet aggregation. The cGMP signal is terminated by the action of phosphodiesterases, such as PDE5, which hydrolyze cGMP. This compound has also been shown to influence the expression of eNOS, the enzyme responsible for NO production, and P-selectin, an adhesion molecule involved in inflammation and thrombosis.

Riociguat_cGMP_Pathway This compound This compound sGC sGC This compound->sGC stimulates eNOS eNOS This compound->eNOS influences expression Pselectin P-selectin This compound->Pselectin influences expression cGMP cGMP sGC->cGMP synthesizes PKG PKG cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by pVASP p-VASP (Ser239) PKG->pVASP phosphorylates GMP GMP PDE5->GMP

This compound-cGMP Signaling Pathway

Data Presentation

The following tables summarize quantitative data on the effect of this compound on the expression and phosphorylation of its downstream targets. Please note that the data presented here are estimations derived from graphical representations in the cited literature, as tabular data was not always available.

Table 1: Effect of this compound on eNOS Protein Expression in Rat Lung Tissue

Treatment GroupRelative eNOS/β-actin Expression (Arbitrary Units)
Control1.00
This compound (10 mg/kg/day)~1.50
Sildenafil (50 mg/kg/day)~1.25

Data estimated from densitometric analysis graph in reference[4].

Table 2: Effect of this compound on P-selectin Protein Expression in Human Pulmonary Artery Endothelial Cells (PAECs)

Treatment Group (24h)Relative P-selectin/Vinculin Expression (Arbitrary Units)
DMSO (Control)1.00
This compound (0.1 µM)~0.95
This compound (1.0 µM)~0.90

Data estimated from quantification graph in reference. The study reported these changes as not statistically significant.

Experimental Protocols

The following are detailed protocols for the Western blot analysis of key downstream targets of the this compound-cGMP pathway.

Protocol 1: Western Blot Analysis of VASP Phosphorylation (p-VASP Ser239)

1. Sample Preparation (Washed Human Platelets)

  • Collect whole blood in acid-citrate-dextrose.

  • Centrifuge at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Add prostacyclin (PGI2) to a final concentration of 0.1 µg/mL to prevent platelet activation.

  • Centrifuge PRP at 800 x g for 10 minutes to pellet platelets.

  • Wash the platelet pellet twice with a washing buffer (e.g., CGS buffer: 120 mM NaCl, 12.9 mM trisodium citrate, 30 mM glucose, pH 6.5).

  • Resuspend the final platelet pellet in a buffer appropriate for your experiment (e.g., Tyrode's buffer).

  • Treat platelets with desired concentrations of this compound or vehicle control for the specified time.

  • Lyse the platelets by adding 2x Laemmli sample buffer containing phosphatase and protease inhibitors.

  • Boil the samples at 95-100°C for 5-10 minutes.

2. Gel Electrophoresis and Protein Transfer

  • Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

3. Immunoblotting

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-VASP (Ser239) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To analyze total VASP, the membrane can be stripped and re-probed with an antibody for total VASP.

Protocol 2: Western Blot Analysis of eNOS Expression

1. Sample Preparation (Endothelial Cells or Tissue)

  • For Cultured Endothelial Cells:

    • Treat cells with this compound or vehicle control.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • For Tissue (e.g., Lung):

    • Excise and snap-freeze the tissue in liquid nitrogen.

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge to clarify the lysate.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

2. Gel Electrophoresis and Protein Transfer

  • Load 30-50 µg of protein onto an 8% SDS-polyacrylamide gel.

  • Perform electrophoresis and transfer as described in Protocol 1.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

  • Incubate with a primary antibody against total eNOS (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody as described in Protocol 1.

  • Detect the signal using ECL.

  • Normalize to a loading control like β-actin or GAPDH by stripping and re-probing the membrane.

Protocol 3: Western Blot Analysis of PDE5 Expression

1. Sample Preparation

  • Prepare cell or tissue lysates as described in Protocol 2.

2. Gel Electrophoresis and Protein Transfer

  • Load 30-50 µg of protein onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis and transfer as described in Protocol 1.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

  • Incubate with a primary antibody against PDE5 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody as described in Protocol 1.

  • Detect the signal using ECL.

  • Normalize to a loading control.

Experimental Workflow

The following diagram illustrates the general workflow for the Western blot analysis of this compound's downstream targets.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Data Analysis Cell_Culture Cell/Tissue Culture + this compound Treatment Lysis Cell/Tissue Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry & Quantification Imaging->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization

Western Blot Experimental Workflow

References

Application Notes and Protocols for Riociguat Administration in Rodent Models of Systemic Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of riociguat, a soluble guanylate cyclase (sGC) stimulator, in preclinical rodent models of systemic sclerosis (SSc). The following protocols are based on established methodologies and published literature, offering a framework for investigating the anti-fibrotic potential of this compound in various SSc models.

Introduction

Systemic sclerosis is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs. A key pathological mechanism involves the dysregulation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in regulating vascular tone, inflammation, and fibrosis.[1][2] this compound, a direct stimulator of sGC, has demonstrated anti-proliferative, anti-inflammatory, and anti-fibrotic effects in preclinical models of tissue fibrosis, making it a promising therapeutic candidate for SSc.[3][4] These protocols detail the use of this compound in three distinct rodent models that recapitulate different aspects of SSc pathology: the bleomycin-induced dermal fibrosis model, the Tight-skin-1 (Tsk-1) mouse model, and a model based on a constitutively active transforming growth factor-beta (TGF-β) receptor I.

Signaling Pathway of this compound

This compound stimulates sGC, increasing the production of cGMP. This leads to the activation of protein kinase G (PKG), which in turn mediates downstream signaling events that counteract fibrotic processes. A key mechanism is the attenuation of TGF-β signaling, a central driver of fibrosis.[5]

This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Stimulates cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP Increases PKG Protein Kinase G (PKG) cGMP->PKG Activates TGFb_pathway TGF-β Signaling (Non-canonical) PKG->TGFb_pathway Inhibits Fibrosis Fibrosis (Collagen production, Myofibroblast differentiation) TGFb_pathway->Fibrosis Promotes

Caption: Mechanism of action of this compound in inhibiting fibrosis.

Experimental Protocols

The following are detailed protocols for the administration of this compound in three distinct rodent models of systemic sclerosis. As a note, while the direct administration of this compound in these specific models is not extensively detailed in the public literature, the protocols are based on the administration of BAY 41-2272, a closely related and well-studied sGC stimulator that is a lead compound for this compound. Dosages are provided as a starting point and may require optimization.

Bleomycin-Induced Dermal Fibrosis Mouse Model

This model is widely used to study the inflammatory and fibrotic stages of SSc.

Experimental Workflow:

A Acclimatization (1 week) B Induction of Fibrosis (Bleomycin administration) A->B C This compound/Vehicle Treatment B->C D Monitoring (Skin thickness, Body weight) C->D E Sacrifice and Tissue Collection D->E F Analysis (Histology, Hydroxyproline, Gene expression) E->F

Caption: Workflow for the bleomycin-induced fibrosis model.

Materials:

  • 8-10 week old C57BL/6 mice

  • Bleomycin sulfate

  • Sterile phosphate-buffered saline (PBS)

  • This compound (or BAY 41-2272)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Osmotic minipumps (for continuous delivery) or syringes for daily injections

  • Calipers for skin thickness measurement

Procedure:

  • Induction of Fibrosis:

    • Option A: Subcutaneous Osmotic Minipumps: Implant osmotic minipumps subcutaneously on the backs of mice, delivering bleomycin at a rate of 100 mg/kg/day for 4 weeks.

    • Option B: Intradermal Injections: Administer daily intradermal injections of bleomycin (100 µL of 1 mg/mL in PBS) into a shaved area on the upper back for 28 days.

  • This compound Administration:

    • Preventive Protocol: Begin this compound treatment concurrently with bleomycin induction.

    • Therapeutic Protocol: Initiate this compound treatment after a fibrotic response is established (e.g., after 2-3 weeks of bleomycin administration).

    • Dosage: Administer this compound by oral gavage at a dose of 1 mg/kg or 3 mg/kg, twice daily. The drug should be suspended in a suitable vehicle.

  • Outcome Assessment:

    • Skin Thickness: Measure the dermal thickness of the affected skin area at regular intervals using calipers.

    • Histological Analysis: At the end of the study, collect skin samples for Masson's trichrome staining to visualize collagen deposition.

    • Hydroxyproline Assay: Quantify the collagen content in skin biopsies using a hydroxyproline assay kit.

    • Gene Expression Analysis: Perform real-time PCR on skin homogenates to measure the expression of fibrotic markers such as Col1a1, Col3a1, and Acta2 (α-SMA).

Tight-skin-1 (Tsk-1) Mouse Model

The Tsk-1 mouse is a genetic model that develops spontaneous, non-inflammatory skin fibrosis.

Experimental Workflow:

A Genotyping and Animal Selection B Baseline Measurements A->B C This compound/Vehicle Treatment Initiation B->C D Long-term Monitoring (Skin thickness) C->D E Endpoint Sacrifice and Tissue Collection D->E F Fibrosis Assessment (Histology, Myofibroblasts) E->F A Generation of Transgenic Mice B Induction of Receptor Expression A->B C This compound/Vehicle Treatment B->C D Monitoring of Fibrotic Phenotype C->D E Tissue Harvest at Endpoint D->E F Analysis of Fibrosis Markers E->F

References

Troubleshooting & Optimization

Overcoming Riociguat solubility issues in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges when using Riociguat in aqueous cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: this compound has very poor solubility in aqueous solutions at neutral pH, which is the typical pH of cell culture media.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] The compound is significantly more soluble in acidic environments and in organic solvents.[1][2] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous, neutral pH environment of the culture medium, the drastic change in solvent can cause the drug to fall out of solution and form a precipitate.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The recommended solvent for preparing a this compound stock solution for in vitro studies is Dimethyl sulfoxide (DMSO). This compound is freely soluble in DMSO, with a solubility of approximately 10 mg/mL.

Q3: How should I prepare the final working solution of this compound in my cell culture medium to avoid precipitation?

A3: To minimize precipitation, a step-wise dilution process is recommended. Always add the this compound stock solution to the pre-warmed (37°C) culture medium, not the other way around. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. This gradual change in the solvent environment helps to keep the compound in solution. For a detailed procedure, please refer to the Experimental Protocols section.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is cell-line dependent. Generally, most cell lines can tolerate a final DMSO concentration of up to 0.5% without severe cytotoxicity. However, for sensitive cell lines, particularly primary cells, it is advisable to keep the final concentration at or below 0.1%. It is crucial to perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line. High concentrations of DMSO (above 1%) can damage cell membranes, cause oxidative stress, and induce apoptosis.

Q5: Are there any alternatives to DMSO for solubilizing this compound?

A5: While DMSO is the most common solvent, other options exist for poorly soluble drugs, although they may require more extensive validation for your specific experiments. Alternatives include Dimethylformamide (DMF) and novel solvents like zwitterionic liquids (ZILs) or Cyrene™, which have been proposed as less toxic alternatives to DMSO in some biological applications. Using co-solvents like polyethylene glycol (PEG) or detergents like Tween at low concentrations can also sometimes improve solubility. However, the compatibility and potential effects of these alternatives on your specific cell line and experimental endpoints must be thoroughly evaluated.

Troubleshooting Guide

Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Potential Cause Solution
Final this compound concentration is too high. Decrease the final working concentration of this compound. The desired concentration may exceed its solubility limit in the final aqueous medium.
Final DMSO concentration is too low. While aiming for low DMSO toxicity, the final concentration might be insufficient to keep this compound dissolved. Prepare a more concentrated DMSO stock so a smaller volume is needed, but ensure the final DMSO level remains non-toxic (ideally ≤ 0.1% - 0.5%).
Improper mixing technique. Add the DMSO stock solution dropwise into the center of the medium vortex or while gently swirling. This prevents localized high concentrations of this compound that can trigger precipitation.
Culture medium is cold. Always use culture medium that has been pre-warmed to 37°C. Temperature shifts can cause less soluble components to fall out of solution.

Problem: The culture medium appears clear initially but becomes cloudy or shows a precipitate after incubation.

Potential Cause Solution
Delayed Precipitation. The drug may be in a supersaturated state that is not stable over time. Prepare the this compound-containing medium fresh immediately before each experiment. Do not store it.
Interaction with media components. Components in the medium, especially proteins from serum (like FBS), can interact with the drug over time, leading to the formation of insoluble complexes. If possible, conduct a pilot study with reduced serum concentrations or in serum-free media to see if this mitigates the issue.
pH changes during incubation. Cellular metabolism can cause the pH of the culture medium to decrease, which could ironically increase this compound solubility as it is more soluble in acidic conditions. However, other media components might precipitate due to pH shifts. Ensure your medium is adequately buffered.
Evaporation from culture plates. Water loss from the culture plates in the incubator can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification in your incubator.

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
DMSO~10 mg/mL
Dimethylformamide (DMF)~10 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL
Water (neutral pH)Insoluble / Very low (~4 mg/L at 25°C)
0.1 M HCl (pH 1)~250 mg/L
Ethanol800 mg/L

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO ConcentrationPotential Cellular EffectsReference
≤ 0.1% Generally considered safe for most cell lines, including sensitive primary cells. The recommended target for most experiments.
0.1% - 1.0% Tolerated by many robust cell lines for short-term exposure. May induce subtle effects on cell function, morphology, or differentiation.
> 1.0% Associated with significant cytotoxicity, membrane damage, oxidative stress, and apoptosis. Can inhibit cell proliferation.
5.0% Highly cytotoxic; can completely inhibit cell proliferation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a this compound working solution in cell culture medium while minimizing precipitation.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile, complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • This compound has a molecular weight of 422.4 g/mol . To prepare a 10 mM stock, weigh out 4.22 mg of this compound powder.

    • Under sterile conditions, add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of 100% sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation (e.g., 10 µM final concentration):

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the required volume of complete cell culture medium to 37°C in a sterile tube or flask.

    • To prepare a 10 µM working solution, you will perform a 1:1000 dilution of the stock. For example, to make 10 mL of medium, you will need 10 µL of the 10 mM stock.

    • Crucial Step: Add the 10 µL of this compound stock solution dropwise directly into the pre-warmed medium while gently swirling the flask. Do not add the medium to the DMSO stock.

    • Once the stock is added, cap the flask and invert it several times to ensure the solution is homogeneous.

    • Visually inspect the medium to ensure it remains clear.

    • Use this freshly prepared working solution immediately for your experiments.

Protocol 2: DMSO Toxicity Assay

Objective: To determine the maximum tolerated DMSO concentration for a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Sterile, anhydrous DMSO

  • Cell viability assay kit (e.g., MTT, XTT, or a trypan blue exclusion assay)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and recover for 24 hours.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, prepare a "vehicle control" with no DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO. Treat at least three wells for each concentration.

  • Incubation: Incubate the plate for the duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay) according to the manufacturer's instructions.

  • Analyze Data: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control cells. Plot the cell viability against the DMSO concentration to determine the highest concentration that does not significantly impact cell viability. This is the maximum safe concentration for your future experiments.

Visualizations

Riociguat_Pathway cluster_Vessel Vascular Smooth Muscle Cell NO Endogenous Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds & Activates This compound This compound This compound->sGC 1. Directly Stimulates (NO-independent) This compound->sGC 2. Sensitizes to NO GTP GTP cGMP cGMP sGC->cGMP Catalyzes Conversion Relaxation Vasodilation (Smooth Muscle Relaxation) cGMP->Relaxation Promotes

Caption: Dual mechanism of action of this compound on the NO-sGC-cGMP signaling pathway.

Riociguat_Prep_Workflow start Start prep_stock Prepare concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM) start->prep_stock warm_media Pre-warm complete cell culture medium to 37°C prep_stock->warm_media add_stock Add stock solution dropwise to warm medium while gently swirling warm_media->add_stock mix Mix thoroughly by inverting add_stock->mix inspect Visually inspect for clarity mix->inspect precipitate Precipitate Observed inspect->precipitate No clear Solution is Clear inspect->clear Yes troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot use_now Use immediately for experiment clear->use_now end End use_now->end

Caption: Recommended workflow for preparing this compound working solutions in cell culture media.

Troubleshooting_Logic start Precipitate observed in This compound-containing medium q1 When did it precipitate? start->q1 immediate_actions IMMEDIATE PRECIPITATION: 1. Lower final [this compound]. 2. Ensure medium was pre-warmed. 3. Add stock dropwise with swirling. 4. Re-evaluate stock concentration. q1->immediate_actions Immediately upon mixing delayed_actions DELAYED PRECIPITATION (in incubator): 1. Prepare media fresh before each use. 2. Check incubator humidity to prevent evaporation. 3. Consider reducing serum concentration. q1->delayed_actions After incubation

Caption: Decision tree for troubleshooting this compound precipitation.

References

Identifying and characterizing Riociguat degradation products in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro degradation of Riociguat.

Frequently Asked Questions (FAQs)

Q1: Under what in vitro conditions is this compound expected to degrade?

A1: Based on forced degradation studies, this compound is susceptible to degradation under alkaline and oxidative stress conditions.[1][2][3][4] It is relatively stable under acidic, neutral hydrolytic, thermal, and photolytic conditions.[1]

Q2: What are the primary degradation products of this compound observed in vitro?

A2: Three major degradation products have been identified and characterized in forced degradation studies. Two of these, DP1 and DP2, are formed under alkaline conditions, while the third, DP3, is a product of oxidative stress.

Q3: What are the chemical identities of the main this compound degradation products?

A3: The identified degradation products are:

  • DP1 (Alkaline Degradation): 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine.

  • DP2 (Alkaline Degradation) / this compound Impurity I: 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-amino-7-methyl-7H-purin-8(9H)-one.

  • DP3 (Oxidative Degradation): methyl 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,6-diaminopyrimidin-5-ylmethylcarbamate-N-oxide.

Troubleshooting Guides

Problem 1: Poor separation of this compound and its degradation products during HPLC analysis.

  • Possible Cause: Suboptimal mobile phase composition or pH.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter for achieving good resolution. A pH of 5.7 using a 10 mM ammonium acetate buffer has been shown to be effective for separating this compound and its degradation products.

    • Optimize Mobile Phase Composition: An isocratic elution with a mobile phase of 10 mM ammonium acetate buffer (pH 5.7) and acetonitrile in a 70:30 (v/v) ratio has been successfully used. If co-elution persists, consider a gradient elution program.

    • Select an Appropriate Column: A Waters Symmetry C18 column (150mm x 4.6 mm, 5µm) has been demonstrated to provide good separation. Other C18 columns may also be suitable, but may require method optimization.

Problem 2: Inconsistent or no degradation observed under stress conditions.

  • Possible Cause: Inadequate stress conditions (concentration of stressor, temperature, or duration).

  • Troubleshooting Steps:

    • Verify Stress Conditions: Ensure that the stress conditions are appropriate to induce degradation. Refer to the detailed experimental protocols for forced degradation studies. For example, alkaline hydrolysis can be induced with 0.5 M NaOH at 60°C for 4 hours.

    • Sample Preparation: Confirm that the stock solution of this compound is prepared correctly. A common method is to dissolve this compound in a 50:50 mixture of acetonitrile and water.

    • Neutralization: For acidic and alkaline stress samples, ensure proper neutralization before dilution and injection into the HPLC system to prevent damage to the column and inconsistent results.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagents and ConditionsExtent of DegradationDegradation Products Formed
Acid Hydrolysis 1M HCl at 80°C for 12 hoursNo significant degradationNot applicable
Alkaline Hydrolysis 0.5M NaOH at 60°C for 4 hoursSignificant degradationDP1, DP2
Neutral Hydrolysis Water at 80°C for 12 hoursNo significant degradationNot applicable
Oxidative Degradation 10% H₂O₂ at room temperature for 2 hoursSignificant degradationDP3
Thermal Degradation Solid state at 80°C for 11 daysNo significant degradationNot applicable
Photolytic Degradation Solid and solution exposed to 1.25 million lux hours (fluorescent) and 200 Wh/m² (UV)No significant degradationNot applicable

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the methodology for subjecting this compound to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with 1M hydrochloric acid. Incubate the mixture at 80°C for 12 hours. Cool and neutralize with 1M sodium hydroxide.

  • Alkaline Hydrolysis: Mix the this compound stock solution with 0.5M sodium hydroxide. Incubate the mixture at 60°C for 4 hours. Cool and neutralize with 0.5M hydrochloric acid.

  • Neutral Hydrolysis: Mix the this compound stock solution with water. Incubate at 80°C for 12 hours.

  • Oxidative Degradation: Mix the this compound stock solution with 10% hydrogen peroxide. Keep the mixture at room temperature for 2 hours.

  • Thermal Degradation: Spread a thin layer of this compound powder in a petri dish and place it in a hot air oven at 80°C for 11 days.

  • Photolytic Degradation: Expose solid this compound and a solution of this compound to fluorescent light (1.25 million lux hours) and UV light (200 Wh/m²) in a photostability chamber.

3. Sample Preparation for Analysis:

  • For all stressed samples, dilute with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.

Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: Waters Symmetry C18 (150mm x 4.6 mm, 5µm).

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer (pH 5.7) and acetonitrile in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Riociguat_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Mechanism of action of this compound on the NO-sGC-cGMP pathway.

Forced_Degradation_Workflow start Start: this compound API stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization (for Acid/Base Samples) stress->neutralize dilute Dilution to Working Concentration neutralize->dilute analyze Analysis by Stability-Indicating HPLC Method dilute->analyze characterize Identification & Characterization of Degradation Products (LC-MS/MS, NMR) analyze->characterize end End: Degradation Profile characterize->end

Caption: Experimental workflow for forced degradation studies of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Riociguat in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Riociguat in cellular assays. Our aim is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] It has a dual mode of action: it directly stimulates sGC independent of NO and also sensitizes sGC to endogenous NO.[3][4] This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in vasodilation and has antiproliferative and antifibrotic effects.[3]

Q2: What are the known off-target interactions of this compound?

In vitro studies have shown that this compound can act as a weak to moderate inhibitor of several drug-metabolizing enzymes and transporters. These interactions are considered off-target effects. The known interactions include inhibition of:

  • P-glycoprotein (P-gp/ABCB1)

  • Breast Cancer Resistance Protein (BCRP/ABCG2)

  • Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3)

  • Cytochrome P450 enzymes (CYP2D6 and CYP2C19)

It is important to consider these potential off-target interactions when designing and interpreting your cellular assays, especially if your experimental system involves substrates or inhibitors of these proteins.

Q3: Can this compound affect kinase signaling pathways?

Q4: How can I distinguish between on-target and off-target effects of this compound in my cellular assay?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:

  • Use a structurally unrelated sGC stimulator: Comparing the effects of this compound to another sGC stimulator with a different chemical scaffold can help determine if the observed effect is specific to sGC activation.

  • Employ a downstream inhibitor: Use an inhibitor of a downstream effector of cGMP, such as a protein kinase G (PKG) inhibitor, to see if it reverses the effects of this compound.

  • Rescue experiments: If you hypothesize an off-target effect, try to "rescue" the phenotype by manipulating the putative off-target pathway. For example, if you suspect inhibition of a specific transporter, you could add an excess of its substrate.

  • Use a cell line with a modified target: If available, using a cell line with a knockout or knockdown of sGC can help to identify sGC-independent effects.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent cGMP Levels

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Reagent Issues Ensure all ELISA kit reagents are fresh, properly stored, and brought to room temperature before use. Reconstitute standards and prepare working solutions accurately according to the manufacturer's protocol.
Improper Sample Handling For cell lysates, ensure complete lysis and avoid repeated freeze-thaw cycles. When collecting supernatant, be careful not to disturb the cell pellet. For all samples, perform dilutions in the recommended assay buffer.
Incorrect Incubation Times or Temperatures Strictly adhere to the incubation times and temperatures specified in the ELISA protocol. Inconsistent incubation can lead to high variability.
Inadequate Washing Increase the number of wash steps or the soaking time during washes to minimize non-specific binding and high background. Ensure complete removal of wash buffer after each step.
Cross-reactivity If you suspect cross-reactivity with other molecules in your sample matrix, consult the ELISA kit's cross-reactivity data. Consider sample purification if necessary.
Issue 2: Unexplained Cell Viability Changes or Cytotoxicity

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
High this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for sGC stimulation without inducing cytotoxicity. Start with a lower concentration range based on its known potency for sGC.
Off-Target Effects on Survival Pathways Investigate if this compound is affecting known cell survival or apoptosis pathways. This can be done using assays for caspase activity, mitochondrial membrane potential, or by measuring the expression of key survival proteins.
Inhibition of Drug Efflux Pumps Since this compound can inhibit P-gp and BCRP, it may increase the intracellular concentration of other compounds in the media, leading to synergistic toxicity. Evaluate the components of your cell culture media for potential substrates of these transporters.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.5%). Run a solvent-only control.
Issue 3: Altered Signaling Readouts Unrelated to the NO-sGC-cGMP Pathway

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Inhibition of Kinase Activity Perform a kinase activity assay for specific kinases you hypothesize might be affected based on the observed phenotype. You can use in vitro kinase assays with recombinant enzymes or cell-based assays that measure the phosphorylation of a specific substrate.
Inhibition of Drug Metabolizing Enzymes This compound is a weak to moderate inhibitor of CYP2D6 and CYP2C19. If your cellular system expresses these enzymes and they are involved in the metabolism of other compounds in your assay, this could lead to altered signaling. Consider using specific inhibitors of these CYPs as controls.
Alteration of Transporter Function Inhibition of OATP1B1 and OATP1B3 by this compound could affect the uptake of other compounds into the cells, indirectly altering signaling pathways.
Non-specific Compound Effects At high concentrations, small molecules can exhibit non-specific effects. Ensure you are using a concentration of this compound that is relevant to its on-target potency.

Quantitative Data on Off-Target Interactions

The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound against various enzymes and transporters. This data can help researchers to assess the potential for off-target effects at the concentrations used in their cellular assays.

Off-TargetIC50 / f2-value (µM)Reference
P-glycoprotein (P-gp/ABCB1)11.7 ± 4.8 (f2-value)
Breast Cancer Resistance Protein (BCRP/ABCG2)46.2 ± 20.3
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)34.1 ± 3.15
Organic Anion Transporting Polypeptide 1B3 (OATP1B3)50.3 ± 7.5
Cytochrome P450 2D6 (CYP2D6)12.4 ± 0.74
Cytochrome P450 2C19 (CYP2C19)46.1 ± 7.14

Experimental Protocols

Protocol 1: Cellular cGMP Measurement using ELISA

This protocol provides a general guideline for measuring intracellular cGMP levels in cultured cells treated with this compound. Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • Cell culture plates and reagents

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (provided with the ELISA kit or 0.1 M HCl)

  • cGMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • Cell Treatment:

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add fresh culture medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration at 37°C.

  • Cell Lysis:

    • Aspirate the medium.

    • Wash the cells once with cold PBS.

    • Add the recommended volume of cell lysis buffer to each well.

    • Incubate on ice for 10-20 minutes with gentle agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed for 5-10 minutes at 4°C to pellet cellular debris.

  • ELISA Assay:

    • Carefully collect the supernatant.

    • Follow the ELISA kit manufacturer's instructions for adding samples, standards, and reagents to the antibody-coated plate.

    • Incubate the plate as instructed.

    • Wash the plate multiple times.

    • Add the substrate and incubate for color development.

    • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Generate a standard curve using the provided cGMP standards.

    • Calculate the concentration of cGMP in your samples based on the standard curve.

Protocol 2: In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes a method to measure the activity of purified sGC in the presence of this compound.

Materials:

  • Purified recombinant sGC

  • This compound stock solution

  • Assay buffer (e.g., 50 mM TEA/HCl, pH 7.5)

  • GTP (substrate)

  • MgCl₂

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • [Optional] NO donor (e.g., DEA/NO) to assess sensitization

  • cGMP ELISA kit or other cGMP detection method

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, MgCl₂, and the PDE inhibitor.

    • Add the desired concentration of this compound or vehicle control.

    • Add the purified sGC enzyme.

  • [Optional] NO Donor Addition:

    • If assessing sensitization to NO, add the NO donor to the reaction mixture.

  • Initiate Reaction:

    • Start the reaction by adding GTP to the mixture.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by heat inactivation).

  • cGMP Measurement:

    • Measure the amount of cGMP produced using a cGMP ELISA kit or other sensitive detection method.

  • Data Analysis:

    • Calculate the sGC activity as the amount of cGMP produced per unit of time per amount of enzyme.

    • Compare the activity in the presence of this compound to the vehicle control.

Protocol 3: General Cell-Based Kinase Activity Assay

This protocol provides a general framework for assessing the effect of this compound on the activity of a specific kinase within a cell.

Materials:

  • Cell line expressing the kinase of interest

  • This compound stock solution

  • Appropriate cell culture medium and supplements

  • Stimulator of the kinase pathway (if necessary)

  • Cell lysis buffer

  • Phospho-specific antibody against the kinase's substrate

  • Total antibody against the kinase's substrate

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for a defined period.

    • If necessary, stimulate the cells with an appropriate agonist to activate the kinase of interest.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading for analysis.

  • Detection of Substrate Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody and the total substrate antibody.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody that is phospho-specific.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA).

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Compare the normalized signal in this compound-treated cells to the control to determine the effect on kinase activity.

Visualizations

Riociguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Endogenous NO sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Stimulation This compound This compound This compound->sGC Direct Stimulation This compound->sGC Sensitization to NO cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation & Antiproliferative Effects PKG->Vasodilation

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Result in Cellular Assay Check_On_Target Is the on-target pathway (sGC-cGMP) affected as expected? Start->Check_On_Target Troubleshoot_On_Target Troubleshoot cGMP Assay (See Issue 1 Guide) Check_On_Target->Troubleshoot_On_Target No Consider_Off_Target Consider Off-Target Effects Check_On_Target->Consider_Off_Target Yes End Conclusion Troubleshoot_On_Target->End Cytotoxicity Unexpected Cytotoxicity? Consider_Off_Target->Cytotoxicity Troubleshoot_Cytotoxicity Troubleshoot Cell Viability (See Issue 2 Guide) Cytotoxicity->Troubleshoot_Cytotoxicity Yes Altered_Signaling Altered Signaling Unrelated to cGMP? Cytotoxicity->Altered_Signaling No Hypothesize_Off_Target Hypothesize Specific Off-Target Troubleshoot_Cytotoxicity->Hypothesize_Off_Target Troubleshoot_Signaling Investigate Off-Target Signaling (See Issue 3 Guide) Altered_Signaling->Troubleshoot_Signaling Yes Altered_Signaling->End No Troubleshoot_Signaling->Hypothesize_Off_Target Design_Validation_Expt Design Validation Experiment (e.g., Rescue, Specific Inhibitor) Hypothesize_Off_Target->Design_Validation_Expt Design_Validation_Expt->End

Caption: Troubleshooting workflow for unexpected results.

Experimental_Workflow Start Start: Characterize this compound Effects On_Target_Assay On-Target Assay: Measure Cellular cGMP Levels Start->On_Target_Assay Dose_Response Perform Dose-Response to Determine EC50 On_Target_Assay->Dose_Response Phenotypic_Assay Phenotypic Assay: (e.g., Cell Viability, Proliferation) Dose_Response->Phenotypic_Assay Unexpected_Phenotype Unexpected Phenotype Observed? Phenotypic_Assay->Unexpected_Phenotype Off_Target_Investigation Off-Target Investigation Unexpected_Phenotype->Off_Target_Investigation Yes End End: Characterization Complete Unexpected_Phenotype->End No Kinase_Screen Kinase Panel Screen or Specific Kinase Assays Off_Target_Investigation->Kinase_Screen Transporter_Assay Transporter Inhibition Assays (P-gp, BCRP, OATPs) Off_Target_Investigation->Transporter_Assay CYP_Assay CYP Inhibition Assays (CYP2D6, CYP2C19) Off_Target_Investigation->CYP_Assay Data_Integration Integrate Data and Formulate Hypothesis Kinase_Screen->Data_Integration Transporter_Assay->Data_Integration CYP_Assay->Data_Integration Validation Validate Hypothesis with Rescue Experiments or Specific Inhibitors Data_Integration->Validation Validation->End

Caption: Experimental workflow for assessing off-target effects.

References

Drug-drug interaction studies of Riociguat with PDE5 inhibitors in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interactions between riociguat and phosphodiesterase type 5 (PDE5) inhibitors in research models.

Disclaimer: The co-administration of this compound and PDE5 inhibitors (e.g., sildenafil, tadalafil) is clinically contraindicated due to the risk of profound hypotension.[1][2][3] The information provided here is intended for preclinical research and modeling purposes only and should not guide clinical decisions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and PDE5 inhibitors in the nitric oxide (NO) signaling pathway?

A1: Both this compound and PDE5 inhibitors act on the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway, but through different mechanisms.[1][4]

  • This compound: A soluble guanylate cyclase (sGC) stimulator. It has a dual mode of action: it directly stimulates sGC independent of NO and also sensitizes sGC to endogenous NO. This results in increased production of cGMP.

  • PDE5 Inhibitors (e.g., Sildenafil, Tadalafil): These agents inhibit the phosphodiesterase type 5 (PDE5) enzyme, which is responsible for the degradation of cGMP. By preventing cGMP breakdown, they increase its intracellular concentration.

Q2: Why is the combination of this compound and PDE5 inhibitors contraindicated in clinical use?

A2: The combination is contraindicated due to the synergistic effect on the cGMP pathway, leading to an excessive increase in cGMP levels. This can cause severe, potentially life-threatening systemic hypotension. A clinical study (PATENT PLUS) combining this compound and sildenafil in patients with Pulmonary Arterial Hypertension (PAH) was associated with a substantial reduction in blood pressure and a high rate of discontinuation due to hypotension.

Q3: What is the scientific rationale for studying this interaction in preclinical models?

A3: Despite the clinical contraindication, preclinical studies are valuable for several reasons:

  • Understanding Synergistic Effects: To precisely quantify the synergistic or additive effects on cGMP signaling, vasodilation, and hemodynamics under controlled conditions.

  • Safety Thresholds: To determine potential safety thresholds and the dose-response relationship of the hypotensive effect in various physiological and pathophysiological states.

  • Exploring Cellular Mechanisms: To investigate the downstream effects of profound cGMP elevation on cellular processes like proliferation, fibrosis, and inflammation in vascular and cardiac cells.

Troubleshooting Guide for Preclinical Experiments

Q4: We observed excessive hypotension and high mortality in our animal model after co-administering this compound and a PDE5 inhibitor. How can we mitigate this?

A4: This is an expected outcome due to the potent pharmacodynamic interaction.

  • Dose Reduction: The primary approach is to conduct a dose-ranging study with significantly lower doses of one or both compounds than you would use for monotherapy studies.

  • Staggered Administration: Instead of simultaneous administration, introduce a time delay between the two drugs to avoid simultaneous peak plasma concentrations.

  • Continuous Monitoring: Implement continuous hemodynamic monitoring (e.g., via telemetry or indwelling catheters) to observe the onset and magnitude of the hypotensive effect in real-time, allowing for humane endpoint determination.

  • Model Selection: The choice of animal model and the severity of the induced disease can influence the hemodynamic response. The effects may differ in a normotensive animal versus a model with established pulmonary hypertension and right ventricular failure.

Q5: What is a recommended washout period when switching from a PDE5 inhibitor to this compound (or vice versa) in a research model to avoid confounding hypotensive effects?

A5: The washout period depends on the half-life of the specific PDE5 inhibitor used. Clinically, a washout of at least 24 hours for sildenafil and 48 hours for tadalafil is recommended before starting this compound. For animal models, a conservative approach is to use a washout period of 5-7 half-lives of the drug being discontinued to ensure its complete elimination. You should confirm the specific half-life of the PDE5i in your chosen species (e.g., rat, mouse) from literature.

Q6: Our in vitro vasodilation assay using isolated pulmonary arteries shows a much greater potentiation than expected. How can we accurately quantify the synergy?

A6: This potentiation is the basis of the drug-drug interaction.

  • Concentration-Response Curves: Generate full concentration-response curves for each drug individually. Then, repeat the curve for one drug in the presence of a fixed, sub-maximal concentration of the second drug. A leftward shift in the EC₅₀ indicates potentiation.

  • Isobolographic Analysis: This is a formal method to determine if the interaction is additive, synergistic, or antagonistic. It involves plotting combinations of doses (or concentrations) that produce the same magnitude of effect.

  • Control for Hypoxia: The vasodilator potency of this compound has been shown to be stronger under hypoxic conditions in both rat and human pulmonary arteries. Ensure your in vitro setup has tightly controlled and consistent oxygenation levels (normoxic vs. hypoxic) to avoid variability.

Quantitative Data from Research Models

The following tables summarize key quantitative findings from studies investigating this compound and PDE5 inhibitors.

Table 1: Hemodynamic Effects of this compound vs. Sildenafil in a Mouse PAB Model (Data extracted from a study on pressure overload-induced right ventricular failure in mice)

ParameterPlaceboSildenafil (100 mg/kg/d)This compound (30 mg/kg/d)
RV Ejection Fraction (%) 30.0 ± 9.544.9 ± 4.9 (p < 0.05 vs Placebo)57.6 ± 8.6 (p < 0.001 vs Placebo)
RV Stroke Volume (μl) 24.2 ± 7.325.9 ± 3.6 (p < 0.05 vs Placebo)28.5 ± 7.3 (p > 0.05 vs Placebo)
RV Fibrosis -No significant attenuationSignificant attenuation

Table 2: Comparative Effects on Hypoxic Pulmonary Vasoconstriction (HPV) in Rats In Vivo (Data extracted from a study comparing this compound and sildenafil on HPV)

ParameterVehicleThis compound (0.1 mg/kg)Sildenafil (0.5 mg/kg)
Effect on Basal SAP No significant effectSignificant reductionMinimal effect
Inhibition of HPV -Marked inhibitionSimilar inhibition to this compound
Inhibition of U46619 Response -Mild, borderline significantStrong inhibition

Experimental Protocols

Protocol 1: Mouse Model of Right Ventricular Failure via Pulmonary Artery Banding (PAB) (Based on methodology described in preclinical studies)

  • Animal Model: Use adult male mice (e.g., C57BL/6N). Anesthetize the animal and perform a thoracotomy to expose the main pulmonary artery (PA).

  • PAB Procedure: Place a ligature (e.g., 7-0 silk suture) around the PA along with a 27-gauge needle. Tie the suture securely and then remove the needle to create a standardized constriction of the PA. Close the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without the ligature being tied.

  • Treatment Administration:

    • Begin treatment 7 days post-surgery to allow for initial remodeling.

    • Sildenafil: Administer at a dose of 100 mg/kg/day in the drinking water.

    • This compound: Dissolve in a vehicle like 1% methylcellulose and administer orally via gavage at a dose of 30 mg/kg/day.

    • Continue treatment for a defined period, for example, 14 days.

  • Endpoint Analysis: At the end of the treatment period (e.g., Day 21 post-PAB), perform endpoint measurements.

    • Hemodynamics: Measure right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Cardiac Function: Assess right ventricular function (e.g., ejection fraction, stroke volume) using high-frequency echocardiography.

    • Histology: Harvest the heart and lungs for histological analysis of right ventricular hypertrophy (RVH) and fibrosis (e.g., Masson's trichrome staining).

Protocol 2: In Vitro Assessment of Vasodilation in Isolated Rat Pulmonary Arteries (Based on methodology described in preclinical studies)

  • Tissue Preparation: Euthanize a male Wistar rat and carefully dissect the intrapulmonary arteries. Cut the arteries into rings (2-3 mm in length).

  • Organ Bath Setup: Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂ for normoxia).

  • Pre-contraction: After an equilibration period, pre-contract the arterial rings with a vasoconstrictor agent like the thromboxane A₂ mimetic U46619 or high potassium chloride (KCl) to achieve a stable submaximal contraction. For HPV studies, induce contraction by switching the gas mixture to a hypoxic one (e.g., 95% N₂ / 5% CO₂).

  • Drug Incubation: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound or a PDE5 inhibitor to the organ bath to generate a concentration-response curve.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction tension. Calculate the EC₅₀ (concentration that produces 50% of the maximal response) and Emax (maximal relaxation) for each drug. To test for interaction, perform the concentration-response curve for one drug in the presence of a fixed concentration of the other.

Visualizations

NO_sGC_cGMP_Pathway cluster_cell Vascular Smooth Muscle Cell sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Conversion PDE5 PDE5 cGMP->PDE5 Relaxation Vasodilation cGMP->Relaxation Promotes GMP GMP (inactive) PDE5->GMP Degradation NO Nitric Oxide (NO) NO->sGC_inactive Stimulates This compound This compound This compound->sGC_inactive Directly Stimulates & Sensitizes to NO PDE5i PDE5 Inhibitor (e.g., Sildenafil) PDE5i->PDE5 Inhibits

Caption: The NO-sGC-cGMP signaling pathway showing the distinct mechanisms of this compound and PDE5 inhibitors.

Experimental_Workflow start Start: Hypothesis Formulation model Induce Animal Model of PH (e.g., SUHx, PAB) start->model baseline Acquire Baseline Measurements (Echocardiography, Hemodynamics) model->baseline randomize Randomize Animals into Treatment Groups baseline->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: This compound Monotherapy randomize->group2 group3 Group 3: PDE5i Monotherapy randomize->group3 group4 Group 4: Combination Therapy (Dose-Ranging) randomize->group4 treatment Administer Treatment (Chronic Dosing Period) group1->treatment group2->treatment group3->treatment group4->treatment endpoint Endpoint Measurements (Hemodynamics, Function, Histology) treatment->endpoint analysis Data Analysis and Statistical Comparison endpoint->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: A typical experimental workflow for an in vivo drug interaction study in a PH model.

Troubleshooting_Tree start Unexpected Result: Excessive Hypotension / Mortality q1 Were drug doses based on monotherapy studies? start->q1 a1_yes Action: Perform dose-response study for combination. Start with 1/10th of monotherapy dose. q1->a1_yes Yes q2 Was administration simultaneous? q1->q2 No end Re-run Experiment with Revised Protocol a1_yes->end a2_yes Action: Stagger administration to separate Tmax. q2->a2_yes Yes q3 Is the animal model particularly sensitive? q2->q3 No a2_yes->end a3_yes Action: Consider using a model with less severe phenotype or a different species/strain. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A troubleshooting decision tree for managing excessive hypotension in animal models.

References

Managing hypotension as a side effect in preclinical studies of Riociguat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hypotension as a side effect in preclinical studies of Riociguat.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause hypotension?

A1: this compound is a soluble guanylate cyclase (sGC) stimulator. It has a dual mode of action: it sensitizes sGC to endogenous nitric oxide (NO) and also directly stimulates sGC independently of NO.[1][2] This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in regulating vascular tone.[1][3] The subsequent increase in cGMP results in vasodilation (widening of blood vessels), which is the intended therapeutic effect for treating pulmonary hypertension. However, this systemic vasodilation can also lead to a decrease in systemic blood pressure, causing hypotension as a side effect.[4]

Q2: In which preclinical models has this compound-induced hypotension been studied?

A2: this compound-induced hypotension has been characterized in several preclinical models, including:

  • Rats: The Sugen 5416/hypoxia (Su/Hx) induced model of pulmonary arterial hypertension (PAH) is a commonly used model to study the effects of this compound.

  • Pigs: Healthy juvenile pigs have been used to study the dose-dependent hypotensive effects of this compound.

  • Dogs: The effects of this compound on hemodynamics have been investigated in dogs with U46619-induced pulmonary hypertension.

Q3: What are the typical doses of this compound used in preclinical studies and what is the expected impact on blood pressure?

A3: Dosing in preclinical studies varies depending on the animal model and the study objective. It is crucial to perform dose-response studies to determine the optimal therapeutic window with manageable cardiovascular effects.

Animal ModelThis compound DoseAdministration RouteObserved Effect on Blood PressureReference
Rat (Su/Hx PAH model)10 mg/kg/dayOral gavageNo significant change in systemic arterial pressure was noted at this therapeutic dose for PAH.
Healthy Juvenile PigUp to 100 µg/kg (bolus)IntravenousInduced progressive systemic vasodilation and hypotension, with a target mean systemic blood pressure of 50 mmHg.
Dog (U46619-induced PH)3 or 10 µg/kg/minIntravenous infusionNo effect on basal systemic blood pressure at these doses.

Troubleshooting Guide: Managing this compound-Induced Hypotension

Issue 1: Severe or unexpected drop in blood pressure after this compound administration.

  • Potential Cause: This is likely a direct pharmacological effect of this compound due to its vasodilatory properties. The dose administered may be too high for the specific animal or experimental conditions.

  • Solutions:

    • Dose Adjustment: If the hypotensive effect is severe, the immediate next step is to consider reducing the dose of this compound in subsequent experiments. A formal dose-response study is highly recommended to establish a therapeutic window with manageable side effects.

    • Fluid Resuscitation: In the event of acute, severe hypotension, administer an intravenous bolus of an isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution). A typical starting dose in rats is 10-20 mL/kg administered over 15 minutes.

    • Vasopressor Support: If hypotension persists despite fluid resuscitation, the use of a vasopressor may be necessary. Phenylephrine (e.g., 10 µg boluses in rats) can be administered to maintain adequate blood pressure.

Issue 2: Difficulty establishing a stable baseline blood pressure before this compound administration.

  • Potential Cause: The anesthetic protocol can significantly influence baseline blood pressure. Some anesthetics can cause vasodilation and hypotension, confounding the effects of this compound.

  • Solutions:

    • Anesthetic Selection: Choose an anesthetic with minimal cardiovascular depression. Isoflurane is a commonly used anesthetic in such studies.

    • Anesthesia Depth: Carefully monitor and maintain a consistent and appropriate depth of anesthesia.

    • Acclimatization: Allow for a sufficient stabilization period after the induction of anesthesia and before recording baseline measurements.

Issue 3: Inconsistent blood pressure readings.

  • Potential Cause: This can be due to technical issues with the blood pressure measurement technique.

  • Solutions:

    • Direct vs. Indirect Measurement: Invasive blood pressure measurement via arterial cannulation (e.g., carotid artery) is considered the gold standard for accuracy and provides continuous real-time data. Non-invasive methods like tail-cuff plethysmography can be used but may be less accurate and more susceptible to movement artifacts.

    • Proper Technique: For invasive measurements, ensure the catheter is correctly placed and free of air bubbles. For tail-cuff measurements, use the correct cuff size and ensure the animal is adequately restrained and warmed to ensure accurate readings.

    • Transducer Calibration: Regularly calibrate the pressure transducer to ensure the accuracy of the readings.

Experimental Protocols

Protocol 1: SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats

This protocol is adapted from studies investigating the effects of this compound in a rat model of severe PAH.

  • Animal Model: Adult male Sprague-Dawley rats (200-250 g).

  • Induction of PAH:

    • Administer a single subcutaneous injection of SU5416 (20 mg/kg).

    • Immediately following the injection, house the rats in a hypoxic environment (10% O2) for 3 weeks.

    • Return the rats to normoxia (21% O2) for a specified period (e.g., 2 weeks) to allow for the development of severe PAH.

  • This compound Administration:

    • Following the development of PAH, randomize rats to receive either vehicle or this compound (e.g., 10 mg/kg/day) by oral gavage for the duration of the treatment period (e.g., 14 days).

  • Hemodynamic Assessment:

    • At the end of the treatment period, perform invasive hemodynamic measurements under anesthesia (e.g., isoflurane).

    • This involves catheterization of the carotid artery for systemic arterial pressure measurement and the right ventricle for right ventricular systolic pressure measurement.

Protocol 2: Invasive Blood Pressure Measurement in Rats

This protocol provides a general outline for direct measurement of arterial blood pressure.

  • Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., isoflurane, urethane).

  • Surgical Preparation:

    • Make a midline incision in the neck to expose the trachea and carotid arteries.

    • Perform a tracheostomy to ensure a clear airway, if necessary.

    • Carefully dissect and isolate one of the carotid arteries.

  • Cannulation:

    • Place ligatures around the artery, one distally (tightly tied) and one proximally (loose).

    • Make a small incision in the artery between the ligatures.

    • Insert a saline-filled cannula into the artery towards the aorta and secure it with the proximal ligature.

  • Measurement:

    • Connect the cannula to a pressure transducer linked to a data acquisition system.

    • Ensure the system is calibrated and free of air bubbles.

    • Allow the blood pressure reading to stabilize before recording baseline measurements and administering any test substances.

Visualizations

Signaling Pathway of this compound

Riociguat_Pathway cluster_Vascular Vascular Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP sGC activation Vasodilation Vasodilation cGMP->Vasodilation This compound This compound This compound->sGC Direct stimulation & Sensitization NO Nitric Oxide (NO) NO->sGC Stimulation

Caption: Mechanism of this compound-induced vasodilation.

Experimental Workflow for Preclinical this compound Study

Experimental_Workflow start Start pah_induction Induce PAH (e.g., SU5416/Hypoxia) start->pah_induction randomization Randomize Animals pah_induction->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Vital Signs (Blood Pressure, Heart Rate) treatment->monitoring hemodynamics Terminal Hemodynamic Measurements monitoring->hemodynamics analysis Data Analysis hemodynamics->analysis end End analysis->end

Caption: General workflow for a preclinical study of this compound in a PAH model.

Troubleshooting Logic for Hypotension

Hypotension_Troubleshooting hypotension Hypotension Observed (MAP < 60 mmHg) check_anesthesia Check Anesthetic Depth hypotension->check_anesthesia reduce_anesthesia Reduce Anesthetic Dose check_anesthesia->reduce_anesthesia fluid_bolus Administer Fluid Bolus (10-20 mL/kg crystalloid) reduce_anesthesia->fluid_bolus reassess_bp Reassess Blood Pressure fluid_bolus->reassess_bp vasopressor Administer Vasopressor (e.g., Phenylephrine) reassess_bp->vasopressor No stable Blood Pressure Stable reassess_bp->stable Yes vasopressor->stable reduce_this compound Consider Reducing This compound Dose in Future Experiments stable->reduce_this compound

Caption: Decision tree for managing acute hypotension during experiments.

References

Stability testing of Riociguat under various experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Riociguat under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to be unstable?

A1: Forced degradation studies have shown that this compound is susceptible to degradation under alkaline and oxidative stress conditions.[1][2][3][4][5] It is relatively stable under acidic, neutral hydrolytic, thermal, and photolytic conditions.

Q2: What are the major degradation products of this compound?

A2: Under alkaline conditions, two primary degradation products, often referred to as DP1 and DP2, are formed. Under oxidative stress, a single major degradation product, DP3, is typically observed. The chemical names for these degradation products are:

  • DP1 (Alkaline Degradation): 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine.

  • DP2 (Alkaline Degradation): 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-amino-7-methyl-7H-purin-8(9H)-one.

  • DP3 (Oxidative Degradation): methyl 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,6-diaminopyrimidin-5-ylmethylcarbamate-N-oxide.

Q3: I am not observing any degradation of this compound under acidic or thermal stress. Is this expected?

A3: Yes, this is consistent with reported stability studies. This compound has been found to be stable under acidic (e.g., 1M HCl at 80°C for 12 hours), neutral hydrolytic, thermal (e.g., 80°C for 11 days), and photolytic conditions.

Q4: What is the mechanism of action of this compound, and how might it relate to its stability?

A4: this compound is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway. It directly stimulates sGC and sensitizes it to endogenous NO, leading to increased production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. While the core mechanism of action is not directly linked to its degradation pathways, understanding its chemical structure is key to interpreting its stability profile.

This compound Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->sGC Stimulates & Sensitizes cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

This compound's mechanism of action on the NO-sGC-cGMP pathway.

Troubleshooting Guides

Issue 1: Poor Resolution or Tailing Peaks in HPLC Analysis
  • Possible Cause: The pH of the mobile phase may be too close to the pKa of this compound or its degradation products, leading to mixed ionization states and poor peak shape. Another cause could be the interaction of the basic analytes with residual silanols on the HPLC column packing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of the analytes. For a basic compound like this compound, lowering the pH (e.g., to a range of 3.0 to 5.5) can ensure full protonation and improve peak shape. A mobile phase containing 10 mM ammonium acetate buffer with a pH of 5.7 has been shown to be effective.

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A common starting point is a 30:70 ratio of acetonitrile to buffer.

    • Use an End-Capped Column: Employ a modern, end-capped C18 column to minimize interactions with residual silanols.

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and potentially improve resolution.

Issue 2: Inconsistent Retention Times
  • Possible Cause: This can be due to inconsistent mobile phase preparation, fluctuations in column temperature, or issues with the HPLC pump.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure accurate pH measurement and thorough degassing.

    • Use a Column Oven: Maintain a constant and controlled column temperature using a column oven to prevent fluctuations.

    • System Check: Ensure the HPLC system is functioning correctly, checking for leaks and verifying that the pump is delivering a consistent flow rate.

Issue 3: Unexpected Degradation in Control Samples
  • Possible Cause: Contamination of solvents or glassware, or unintentional exposure to light or elevated temperatures.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., HPLC grade).

    • Thoroughly Clean Glassware: Use appropriate cleaning procedures for all glassware to remove any potential contaminants.

    • Protect from Light: If not conducting a photostability study, protect samples from light by using amber vials or covering them with aluminum foil.

    • Control Temperature: Store samples at appropriate and controlled temperatures.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies on this compound.

Stress ConditionReagents and ConditionsDurationDegradation (%)Degradation Products Formed
Acid Hydrolysis 1M HCl at 80°C12 hoursNo significant degradation-
Alkaline Hydrolysis 0.5M NaOH at 60°C4 hoursSignificant degradationDP1, DP2
Neutral Hydrolysis Water at 80°C12 hoursNo significant degradation-
Oxidative Degradation 10% H₂O₂ at Room Temp2 hoursSignificant degradationDP3
Thermal Degradation Solid state at 80°C11 daysNo significant degradation-
Photolytic Degradation 1.25 million lux hours (fluorescent) & 200 Wh/m² (UV)-No significant degradation-

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology for investigating the stability of this compound under various stress conditions as per ICH guidelines.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock (1 mg/mL in ACN:Water 50:50) Acid Acid Hydrolysis (1M HCl, 80°C, 12h) Stock->Acid Base Alkaline Hydrolysis (0.5M NaOH, 60°C, 4h) Stock->Base Neutral Neutral Hydrolysis (Water, 80°C, 12h) Stock->Neutral Oxidative Oxidative Degradation (10% H₂O₂, RT, 2h) Stock->Oxidative Thermal Thermal Degradation (Solid, 80°C, 11 days) Stock->Thermal Photo Photolytic Degradation (UV/Fluorescent Light) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to 100 µg/mL with Mobile Phase Neutral->Dilute Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by RP-HPLC Dilute->HPLC

Experimental workflow for forced degradation studies.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (0.5M)

  • Hydrogen peroxide (10%)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with 1M HCl. Incubate at 80°C for 12 hours. After cooling, neutralize the solution with 1M NaOH.

  • Alkaline Hydrolysis: Mix the stock solution with 0.5M NaOH. Incubate at 60°C for 4 hours. After cooling, neutralize the solution with 0.5M HCl.

  • Neutral Hydrolysis: Mix the stock solution with water and incubate at 80°C for 12 hours.

  • Oxidative Degradation: Mix the stock solution with 10% hydrogen peroxide and keep at room temperature for 2 hours.

  • Thermal Degradation: Spread a thin layer of solid this compound powder in a petri dish and place it in an oven at 80°C for 11 days.

  • Photolytic Degradation: Expose both solid this compound powder and a solution of this compound to fluorescent light (1.25 million lux hours) and UV light (200 Wh/m²) in a photostability chamber.

  • Sample Analysis: For each condition, dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the HPLC system.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a validated RP-HPLC method for the determination of this compound in the presence of its degradation products.

Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry C18 (150mm x 4.6 mm, 5µm)
Mobile Phase 10 mM Ammonium Acetate Buffer (pH 5.7) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 20 minutes

Reference for chromatographic conditions.

Preparation of Solutions:

  • Buffer Preparation (10 mM Ammonium Acetate, pH 5.7): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.7 using glacial acetic acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound and dissolve in 25 mL of acetonitrile.

  • Working Standard Solution (100 µg/mL): Dilute the stock solution appropriately with the mobile phase.

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Buffer Prepare Buffer (10mM Ammonium Acetate, pH 5.7) Prep_MP Prepare Mobile Phase (Buffer:ACN 70:30) Prep_Buffer->Prep_MP Equilibrate Equilibrate HPLC System Prep_MP->Equilibrate Prep_Stock Prepare Stock Solution (1000 µg/mL) Prep_Working Prepare Working Solution (100 µg/mL) Prep_Stock->Prep_Working Inject Inject Sample (20 µL) Prep_Working->Inject Equilibrate->Inject Detect Detect at 254 nm Inject->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify this compound & Degradation Products Integrate->Quantify

General workflow for the stability-indicating HPLC method.

References

Technical Support Center: The Impact of Serum Proteins on Riociguat Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the in vitro activity of Riociguat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] It has a dual mechanism of action: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO.[1][2] This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a key role in vasodilation and the inhibition of smooth muscle cell proliferation.[1]

Q2: How do serum proteins affect this compound's activity in cell culture experiments?

This compound is highly bound to plasma proteins, with approximately 95% being bound, primarily to albumin and alpha-1-acidic glycoprotein. In cell culture media supplemented with serum, such as Fetal Bovine Serum (FBS), a significant portion of this compound will bind to these proteins. Only the unbound, or "free," fraction of the drug is available to interact with the cells and stimulate sGC. This can lead to a significant underestimation of this compound's potency, observed as an increase in the apparent half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Q3: I am not observing the expected level of cGMP stimulation in my cell-based assay with this compound. Could serum proteins be the cause?

Yes, this is a common issue. If your cell culture medium contains a high percentage of serum (e.g., 10% FBS), a substantial amount of this compound will be sequestered by serum proteins, reducing the free concentration available to your cells. This can result in a diminished or even absent biological effect at your initial test concentrations.

Q4: How can I calculate the free concentration of this compound in my cell culture medium?

The free concentration of a drug in the presence of serum can be estimated using the following formula, based on the fraction unbound:

Free Drug Concentration = Total Drug Concentration x Fraction Unbound

The fraction unbound (fu) can be determined experimentally through methods like equilibrium dialysis. For a drug that is 95% protein-bound, the fraction unbound is 5% or 0.05. Therefore, in a medium with 10% FBS, the free concentration of this compound is approximately 5% of the total concentration added.

Q5: Should I run my this compound experiments in serum-free or serum-containing media?

The choice depends on your experimental goals.

  • Serum-free conditions are ideal for determining the intrinsic potency (EC50/IC50) of this compound without the confounding variable of protein binding. However, many cell types require serum for optimal health and attachment.

  • Serum-containing conditions may be more physiologically relevant, mimicking the in vivo environment where this compound will be protein-bound. If using serum, it is crucial to consider the impact on the free drug concentration and to maintain a consistent serum percentage across all experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no this compound activity observed (e.g., low cGMP levels) High serum protein concentration: A significant fraction of this compound is bound to serum proteins, lowering the free concentration available to the cells.1. Increase this compound Concentration: Based on the 95% protein binding, you may need to increase the total this compound concentration by up to 20-fold in the presence of 10% FBS to achieve the desired free concentration. 2. Reduce Serum Concentration: If your cells can tolerate it, reduce the serum percentage in your culture medium (e.g., to 1-2% FBS) during the drug treatment period. 3. Use Serum-Free Medium: For acute experiments, consider switching to a serum-free medium for the duration of the this compound treatment. Ensure your cells remain viable under these conditions.
High variability in results between experiments Inconsistent serum percentage or lot-to-lot variability in serum: Different batches of FBS can have varying protein compositions, affecting the extent of drug binding.1. Standardize Serum Usage: Use the same batch of FBS for an entire set of experiments. 2. Consistent Serum Concentration: Ensure the final serum concentration is identical across all wells and experiments.
Unexpected cell morphology or poor cell health Serum starvation: Some cell types are sensitive to low-serum or serum-free conditions, which can affect their health and responsiveness to stimuli.1. Optimize Serum Concentration: Determine the lowest serum concentration that maintains cell health for the duration of your experiment. 2. Adapt Cells Gradually: If switching to a lower serum concentration, adapt the cells gradually over several passages.
Low signal-to-noise ratio in cGMP assay Suboptimal assay conditions or interference from media components. 1. Include a PDE inhibitor: Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cGMP and enhance the signal. 2. Run appropriate controls: Include vehicle-only controls and positive controls (e.g., a known sGC activator) to validate the assay performance. 3. Optimize cell seeding density: Ensure a consistent and optimal number of cells per well.

Quantitative Data Summary

The high degree of plasma protein binding significantly impacts the effective concentration of this compound in in vitro assays containing serum. The following table provides a theoretical illustration of how the EC50 for cGMP stimulation might shift in the presence of 10% Fetal Bovine Serum (FBS), assuming approximately 95% of this compound is bound by the proteins in the serum.

ConditionThis compound Protein Binding (%)Fraction UnboundTheoretical EC50 for cGMP Stimulation
Serum-Free Medium0%1.010 nM
Medium with 10% FBS~95%~0.05200 nM

Note: The Theoretical EC50 in serum-containing medium is an estimation. The actual value can vary depending on the specific cell type, serum lot, and other experimental conditions. It is calculated based on the assumption that a 20-fold higher total concentration is needed to achieve the same free concentration as in serum-free conditions.

Experimental Protocols

Protocol 1: In Vitro cGMP Measurement in Endothelial Cells

This protocol describes the measurement of intracellular cGMP levels in human pulmonary artery endothelial cells (HPAECs) in response to this compound stimulation.

Materials:

  • Human Pulmonary Artery Endothelial Cells (HPAECs)

  • Endothelial Cell Growth Medium (with and without serum)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HPAECs in 96-well plates at a density of 2 x 10^4 cells/well and culture until they reach confluence.

  • Serum Starvation (Optional): For serum-free experiments, replace the growth medium with serum-free medium for 2-4 hours prior to the experiment.

  • Pre-incubation with PDE Inhibitor: Add IBMX (final concentration 100 µM) to all wells and incubate for 30 minutes at 37°C.

  • This compound Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. For serum-containing experiments, ensure the final serum concentration is consistent across all wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP EIA kit manufacturer's instructions.

  • cGMP Quantification: Determine the cGMP concentration in the cell lysates using the cGMP EIA kit.

  • Data Analysis: Plot the cGMP concentration against the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Calculation of Free this compound Concentration

This protocol outlines the steps to estimate the free concentration of this compound in your cell culture experiments.

Principle:

The high protein binding of this compound means that in the presence of serum, the majority of the drug is in a bound state and inactive. To achieve a desired free concentration that is active on the cells, a much higher total concentration needs to be added to the medium.

Calculation:

  • Determine the Fraction Unbound (fu): For this compound, the plasma protein binding is approximately 95%. Therefore, the fraction unbound is: fu = 1 - 0.95 = 0.05

  • Calculate the Required Total Concentration: To determine the total concentration of this compound needed to achieve a desired free concentration, use the following formula: Total Concentration = Desired Free Concentration / fu

Example:

If the EC50 of this compound in a serum-free assay is 10 nM, and you want to achieve this same free concentration in a medium containing 10% FBS:

  • Desired Free Concentration = 10 nM

  • Fraction Unbound (fu) = 0.05

  • Required Total Concentration = 10 nM / 0.05 = 200 nM

Therefore, you would need to add 200 nM of this compound to your medium containing 10% FBS to achieve an effective free concentration of approximately 10 nM.

Visualizations

Riociguat_Signaling_Pathway This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Directly Stimulates & Sensitizes to NO Boundthis compound Bound this compound (Inactive) This compound->Boundthis compound Binds (95%) NO Nitric Oxide (NO) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation & Antiproliferative Effects cGMP->Vasodilation Leads to SerumProteins Serum Proteins (e.g., Albumin) SerumProteins->Boundthis compound

Caption: this compound's signaling pathway and interaction with serum proteins.

Experimental_Workflow Start Start: Seed Cells Serum_Choice Choose Media Condition Start->Serum_Choice Serum_Free Serum-Free Medium Serum_Choice->Serum_Free Intrinsic Potency Serum_Containing Serum-Containing Medium (e.g., 10% FBS) Serum_Choice->Serum_Containing Physiological Relevance Add_this compound Add this compound Serum_Free->Add_this compound Adjust_Concentration Adjust for Protein Binding: Total Conc. = Free Conc. / 0.05 Serum_Containing->Adjust_Concentration Incubate Incubate Add_this compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cGMP Measure cGMP (EIA) Lyse_Cells->Measure_cGMP Analyze Analyze Data (EC50) Measure_cGMP->Analyze Adjust_Concentration->Add_this compound

Caption: Experimental workflow for assessing this compound activity in cell culture.

Troubleshooting_Logic Problem Problem: Low/No this compound Activity Check_Serum Is Serum Present in the Medium? Problem->Check_Serum Check_Serum->Yes_Serum Yes Check_Serum->No_Serum No High_Binding High Protein Binding (~95%) Reduces Free Drug Yes_Serum->High_Binding Other_Issues Consider Other Issues: - Cell Health - Assay Conditions - Reagent Quality No_Serum->Other_Issues Increase_Conc Solution: Increase Total This compound Concentration High_Binding->Increase_Conc Reduce_Serum Solution: Reduce Serum Concentration High_Binding->Reduce_Serum

Caption: Troubleshooting logic for low this compound activity in cell-based assays.

References

Technical Support Center: Validating a Stability-Indicating HPLC Method for Riociguat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Riociguat. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reliable results in compliance with regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it crucial for this compound analysis?

A stability-indicating HPLC method is an analytical procedure used to detect and quantify the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, impurities, and any excipients.[1] It is essential during drug development and for quality control to ensure the safety, efficacy, and shelf-life of the final pharmaceutical product.[1] The method must be able to resolve the this compound peak from all potential degradation products formed under various stress conditions.[2]

Q2: What are the typical stress conditions applied in forced degradation studies for this compound?

Forced degradation studies for this compound are conducted to demonstrate the specificity of the HPLC method and to identify potential degradation pathways. As per International Conference on Harmonisation (ICH) guidelines, the typical stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 1M HCl) at an elevated temperature (e.g., 80°C).[3]

  • Alkaline Hydrolysis: Treatment with a base (e.g., 0.5M NaOH) at an elevated temperature (e.g., 60°C).[3] this compound has been found to be particularly susceptible to degradation under alkaline conditions.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% to 10% hydrogen peroxide) at room temperature. This compound also shows significant degradation under oxidative stress.

  • Thermal Degradation: Exposing the solid drug substance to dry heat.

  • Photolytic Degradation: Exposing the drug substance in solid and solution states to UV and fluorescent light.

This compound has been reported to be stable under acidic, neutral hydrolytic, thermal, and photolytic conditions, while significant degradation is observed in alkaline and oxidative conditions.

Q3: What are the key validation parameters for a stability-indicating HPLC method for this compound?

According to ICH Q2(R1) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Recommended HPLC Method Parameters

Several HPLC methods have been successfully developed and validated for the stability-indicating analysis of this compound. Below is a summary of commonly used parameters. Researchers should optimize these conditions based on their specific instrumentation and requirements.

ParameterRecommended Conditions
Column C18 columns are most frequently used. Examples include Waters Symmetry C18 (150mm x 4.6 mm, 5µ), Agilent Zorbax C18 (250 mm x 10 mm, 5 µm), and Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm).
Mobile Phase A mixture of an aqueous buffer and an organic solvent is typical. Common compositions include: 10 mM Ammonium Acetate buffer (pH 5.7) and Acetonitrile (70:30 v/v), 0.1% Formic acid and Methanol (20:80 v/v), and 0.05M Potassium dihydrogen orthophosphate (pH 5.0) and Methanol (10:90 v/v).
Flow Rate A flow rate of 1.0 mL/min is commonly employed.
Detection Wavelength Detection is typically performed using a UV detector at wavelengths ranging from 233 nm to 323 nm. Common wavelengths are 254 nm and 322 nm.
Injection Volume Typically 10 µL or 20 µL.
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C or 35°C).
Forced Degradation Study Protocol

The following protocol outlines the steps for conducting forced degradation studies on this compound.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile and water (50:50).

  • Acid Hydrolysis: Mix the stock solution with 1M HCl and heat at 80°C for a specified period (e.g., 12 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.5M NaOH and heat at 60°C for a specified period (e.g., 4 hours).

  • Oxidative Degradation: Treat the stock solution with 3-10% H₂O₂ at room temperature for a specified period (e.g., 2-24 hours).

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a defined duration. After exposure, prepare a solution of a specific concentration (e.g., 100 µg/mL).

  • Photolytic Degradation: Expose both the solid powder and a solution of this compound to UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.25 million lux hours).

  • Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of this compound.

Method Validation Data Summary

The following tables summarize typical quantitative data obtained during the validation of a stability-indicating HPLC method for this compound.

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound5 - 160> 0.999
This compound2 - 120.997
This compound25 - 75> 0.99
This compound1 - 30.9999

Table 2: Accuracy (% Recovery)

Concentration Level% RecoveryAcceptance Criteria
Low98.0% - 102.0%98.0% - 102.0%
Medium98.0% - 102.0%98.0% - 102.0%
High98.0% - 102.0%98.0% - 102.0%

Table 3: Precision (% RSD)

Precision Type% RSDAcceptance Criteria
Repeatability< 2%≤ 2%
Intermediate Precision< 2%≤ 2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterTypical Value (µg/mL)
LOD0.009 - 1.95
LOQ0.039 - 5.90

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Interaction of basic analytes like this compound with residual silanol groups on the column.- Inappropriate mobile phase pH.- Column overload.- Use a mobile phase with a lower pH (e.g., around 3.0) to suppress silanol activity.- Increase the buffer concentration in the mobile phase.- Use a modern, end-capped C18 column.- Reduce the sample concentration.
Poor Resolution - Inappropriate mobile phase composition.- Suboptimal column chemistry.- High flow rate.- Adjust the ratio of the organic modifier to the aqueous buffer.- Modify the pH of the aqueous buffer.- Try a different C18 column from another manufacturer.- Reduce the flow rate.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure accurate pH measurement.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks - Contamination in the mobile phase, diluent, or sample.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank run to confirm the source of the ghost peak.
Low Signal Intensity - Low sample concentration.- Incorrect detection wavelength.- Detector lamp issue.- Increase the sample concentration if possible.- Optimize the detection wavelength by scanning the UV spectrum of this compound.- Check the detector lamp's energy and replace it if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dev Method Development & Validation cluster_analysis Analysis & Reporting prep_standard Prepare this compound Standard Solutions method_dev HPLC Method Development & Optimization prep_standard->method_dev prep_samples Prepare Forced Degradation Samples specificity Specificity prep_samples->specificity validation Method Validation (ICH Q2(R1)) method_dev->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness data_acq Data Acquisition linearity->data_acq accuracy->data_acq precision->data_acq specificity->data_acq lod_loq->data_acq robustness->data_acq report Generate Validation Report data_acq->report

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

forced_degradation cluster_stress Stress Conditions This compound This compound API acid Acid Hydrolysis (1M HCl, 80°C) This compound->acid alkaline Alkaline Hydrolysis (0.5M NaOH, 60°C) This compound->alkaline oxidative Oxidative (3-10% H₂O₂, RT) This compound->oxidative thermal Thermal (Dry Heat) This compound->thermal photo Photolytic (UV/Vis Light) This compound->photo analysis HPLC Analysis acid->analysis alkaline->analysis oxidative->analysis thermal->analysis photo->analysis results Separation of This compound and Degradation Products analysis->results

Caption: Workflow for forced degradation studies of this compound.

References

Validation & Comparative

Preclinical Efficacy Face-Off: Riociguat vs. Vericiguat in Cardiopulmonary Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of therapies targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, Riociguat and Vericiguat have emerged as key players. Both are sGC stimulators, yet their distinct pharmacokinetic and pharmacodynamic profiles have led them down different clinical development paths.[1] this compound is an established treatment for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), administered three times daily.[1] In contrast, Vericiguat, with a longer half-life allowing for once-daily dosing, is approved for heart failure.[1][2] This guide provides a comparative analysis of their preclinical efficacy, drawing on available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both this compound and Vericiguat exert their effects by directly stimulating sGC, the key enzyme in the NO-cGMP pathway. This stimulation occurs independently of and synergistically with endogenous NO, leading to increased cGMP production.[3] Elevated cGMP levels trigger a cascade of downstream effects, including vasodilation, and inhibition of fibrosis, hypertrophy, and inflammation.

This compound has a dual mode of action: it directly stimulates sGC and also sensitizes the enzyme to endogenous NO by stabilizing the NO-sGC binding. Preclinical studies have shown that this compound can increase the activity of recombinant sGC by up to 73-fold on its own and up to 112-fold in the presence of an NO-releasing drug. Vericiguat also directly stimulates sGC, restoring the NO-sGC-cGMP pathway to counter the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure.

G cluster_Vascular Vascular Smooth Muscle Cell cluster_drugs Therapeutic Intervention NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive binds sGC_active Active sGC sGC_inactive->sGC_active activation GTP GTP sGC_active->GTP cGMP cGMP sGC_active->cGMP GTP->cGMP conversion PKG PKG cGMP->PKG activates Relaxation Vasodilation (Relaxation) PKG->Relaxation Anti_proliferative Anti-proliferative Effects PKG->Anti_proliferative This compound This compound This compound->sGC_inactive direct stimulation & NO sensitization Vericiguat Vericiguat Vericiguat->sGC_inactive direct stimulation

Comparative Signaling Pathway of this compound and Vericiguat.

Head-to-Head Comparison in Ex-Vivo Models

A direct comparative study using rat precision-cut lung slices (PCLS) and isolated perfused lungs (IPL) provides valuable insights into the differential effects of this compound and Vericiguat on pulmonary tissues.

Table 1: Comparative Efficacy in Rat Lung Models

ParameterThis compoundVericiguatReference
Pulmonary Artery Dilation (PCLS) EffectiveEffective
Pulmonary Artery Pressure (PAP) Reduction (IPL) More effective (10% reduction)Less effective
Bronchodilation (PCLS) PotentPotent
Airway Resistance Reduction (IPL) No significant effectEffective
Anti-inflammatory Effects (Cytokine Reduction)
IL-6 ReductionSignificantSignificant
IL-1β ReductionSignificantSignificant
VEGF-A ReductionSignificantNo effect
KC-GRO ReductionSignificantNo effect

These findings suggest that while both drugs induce vasodilation and bronchodilation and exhibit anti-inflammatory properties, this compound appears more potent in reducing pulmonary artery pressure, whereas Vericiguat uniquely reduces airway resistance in the isolated perfused lung model.

Efficacy in Preclinical Models of Pulmonary Hypertension and Cardiac Remodeling

While direct head-to-head studies are limited, individual preclinical investigations highlight the efficacy of both agents in relevant disease models.

This compound in Pulmonary Hypertension and Right Heart Remodeling

Preclinical studies have consistently demonstrated the beneficial effects of this compound in various models of pulmonary hypertension. In a pressure overload-induced model of pulmonary arterial banding, this compound prevented the deterioration of right ventricular (RV) function, as indicated by a decrease in RV dilation and restoration of RV ejection fraction. Notably, while it did not reduce right heart mass, this compound effectively prevented RV fibrosis. In other experimental PH models, this compound has been shown to reverse pulmonary vascular remodeling and reduce RV hypertrophy.

Table 2: Preclinical Efficacy of this compound

ModelKey FindingsReference
Rodent models of PHBeneficial effects on systemic hypertension, PAH, PH due to left heart disease, COPD, and pulmonary fibrosis.
Pressure overload (PAB) mouse modelPrevented deterioration of RV function and RV fibrosis.
Various PH modelsReversed PH, RV hypertrophy, and pulmonary vascular remodeling.
Mouse and rat disease modelsEffectively reduced pulmonary hypertension and reversed associated right heart hypertrophy and ventricular remodeling.
Vericiguat in Heart Failure and Cardiac Remodeling

Preclinical data for Vericiguat supports its development for heart failure. Studies have shown that sGC modulators like Vericiguat can lead to blood pressure-independent reductions in cardiac fibrosis and left ventricular mass, improvements in endothelial dysfunction, and preservation of renal function. Vericiguat has been shown to inhibit cardiac remodeling, a key pathophysiological basis for the progression of heart failure.

Table 3: Preclinical Efficacy of Vericiguat

ModelKey FindingsReference
Heart failure modelsReduces cardiac fibrosis and left ventricular mass, improves endothelial dysfunction, preserves renal function.
General preclinical studiesInhibits cardiac remodeling.
Preclinical HF modelsAssociated with improved cardiac contractility and reduced cardiac hypertrophy.

Experimental Protocols

Rat Precision-Cut Lung Slices (PCLS) and Isolated Perfused Lung (IPL)
  • Animal Model: Male Wistar rats.

  • PCLS Preparation: Lungs were filled with low-melting agarose and sliced into 250 µm sections. Slices were incubated in a culture medium.

  • Vasodilation/Bronchodilation Assessment (PCLS): Vessels were pre-constricted with endothelin-1 and airways with serotonin. The cross-sectional area of the vessels and airways was measured before and after the application of this compound or Vericiguat.

  • Isolated Perfused Lung (IPL) Model: The heart-lung block was excised and the pulmonary artery and trachea were cannulated. The lungs were perfused with a Krebs-Henseleit buffer.

  • PAP and Airway Resistance Measurement (IPL): Pulmonary artery pressure and airway resistance were continuously monitored. The effects of this compound and Vericiguat were assessed after inducing pulmonary hypertension and bronchoconstriction.

  • Cytokine Analysis: Levels of various cytokines (IL-6, IL-1β, VEGF-A, KC-GRO) were measured in the perfusate using a multiplex immunoassay.

Pressure Overload (Pulmonary Artery Banding - PAB) Model
  • Animal Model: Mice.

  • Surgical Procedure: A suture was placed around the main pulmonary artery to induce pressure overload on the right ventricle.

  • Treatment: One week after surgery, mice were treated with either this compound (30 mg/kg/d), sildenafil (100 mg/kg/d), or vehicle for 14 days.

  • Efficacy Assessment: RV function and remodeling were evaluated using right heart catheterization, magnetic resonance imaging (MRI), and histomorphometry to assess fibrosis and hypertrophy.

G cluster_PCLS PCLS Experimental Workflow cluster_IPL IPL Experimental Workflow PCLS_prep Rat Lung Preparation (Agarose inflation, Slicing) PCLS_culture Incubation of Lung Slices PCLS_prep->PCLS_culture PCLS_preconstriction Pre-constriction (Endothelin-1 / Serotonin) PCLS_culture->PCLS_preconstriction PCLS_treatment Treatment with This compound or Vericiguat PCLS_preconstriction->PCLS_treatment PCLS_analysis Measurement of Vessel/Airway Area PCLS_treatment->PCLS_analysis IPL_prep Heart-Lung Block Excision and Cannulation IPL_perfusion Lung Perfusion with Krebs-Henseleit Buffer IPL_prep->IPL_perfusion IPL_induction Induction of PH and Bronchoconstriction IPL_perfusion->IPL_induction IPL_treatment Treatment with This compound or Vericiguat IPL_induction->IPL_treatment IPL_analysis Continuous Monitoring of PAP and Airway Resistance IPL_treatment->IPL_analysis IPL_cytokine Perfusate Collection for Cytokine Analysis IPL_treatment->IPL_cytokine

Experimental Workflows for PCLS and IPL Models.

Conclusion

Preclinical data demonstrate that both this compound and Vericiguat are effective modulators of the NO-sGC-cGMP pathway with significant therapeutic potential in cardiopulmonary diseases. This compound's efficacy is well-documented in models of pulmonary hypertension and right heart remodeling, supporting its clinical use in PAH and CTEPH. Vericiguat shows promise in ameliorating cardiac remodeling, aligning with its clinical application in heart failure. The direct comparative data from ex-vivo lung models highlight subtle but potentially important differences in their pharmacological profiles, with this compound showing a stronger effect on pulmonary artery pressure and Vericiguat uniquely reducing airway resistance. These findings underscore the importance of selecting the appropriate agent based on the specific pathophysiology of the disease being targeted. Further head-to-head preclinical studies would be invaluable to fully delineate their comparative efficacy and guide future clinical development.

References

Validating the Downstream Signaling Effects of Riociguat Using Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Riociguat's performance with alternative therapies, supported by experimental data, to validate its downstream signaling effects through gene expression analysis. This compound, a first-in-class soluble guanylate cyclase (sGC) stimulator, offers a novel therapeutic approach for pulmonary hypertension (PH) by directly targeting a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] This document will delve into the molecular mechanisms of this compound, present its effects on gene expression, and compare it with established treatments such as phosphodiesterase type 5 (PDE5) inhibitors.

This compound's Mechanism of Action and Downstream Signaling

This compound exerts its therapeutic effects through a dual mechanism of action that enhances signaling through the NO-sGC-cyclic guanosine monophosphate (cGMP) pathway.[3][4][5] It directly stimulates sGC, the primary receptor for NO, independent of endogenous NO levels. Additionally, it sensitizes sGC to endogenous NO, amplifying the signal. This leads to increased production of the second messenger cGMP, which in turn mediates various downstream effects, including vasodilation, and inhibition of smooth muscle cell proliferation and fibrosis.

The signaling cascade initiated by this compound is crucial in diseases like pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), where the NO-sGC-cGMP pathway is impaired. By boosting cGMP levels, this compound helps to counteract the pathological vascular remodeling and vasoconstriction characteristic of these conditions.

Riociguat_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Anti_proliferation Anti-proliferation PKG->Anti_proliferation Anti_fibrosis Anti-fibrosis PKG->Anti_fibrosis

Figure 1: this compound's dual mechanism of action on the sGC-cGMP pathway.

Comparative Gene Expression Analysis

To validate the downstream effects of this compound, gene expression analysis in relevant cell types, such as human pulmonary artery smooth muscle cells (HPASMCs), is crucial. Studies have shown that stimulation of the sGC-cGMP pathway leads to significant changes in the expression of genes involved in cellular processes relevant to pulmonary hypertension.

While direct head-to-head transcriptomic comparisons between this compound and its alternatives in the same experimental setup are limited in publicly available literature, we can compile and compare data from separate studies to infer their differential effects.

Table 1: Comparative Downstream Gene Expression Effects

Drug Class Mechanism of Action Key Downstream Gene Targets (HPASMCs) Functional Implications Reference
This compound (sGC Stimulator) Directly stimulates and sensitizes sGC to NO, increasing cGMP production.Upregulated: Genes associated with vasodilation and anti-proliferation. Downregulated: Pro-proliferative and pro-fibrotic genes.Promotes vasodilation, inhibits smooth muscle cell proliferation and migration, and reduces fibrosis.[Extrapolated from mechanism]
PDE5 Inhibitors (e.g., Sildenafil) Inhibit the degradation of cGMP by phosphodiesterase type 5.Upregulated: Genes downstream of sustained cGMP signaling. Downregulated: Genes involved in smooth muscle cell proliferation and inflammation.Enhances existing NO-mediated vasodilation and anti-proliferative effects.[Extrapolated from mechanism]
Endothelin Receptor Antagonists (ERAs) Block the action of endothelin-1, a potent vasoconstrictor and mitogen.Downregulated: Genes involved in vasoconstriction, cell proliferation, and fibrosis that are downstream of endothelin-1 signaling.Inhibit vasoconstriction and reduce vascular remodeling.[Extrapolated from mechanism]
Prostanoids Mimic the action of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.Upregulated: Genes associated with vasodilation and anti-platelet aggregation.Promote vasodilation and prevent thrombus formation.[Extrapolated from mechanism]

Experimental Protocols for Gene Expression Analysis

Validating the downstream effects of this compound requires a systematic experimental approach. The following outlines a general workflow for treating HPASMCs and analyzing subsequent changes in gene expression.

Experimental_Workflow cluster_workflow Gene Expression Analysis Workflow Cell_Culture 1. HPASMC Culture Treatment 2. Treatment with this compound and Alternatives Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality Control RNA_Isolation->QC Gene_Expression_Analysis 5. Gene Expression Profiling (RT-qPCR, Microarray, or RNA-Seq) QC->Gene_Expression_Analysis Data_Analysis 6. Bioinformatic Analysis Gene_Expression_Analysis->Data_Analysis Validation 7. Functional Validation Data_Analysis->Validation

Figure 2: Experimental workflow for validating drug effects on gene expression.
Human Pulmonary Artery Smooth Muscle Cell (HPASMC) Culture

  • Cell Source: Commercially available primary HPASMCs or cells isolated from patient tissue.

  • Culture Medium: Smooth Muscle Cell Growth Medium supplemented with growth factors.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Cells should be passaged at 80-90% confluency using standard trypsinization protocols.

Drug Treatment
  • Cell Seeding: Plate HPASMCs in appropriate culture vessels (e.g., 6-well plates) at a density that allows for optimal growth and response to treatment.

  • Starvation: Prior to treatment, cells are often serum-starved for a period (e.g., 24 hours) to synchronize their cell cycle and reduce baseline signaling.

  • Treatment: Treat cells with various concentrations of this compound, a PDE5 inhibitor (e.g., Sildenafil), and an appropriate vehicle control. Treatment duration can vary depending on the specific genes of interest (typically ranging from 6 to 48 hours).

RNA Isolation and Quality Control
  • RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit or a standard protocol such as TRIzol extraction.

  • RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a bioanalyzer to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is essential for reliable downstream analysis.

Gene Expression Analysis
  • Reverse Transcription Quantitative PCR (RT-qPCR): This method is used to validate the expression of a small number of target genes.

    • cDNA Synthesis: Reverse transcribe total RNA into complementary DNA (cDNA).

    • qPCR: Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

    • Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB) and calculate the fold change in expression relative to the control.

  • Microarray Analysis: This technique allows for the simultaneous measurement of the expression of thousands of genes.

    • Sample Preparation: Label cDNA or cRNA with fluorescent dyes.

    • Hybridization: Hybridize the labeled samples to a microarray chip containing probes for thousands of genes.

    • Scanning and Data Extraction: Scan the microarray to measure the fluorescence intensity of each probe.

    • Data Analysis: Normalize the data and perform statistical analysis to identify differentially expressed genes.

  • RNA Sequencing (RNA-Seq): This is a high-throughput sequencing method that provides a comprehensive and quantitative analysis of the transcriptome.

    • Library Preparation: Construct a cDNA library from the isolated RNA.

    • Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

    • Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis.

Conclusion

Validating the downstream signaling effects of this compound through gene expression analysis provides critical insights into its molecular mechanism of action. This guide outlines the key signaling pathways, offers a framework for comparative analysis with other pulmonary hypertension therapies, and provides detailed experimental protocols. By employing these methodologies, researchers can effectively characterize the therapeutic effects of this compound at the molecular level, contributing to a deeper understanding of its clinical benefits and potential for future drug development. The evidence suggests that this compound's unique dual-action mechanism of directly stimulating and sensitizing sGC translates to a distinct gene expression profile aimed at promoting vasodilation and inhibiting pathological vascular remodeling. Further head-to-head transcriptomic studies will be invaluable in precisely delineating its comparative advantages over other therapeutic classes.

References

A Comparative Analysis of sGC Stimulators and sGC Activators in Preclinical Models of Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of soluble guanylate cyclase (sGC) stimulators and sGC activators, focusing on their performance in preclinical fibrosis models. This report synthesizes experimental data to illuminate the therapeutic potential and differential mechanisms of these two drug classes in combating fibrotic diseases.

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of various physiological processes, including vasodilation, inflammation, and fibrosis.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous fibrotic conditions.[1] Two classes of drugs, sGC stimulators and sGC activators, have emerged as promising therapeutic strategies to augment cGMP signaling and counteract fibrosis.[1] This guide offers a detailed comparative study of their efficacy, mechanisms of action, and experimental protocols in relevant preclinical models.

Mechanism of Action: A Tale of Two Activation States

sGC stimulators and activators both enhance cGMP production but target different redox states of the sGC enzyme.

sGC stimulators , such as riociguat and BAY 41-2272, act on the reduced (ferrous, Fe²⁺) form of sGC. They sensitize the enzyme to endogenous NO, leading to a synergistic increase in cGMP production.[2] Even in the absence of NO, they can directly stimulate sGC to a lesser extent.[2]

sGC activators , including cinaciguat and BAY 60-2770, are unique in that they target the oxidized (ferric, Fe³⁺) or heme-free form of sGC. Under conditions of oxidative stress, which are prevalent in fibrotic tissues, sGC can become oxidized and insensitive to NO. sGC activators can directly activate this otherwise unresponsive enzyme, making them potentially more effective in disease states characterized by high oxidative stress.

dot

G cluster_stimulator sGC Stimulator Pathway cluster_activator sGC Activator Pathway NO Nitric Oxide (NO) sGC_reduced Reduced sGC (Fe²⁺) NO->sGC_reduced binds to heme cGMP_stim Increased cGMP sGC_reduced->cGMP_stim GTP to cGMP sGC_stim sGC Stimulator (e.g., this compound) sGC_stim->sGC_reduced sensitizes & directly stimulates PKG_stim PKG Activation cGMP_stim->PKG_stim Antifibrotic_stim Anti-fibrotic Effects PKG_stim->Antifibrotic_stim Oxidative_Stress Oxidative Stress sGC_oxidized Oxidized/Heme-free sGC (Fe³⁺) Oxidative_Stress->sGC_oxidized induces oxidation cGMP_act Increased cGMP sGC_oxidized->cGMP_act GTP to cGMP sGC_act sGC Activator (e.g., Cinaciguat) sGC_act->sGC_oxidized directly activates PKG_act PKG Activation cGMP_act->PKG_act Antifibrotic_act Anti-fibrotic Effects PKG_act->Antifibrotic_act

Caption: Signaling pathways of sGC stimulators and activators.

Antifibrotic Effects via Non-Canonical TGF-β Signaling

A key mechanism underlying the antifibrotic effects of both sGC stimulators and activators is their ability to interfere with transforming growth factor-β (TGF-β) signaling. TGF-β is a potent pro-fibrotic cytokine. While sGC modulators do not appear to affect the canonical SMAD2/3 pathway, they have been shown to inhibit non-canonical TGF-β signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK). By blocking these non-canonical pathways, sGC stimulators and activators can reduce collagen production and fibroblast activation.

dot

G cluster_canonical Canonical Pathway (Unaffected) cluster_noncanonical Non-Canonical Pathway (Inhibited) TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 Phosphorylation TGFbR->SMAD23 ERK ERK Phosphorylation TGFbR->ERK activates SMAD_nuc SMAD Complex Nuclear Translocation SMAD23->SMAD_nuc Gene_transcription Pro-fibrotic Gene Transcription SMAD_nuc->Gene_transcription Fibroblast_activation Fibroblast Activation & Collagen Production ERK->Fibroblast_activation sGC_modulator sGC Stimulator/Activator cGMP Increased cGMP sGC_modulator->cGMP cGMP->ERK inhibits

Caption: Inhibition of non-canonical TGF-β signaling by sGC modulators.

Comparative Efficacy in Preclinical Fibrosis Models

The following tables summarize the quantitative data from preclinical studies investigating the antifibrotic effects of sGC stimulators and activators in various animal models.

Skin Fibrosis Models
Compound ClassCompoundModelDosing RegimenKey FindingsReference
sGC Stimulator This compoundBleomycin-induced dermal fibrosis (mouse)1 and 3 mg/kg, twice dailyDose-dependently reduced dermal thickness and hydroxyproline content.
Tight skin 1 (Tsk-1) mouse1 and 3 mg/kg, twice dailyReduced dermal thickening and hydroxyproline content.
BAY 41-2272Bleomycin-induced dermal fibrosis (mouse)1 and 3 mg/kg, twice dailyPrevented and induced regression of dermal thickening and reduced hydroxyproline content.
Tsk-1 mouse1 and 3 mg/kg, twice dailyReduced hypodermal thickening by 37% (1 mg/kg) and 56.8% (3 mg/kg).
TGF-β receptor I overexpressing mouseNot specifiedInhibited TGF-β-driven dermal fibrosis.
Liver Fibrosis Models
Compound ClassCompoundModelDosing RegimenKey FindingsReference
sGC Activator BAY 60-2770Carbon tetrachloride (CCl₄)-induced liver fibrosis (rat)0.3 mg/kg, once dailyPrevented 60-75% of fibrosis.
Pig serum-induced liver fibrosis (rat)0.1 mg/kg, once dailyPrevented 60-75% of fibrosis.
Thioacetamide-induced hepatic fibrosis (rat)Not specifiedPrevented progression and accelerated regression of fibrosis.
Kidney Fibrosis Models
Compound ClassCompoundModelDosing RegimenKey FindingsReference
sGC Stimulator BAY 41-85435/6 nephrectomy + high salt diet (rat)1 mg/kg, twice dailyNo significant reduction in renal interstitial fibrosis or glomerulosclerosis.
sGC Activator BAY 60-27705/6 nephrectomy + high salt diet (rat)1 mg/kg, once dailySignificantly reduced renal interstitial fibrosis and glomerulosclerosis.

Direct Comparison in a Kidney Fibrosis Model: A head-to-head study in a rat model of severe chronic kidney disease (5/6 nephrectomy on a high-salt diet) demonstrated the superior antifibrotic efficacy of the sGC activator BAY 60-2770 over the sGC stimulator BAY 41-8543. While both compounds effectively lowered blood pressure, only BAY 60-2770 significantly reduced renal interstitial fibrosis and glomerulosclerosis. This finding suggests that in conditions of high oxidative stress, such as chronic kidney disease, the ability of sGC activators to target the oxidized, NO-insensitive form of sGC may provide a therapeutic advantage.

Detailed Experimental Protocols

Bleomycin-Induced Skin Fibrosis in Mice

This model is widely used to mimic the inflammatory and fibrotic stages of scleroderma.

dot

G cluster_protocol Bleomycin-Induced Skin Fibrosis Protocol Induction Fibrosis Induction: Daily subcutaneous injections of bleomycin (e.g., 100 µl of 1 mg/ml) for 3-4 weeks. Treatment Treatment: Oral administration of sGC modulator (e.g., this compound 1-3 mg/kg, twice daily) concurrently with bleomycin. Induction->Treatment Analysis Endpoint Analysis: - Dermal thickness measurement - Hydroxyproline content assay - Histological analysis (Masson's trichrome) - Myofibroblast counting (α-SMA staining) Treatment->Analysis

Caption: Experimental workflow for bleomycin-induced skin fibrosis.

Detailed Methodology:

  • Animals: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: Bleomycin sulfate is dissolved in sterile saline. Daily subcutaneous injections are administered to a defined area on the upper back for a period of 3 to 4 weeks.

  • Treatment: The sGC stimulator or activator is administered orally, typically twice daily, throughout the bleomycin injection period.

  • Endpoint Analysis:

    • Dermal Thickness: Skin biopsies are taken, and the dermal thickness is measured from histological sections.

    • Hydroxyproline Content: A colorimetric assay is used to quantify the amount of hydroxyproline, a major component of collagen, in skin samples.

    • Histology: Skin sections are stained with Masson's trichrome to visualize collagen deposition.

    • Myofibroblast Quantification: Immunohistochemistry for alpha-smooth muscle actin (α-SMA) is performed to identify and count myofibroblasts.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats

This model is a classic and widely used method to induce liver fibrosis and cirrhosis.

dot

G cluster_protocol CCl₄-Induced Liver Fibrosis Protocol Induction Fibrosis Induction: Intraperitoneal or oral administration of CCl₄ (e.g., 1-2 ml/kg in olive oil) twice weekly for 8-12 weeks. Treatment Treatment: Oral administration of sGC modulator (e.g., BAY 60-2770 0.3 mg/kg, once daily) concurrently with CCl₄. Induction->Treatment Analysis Endpoint Analysis: - Liver collagen content (hydroxyproline assay) - Histological analysis (Sirius Red staining) - Serum liver enzyme levels (ALT, AST) Treatment->Analysis

Caption: Experimental workflow for CCl₄-induced liver fibrosis.

Detailed Methodology:

  • Animals: Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Fibrosis: Carbon tetrachloride (CCl₄) is typically mixed with a vehicle like olive oil and administered via intraperitoneal injection or oral gavage, usually twice a week for 8 to 12 weeks.

  • Treatment: The sGC stimulator or activator is administered orally, often once daily, during the CCl₄ treatment period.

  • Endpoint Analysis:

    • Collagen Content: The total collagen in the liver is quantified by measuring the hydroxyproline content.

    • Histology: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition.

    • Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

Conclusion

Both sGC stimulators and sGC activators demonstrate significant antifibrotic effects in a range of preclinical models. Their ability to enhance cGMP signaling and interfere with pro-fibrotic pathways, such as non-canonical TGF-β signaling, underscores their therapeutic potential.

The key distinction lies in their mechanism of action. sGC stimulators are effective in conditions with preserved sGC function, while sGC activators may offer an advantage in diseases characterized by high oxidative stress where the sGC enzyme is oxidized and unresponsive to NO. The direct comparative study in a kidney fibrosis model provides compelling evidence for this hypothesis.

Further head-to-head comparative studies in various fibrosis models are warranted to fully elucidate the differential efficacy of these two promising classes of drugs. The choice between an sGC stimulator and an activator for a specific fibrotic disease may ultimately depend on the underlying pathophysiology and the degree of oxidative stress in the target tissue.

References

Head-to-head comparison of Riociguat and YC-1 in sGC activation assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Riociguat and YC-1, two key molecules used in the study of soluble guanylate cyclase (sGC) activation. We will delve into their mechanisms of action, comparative potency in sGC activation assays, and provide detailed experimental protocols for researchers looking to conduct their own assessments.

Introduction to sGC Stimulators: this compound and YC-1

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation.[1][2] Both this compound and YC-1 are sGC stimulators, meaning they enhance the enzyme's activity.

YC-1 , a benzylindazole derivative, was the first compound identified to directly stimulate sGC independently of NO.[3] While a valuable research tool, its utility is limited by off-target effects, including the inhibition of phosphodiesterases (PDEs), which also regulate cGMP levels.[3]

This compound is a first-in-class sGC stimulator developed through an optimization program using YC-1 as a lead compound.[4] It was designed to have higher potency and specificity for sGC, with a more favorable pharmacokinetic profile. This compound has a dual mode of action: it directly stimulates sGC and also sensitizes the enzyme to endogenous NO.

Quantitative Comparison of sGC Activation

The following table summarizes the available quantitative data on the sGC-stimulating effects of this compound and YC-1. It is important to note that the data are compiled from various studies and experimental conditions may differ.

ParameterThis compoundYC-1Source(s)
Fold Increase in sGC Activity (Direct Stimulation) Up to 73-fold~10-fold
Fold Increase in sGC Activity (in the presence of NO donor) Up to 112-fold (synergistic)Up to 200-fold (synergistic potentiation)
EC50 for sGC Activation (purified enzyme) Data not explicitly found in a direct comparison18.6 ± 2.0 µM
EC50 for Vasorelaxation (rabbit aortic rings) Data not explicitly found in a direct comparison1.9 µM
EC50 for Relaxation (rabbit corpus cavernosum) Data not explicitly found in a direct comparison8.4 µM
Off-Target Effects High specificity for sGC; does not inhibit PDEs at therapeutic concentrations.Inhibits phosphodiesterase (PDE) isoforms 1-5. Also reported to inhibit HIF-1α.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the NO-sGC-cGMP signaling pathway and the distinct mechanisms by which this compound and YC-1 activate sGC.

sGC_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell cluster_drugs sGC Stimulators cluster_off_target Off-Target Effect (YC-1) eNOS eNOS NO_EC NO eNOS->NO_EC produces L_Arginine L-Arginine L_Arginine->eNOS sGC_inactive sGC (inactive) NO_EC->sGC_inactive diffuses & activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->cGMP PKG PKG cGMP->PKG activates Relaxation Vasodilation/ Relaxation PKG->Relaxation promotes This compound This compound This compound->sGC_inactive directly stimulates & sensitizes to NO YC1 YC-1 YC1->sGC_inactive directly stimulates PDE PDEs cGMP_off cGMP GMP GMP YC1_off YC-1 YC1_off->PDE inhibits cGMP_off->GMP degrades

Caption: NO-sGC-cGMP signaling pathway with this compound and YC-1 mechanisms.

Experimental Protocols

In Vitro sGC Enzyme Activity Assay

This protocol is designed to directly measure the activity of purified sGC in the presence of stimulators.

Materials:

  • Purified sGC enzyme

  • Assay Buffer: 50 mM Triethanolamine (TEA)-HCl (pH 7.4), 1 mM EGTA, 1 mM Dithiothreitol (DTT)

  • Substrate Mix: GTP, [α-³²P]GTP

  • Cofactor: MgCl₂

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation

  • Test Compounds: this compound, YC-1 (dissolved in a suitable solvent, e.g., DMSO)

  • Stop Solution: e.g., 125 mM Zn(CH₃CO₂)₂ followed by 125 mM Na₂CO₃

  • Scintillation counter and vials

Procedure:

  • Prepare the reaction mixture containing assay buffer, MgCl₂, IBMX, and the test compound at various concentrations.

  • Add the purified sGC enzyme to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiate the reaction by adding the substrate mix containing GTP and [α-³²P]GTP.

  • Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Separate the product ([³²P]cGMP) from the substrate ([α-³²P]GTP) using column chromatography (e.g., Dowex/alumina columns).

  • Quantify the amount of [³²P]cGMP produced using a scintillation counter.

  • Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and determine the fold-stimulation and EC₅₀ values for each compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro sGC activation assay.

experimental_workflow start Start prep_reagents Prepare Reagents (Buffer, sGC, Substrate, Compounds) start->prep_reagents reaction_setup Set up Reaction Mixtures (Control, this compound, YC-1) prep_reagents->reaction_setup pre_incubation Pre-incubate with sGC and Test Compound (37°C) reaction_setup->pre_incubation initiate_reaction Initiate Reaction (Add GTP/[α-³²P]GTP) pre_incubation->initiate_reaction incubation Incubate (e.g., 10 min, 37°C) initiate_reaction->incubation stop_reaction Stop Reaction (Add Stop Solution) incubation->stop_reaction separation Separate Product ([³²P]cGMP) stop_reaction->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Fold-activation, EC50) quantification->analysis end End analysis->end

Caption: Workflow for an in vitro sGC activation assay.

Discussion and Conclusion

The available data clearly indicate that this compound is a more potent and specific stimulator of sGC compared to its predecessor, YC-1. While both compounds can directly activate sGC and act synergistically with NO, this compound achieves a greater level of direct stimulation and lacks the off-target PDE inhibitory effects that can confound experimental results with YC-1.

For researchers investigating the NO-sGC-cGMP pathway, this compound offers a more precise tool for studying the direct effects of sGC stimulation. YC-1, while historically significant, should be used with caution, and its potential off-target effects must be considered when interpreting data. The choice between these two compounds will depend on the specific research question. For studies requiring high specificity for sGC, this compound is the superior choice.

This guide provides a foundational understanding for comparing these two important research compounds. For further detailed analysis, it is recommended to consult the primary literature cited.

References

Validating the Anti-Fibrotic Effects of Riociguat in a Bleomycin-Induced Lung Injury Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Riociguat's anti-fibrotic effects with the approved idiopathic pulmonary fibrosis (IPF) treatments, Pirfenidone and Nintedanib, within the context of the well-established bleomycin-induced lung injury model. The information presented herein is collated from various preclinical studies to offer a comprehensive overview for researchers in the field of pulmonary fibrosis.

Mechanism of Action: A Tale of Three Pathways

The therapeutic agents discussed in this guide employ distinct mechanisms to counter the progression of pulmonary fibrosis.

This compound , a soluble guanylate cyclase (sGC) stimulator, works by directly stimulating sGC, an enzyme crucial in the nitric oxide (NO) signaling pathway.[1] This action is two-fold: it sensitizes sGC to endogenous NO and also stimulates sGC independently of NO.[1] The subsequent increase in cyclic guanosine monophosphate (cGMP) leads to vasodilation, and importantly, exerts anti-proliferative, anti-inflammatory, and anti-fibrotic effects.[2]

Pirfenidone exhibits a multi-faceted mechanism of action that is not yet fully elucidated.[3] Its primary anti-fibrotic effects are attributed to the downregulation of the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).[4] By inhibiting TGF-β, Pirfenidone reduces fibroblast proliferation, differentiation into myofibroblasts, and the subsequent deposition of extracellular matrix (ECM) proteins like collagen. It also demonstrates anti-inflammatory and antioxidant properties.

Nintedanib is a multi-tyrosine kinase inhibitor (TKI) that targets key receptors involved in fibrogenesis. It blocks the signaling of platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). By inhibiting these pathways, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, thereby reducing ECM deposition.

Comparative Efficacy in the Bleomycin-Induced Lung Fibrosis Model

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound, Pirfenidone, and Nintedanib in the bleomycin-induced lung injury model. It is crucial to note that these data are compiled from separate studies and are not from direct head-to-head comparisons. Experimental conditions, therefore, may have varied between studies.

Table 1: Effect on Lung Fibrosis Score (Ashcroft Score)

Treatment GroupDosing RegimenAshcroft Score (Mean ± SD/SEM)Percentage Reduction vs. Bleomycin ControlReference
Bleomycin Control-5.0 - 7.0 (Typical Range)-
This compoundData not available in preclinical bleomycin models--
Pirfenidone100 mg/kg/day, p.o.2.5 ± 0.5~50%
Nintedanib60 mg/kg, b.i.d., p.o.3.2 ± 0.4~47%

Table 2: Effect on Collagen Deposition (Hydroxyproline Content)

Treatment GroupDosing RegimenHydroxyproline Content (μ g/lung or mg/g tissue) (Mean ± SD/SEM)Percentage Reduction vs. Bleomycin ControlReference
Bleomycin Control-~200 - 400 μ g/lung -
This compoundData not available in preclinical bleomycin models--
Pirfenidone300 mg/kg/day, p.o.150 ± 20 μ g/lung ~25-50%
Nintedanib60 mg/kg, b.i.d., p.o.Significantly reducedData variable across studies

Experimental Protocols

A standardized protocol for the bleomycin-induced lung fibrosis model is outlined below, followed by typical administration protocols for each therapeutic agent as reported in the literature.

Bleomycin-Induced Lung Injury Model
  • Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 5 mg/kg for rats, 1.5 - 3 U/kg for mice) is administered to anesthetized animals.

  • Time Course: The inflammatory phase typically occurs within the first 7-10 days, followed by a fibrotic phase that is well-established by day 14 and peaks around day 21-28.

  • Assessment of Fibrosis:

    • Histology: Lungs are harvested, fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. Fibrosis is quantified using the Ashcroft scoring system, a semi-quantitative method to grade the extent of fibrosis.

    • Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Drug Administration Protocols
  • This compound: While specific data in the bleomycin model is limited, in other models of pulmonary hypertension and fibrosis, this compound is typically administered via oral gavage. Dosing in clinical settings for pulmonary hypertension starts at 0.5-1.0 mg three times daily and is titrated up to a maximum of 2.5 mg three times daily. Preclinical dosing would require appropriate scaling.

  • Pirfenidone: Administered orally via gavage, typically at doses ranging from 100 to 300 mg/kg/day in mice and rats. Treatment can be initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis).

  • Nintedanib: Administered orally via gavage, with a common dosage being 60 mg/kg twice daily in rats. Similar to Pirfenidone, both prophylactic and therapeutic treatment regimens have been investigated.

Visualizing the Mechanisms and Workflow

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Riociguat_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell / Fibroblast NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates This compound This compound This compound->sGC_inactive stimulates & sensitizes sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Anti_fibrotic Anti-fibrotic Effects (Reduced Fibroblast Proliferation, Collagen Synthesis) PKG->Anti_fibrotic

Caption: this compound's mechanism of action in the NO-sGC-cGMP pathway.

Pirfenidone_Nintedanib_Signaling_Pathways cluster_Pirfenidone Pirfenidone cluster_Nintedanib Nintedanib TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Pirfenidone Pirfenidone Pirfenidone->TGF_beta inhibits Fibroblast_P Fibroblast TGF_beta_Receptor->Fibroblast_P activates Myofibroblast_P Myofibroblast Fibroblast_P->Myofibroblast_P differentiates to ECM_P Extracellular Matrix (Collagen) Myofibroblast_P->ECM_P produces PDGF_FGF_VEGF PDGF, FGF, VEGF TK_Receptors Tyrosine Kinase Receptors (PDGFR, FGFR, VEGFR) PDGF_FGF_VEGF->TK_Receptors Nintedanib Nintedanib Nintedanib->TK_Receptors inhibits Fibroblast_N Fibroblast TK_Receptors->Fibroblast_N activates Proliferation_Migration Proliferation & Migration Fibroblast_N->Proliferation_Migration ECM_N Extracellular Matrix (Collagen) Fibroblast_N->ECM_N produces

Caption: Simplified signaling pathways targeted by Pirfenidone and Nintedanib.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization bleomycin Induction of Lung Injury (Intratracheal Bleomycin) acclimatization->bleomycin grouping Randomization into Treatment Groups (Vehicle, this compound, Pirfenidone, Nintedanib) bleomycin->grouping treatment Daily Drug Administration (e.g., Oral Gavage for 14-21 days) grouping->treatment euthanasia Euthanasia and Sample Collection (Day 21 or 28) treatment->euthanasia histology Histopathological Analysis (Masson's Trichrome, Ashcroft Score) euthanasia->histology biochemistry Biochemical Analysis (Hydroxyproline Assay) euthanasia->biochemistry data_analysis Data Analysis and Comparison histology->data_analysis biochemistry->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating anti-fibrotic agents.

Conclusion

While direct preclinical comparative data for this compound against Pirfenidone and Nintedanib in the bleomycin-induced lung fibrosis model is currently lacking, the available evidence on their distinct mechanisms of action provides a strong rationale for further investigation. This compound's unique approach of targeting the NO-sGC-cGMP pathway presents a promising alternative or complementary strategy to the existing anti-fibrotic therapies. This guide serves as a foundational resource for researchers aiming to design and execute studies to further validate the anti-fibrotic potential of this compound and to delineate its comparative efficacy. Future head-to-head preclinical studies are warranted to provide a more definitive comparison and to guide clinical development.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: Proper Disposal of Riociguat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the responsible management and disposal of pharmaceutical compounds like riociguat are critical for maintaining a safe laboratory environment and preventing ecological contamination. This compound, a soluble guanylate cyclase stimulator, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating rigorous disposal protocols.[1][2] Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Before commencing any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use impermeable, chemical-resistant gloves.[1]

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.[1]

  • Respiratory Protection: If working with fine powders or if there is a risk of generating aerosols, a certified respirator should be used.

In the event of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing.

  • Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.

  • Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.

Step-by-Step Disposal Protocol

The primary objective of the this compound disposal process is to prevent its release into the environment, especially waterways, due to its high aquatic toxicity.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Collect all solid waste contaminated with this compound, such as gloves, weighing boats, and paper towels, along with any unused product, in a dedicated and clearly labeled hazardous waste container.

  • Container Labeling:

    • The hazardous waste container must be sealable and appropriately labeled.

    • The label should clearly identify the contents as "this compound Waste" and include associated hazard warnings like "Toxic" and "Hazardous to the Aquatic Environment." The accumulation start date should also be recorded on the label.

  • Decontamination of Labware:

    • For laboratory equipment with trace amounts of this compound, decontaminate surfaces using a suitable solvent like ethanol or isopropanol.

    • Collect the rinseate as hazardous waste.

    • Crucially, do not flush any amount of this compound or its rinseate down the drain.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated, secure area that is away from incompatible materials.

    • Adhere to your institution's guidelines regarding the maximum time allowed for the accumulation of hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • These specialized services will ensure the chemical waste is managed and disposed of in compliance with all local, state, and federal regulations, typically through methods like high-temperature incineration.

Quantitative Data Summary

The available safety data sheets for this compound primarily provide qualitative safety and disposal information. Quantitative data regarding disposal, such as specific concentration limits for environmental release, are not detailed in the provided search results. The key quantitative information relates to its biological excretion, which indirectly informs the importance of proper disposal to prevent environmental release.

ParameterValueSource
Elimination Route (Human)
Renal (Urine)40%
Fecal53%
Bioavailability (Oral) ~94%
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

Riociguat_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decon Decontaminate Glassware with Solvent start->decon waste_gen Generate this compound Waste (Unused product, contaminated items) ppe->waste_gen segregate Segregate Waste waste_gen->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container no_drain DO NOT Pour Down Drain segregate->no_drain storage Store in Designated Secure Area container->storage collect_rinse Collect Rinseate as Hazardous Waste decon->collect_rinse decon->no_drain collect_rinse->container ehs_contact Contact EHS or Licensed Waste Contractor for Pickup storage->ehs_contact end End: Proper Disposal (e.g., Incineration) ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Guide to Handling Riociguat

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of Riociguat are critical for protecting laboratory personnel and the environment. This guide provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to mitigate risks associated with this potent pharmacologically active material.

When handling this compound, a comprehensive approach to personal protective equipment (PPE) is necessary to prevent exposure. The recommended PPE varies based on the scale of the operation and the potential for spills or aerosol generation.

Personal Protective Equipment (PPE) for Handling this compound

A summary of recommended PPE for various scenarios is detailed below.

ScenarioRequired Personal Protective Equipment
Routine Laboratory Operations Impermeable chemical-resistant gloves, safety glasses with side shields or goggles, and a standard laboratory coat are essential to prevent skin and eye contact.[1]
Operations with Potential for Dust/Aerosol Generation In addition to standard PPE, a vapor and dust respirator (approved/certified or equivalent) should be used.[2][3] Engineering controls such as process enclosures or local exhaust ventilation are also recommended to minimize airborne levels.[2]
Large Spills For significant spills, a higher level of protection is required. This includes splash goggles, a full protective suit, a vapor and dust respirator, boots, and gloves.[2] A self-contained breathing apparatus may be necessary to avoid inhalation. For cleanup, a powered air-purifying respirator (PAPR) with HEPA filters, disposable outerwear, and a head cover are recommended.

It is crucial to wash hands thoroughly after handling this compound, even after removing gloves, and to avoid wearing protective garments in common areas.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Engineering Controls: Whenever possible, use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels of this compound below recommended exposure limits.

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in the table above based on the specific laboratory operation.

  • Hygiene Practices: Wash hands thoroughly before breaks and at the end of work. Avoid eating, drinking, or smoking in areas where this compound is handled.

Disposal Plan: this compound and any contaminated materials must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

  • Waste Segregation: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unused this compound in a dedicated, clearly labeled, and sealable hazardous waste container. The label should include the chemical name ("this compound"), associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment"), and the accumulation start date.

  • Decontamination: For trace amounts on lab equipment, decontaminate surfaces using a suitable solvent (e.g., ethanol or isopropanol) and collect the rinse as hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, following institutional guidelines for hazardous waste accumulation times.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. High-temperature incineration is a typical disposal method.

  • Prohibition: Never flush any amount of this compound down the drain.

Visualizing Safety Protocols

To further clarify the procedural steps for ensuring safety when working with this compound, the following diagrams illustrate the decision-making process for PPE selection and the operational workflow for waste disposal.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound decision_dust Potential for Dust or Aerosol Generation? start->decision_dust ppe_routine Routine Handling: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat decision_dust->ppe_routine No ppe_dust Enhanced Respiratory Protection: - Add vapor/dust respirator - Utilize engineering controls decision_dust->ppe_dust Yes decision_spill Large Spill Scenario? ppe_spill Full Spill Response Gear: - Splash goggles - Full protective suit - Vapor/dust respirator/PAPR - Boots & Gloves decision_spill->ppe_spill Yes end_ppe Proceed with Operation decision_spill->end_ppe No ppe_routine->decision_spill ppe_dust->decision_spill ppe_spill->end_ppe

Caption: PPE selection workflow for handling this compound.

Riociguat_Disposal_Plan cluster_disposal This compound Waste Disposal Protocol start Generate this compound Waste collect_waste Collect solid waste & unused this compound in a dedicated hazardous waste container. start->collect_waste label_container Label container with: - Chemical Name - Hazards - Date collect_waste->label_container decontaminate Decontaminate equipment with solvent; collect rinse as hazardous waste. label_container->decontaminate store_waste Store sealed container in a designated, secure area. decontaminate->store_waste contact_ehs Arrange for pickup by EHS or a licensed disposal contractor. store_waste->contact_ehs end_disposal Waste Disposed via High-Temperature Incineration contact_ehs->end_disposal

Caption: Step-by-step disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Riociguat
Reactant of Route 2
Reactant of Route 2
Riociguat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.